Product packaging for Diethoxyethyl succinate(Cat. No.:CAS No. 26962-29-8)

Diethoxyethyl succinate

Cat. No.: B1588251
CAS No.: 26962-29-8
M. Wt: 262.3 g/mol
InChI Key: SWQUTKGVXGTROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethoxyethyl succinate is a useful research compound. Its molecular formula is C12H22O6 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O6 B1588251 Diethoxyethyl succinate CAS No. 26962-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-ethoxyethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQUTKGVXGTROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)CCC(=O)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021195
Record name Bis(2-ethoxyethyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26962-29-8
Record name Diethoxyethyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026962298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-ethoxyethyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHOXYETHYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1B8ZV94R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diethoxyethyl succinate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethoxyethyl Succinate: Properties, Synthesis, and Applications

Introduction

This compound, systematically known as bis(2-ethoxyethyl) butanedioate, is a synthetic diester of significant interest in various scientific and industrial fields.[1][2] Formed from succinic acid and 2-ethoxyethanol, this compound uniquely merges the chemical functionalities of an ester and an ether, granting it versatile properties.[3] Its excellent solvency, emollient characteristics, and favorable safety profile have established it as a valuable component in cosmetics, personal care products, and pharmaceutical formulations.[1][3][4]

The incorporation of the 2-ethoxyethyl group imparts distinct solubility characteristics, allowing for compatibility with both hydrophobic and hydrophilic systems.[3] This makes it an effective agent for creating stable and aesthetically pleasing formulations. Furthermore, with the growing emphasis on sustainable chemistry, the potential to derive the succinic acid precursor from bio-based fermentation processes positions this compound as a compound of interest for developing more environmentally considerate products.[3]

This guide serves as a technical resource for researchers, chemists, and formulation scientists, providing a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and key applications.

Chapter 1: Molecular Structure and Physicochemical Properties

The chemical identity and physical behavior of this compound are dictated by its molecular architecture. It is a symmetrical diester with two ethoxyethyl chains linked to a central succinate backbone.

Chemical Structure

The structure consists of a four-carbon dicarboxylic acid (succinic acid) core where both carboxylic acid groups are esterified with 2-ethoxyethanol.

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifiers and properties of this compound are summarized below, providing essential information for its handling, formulation, and analysis.

PropertyValueSource(s)
IUPAC Name Bis(2-ethoxyethyl) butanedioate[1][5]
Synonyms Bis(2-ethoxyethyl) succinate, Crodamol DES[1][5]
CAS Number 26962-29-8[1][3][5]
Molecular Formula C₁₂H₂₂O₆[1][3][5]
Molecular Weight 262.30 g/mol [1][3][5]
Appearance Colorless liquid[1][4][6]
Boiling Point 327.8 ± 22.0 °C (Predicted)[3][4][7]
Density 1.064 ± 0.06 g/cm³ (Predicted)[1][4][7]
Solubility Soluble in oils, alcohols, and water (approx. 6-8%)[6][8]
SMILES CCOCCOC(=O)CCC(=O)OCCOCC[1]
InChIKey SWQUTKGVXGTROS-UHFFFAOYSA-N[3][5]

Chapter 2: Synthesis and Purification

The most common and industrially viable method for producing this compound is through the direct esterification of succinic acid with 2-ethoxyethanol.

Principle of Synthesis: Acid-Catalyzed Esterification

This reaction, a classic example of Fischer esterification, involves the reaction of a carboxylic acid (succinic acid) with an alcohol (2-ethoxyethanol) in the presence of an acid catalyst, typically sulfuric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol's hydroxyl group. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.[3] Since succinic acid is a dicarboxylic acid, this process occurs at both ends of the molecule.

G SuccinicAcid Succinic Acid ReactionVessel Reaction Vessel (Heating/Reflux) SuccinicAcid->ReactionVessel Ethoxyethanol 2-Ethoxyethanol (2 eq.) Ethoxyethanol->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Product Crude this compound ReactionVessel->Product Esterification Workup Neutralization & Washing Purification Vacuum Distillation Workup->Purification FinalProduct Purified this compound Purification->FinalProduct Product->Workup

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing this compound.

Materials:

  • Succinic acid (1.0 mol)

  • 2-Ethoxyethanol (2.2 mol)

  • Concentrated sulfuric acid (0.05 mol)

  • Toluene (as azeotropic agent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Charging Reactants: Add succinic acid, 2-ethoxyethanol, and toluene to the flask. A molar ratio of succinic acid to 2-ethoxyethanol of approximately 1:2.2 is common for driving the reaction to completion.[3]

  • Catalysis: While stirring, carefully add the concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Washing: Subsequently, wash the organic layer with brine to remove residual salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

Purification: Vacuum Distillation

Due to its high boiling point, this compound is purified via vacuum distillation. This technique lowers the boiling point, preventing thermal degradation that could occur at atmospheric pressure.[3]

Procedure:

  • Transfer the crude product from the synthesis step into a distillation flask.

  • Set up a vacuum distillation apparatus.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the predicted boiling point under the applied pressure. Lower-boiling impurities (like excess 2-ethoxyethanol) will distill first.

Chapter 3: Spectroscopic Characterization

Structural verification of the synthesized this compound is critical. Standard spectroscopic methods including NMR, IR, and Mass Spectrometry are employed for this purpose. While specific spectral data for this exact molecule is not widely published, its structure allows for reliable prediction of its spectral features based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Due to the molecule's symmetry, only half of the protons will be unique. Key expected signals include:

    • A triplet corresponding to the methyl protons (-CH₃) of the terminal ethyl groups.

    • A quartet corresponding to the methylene protons (-O-CH₂-CH₃) adjacent to the methyl groups.

    • Two distinct triplets for the two methylene groups of the ethoxyethyl core (-O-CH₂-CH₂-O-).

    • A singlet for the two equivalent methylene groups of the central succinate backbone (-O-C(=O)-CH₂-CH₂-).

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals would correspond to the carbonyl carbon of the ester, the four distinct methylene carbons in the ethoxyethyl chain, and the terminal methyl carbon. The ester carbonyl signal would appear significantly downfield (~172 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester carbonyl group.

  • Multiple strong bands in the fingerprint region, typically around 1000-1300 cm⁻¹ , corresponding to the C-O stretching vibrations of the ester and ether linkages.

  • Absorption bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkane groups.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

  • The molecular ion peak (M⁺) should be observed at an m/z ratio corresponding to the molecular weight of the molecule (262.3).

  • Common fragmentation patterns for esters would likely be observed, including cleavage at the C-O bonds and rearrangements.

Spectroscopic Data (Predicted)
Technique Expected Key Signals / Features
¹H NMR Triplet (~1.2 ppm), Quartet (~3.6 ppm), Multiple Triplets (~3.5-4.2 ppm), Singlet (~2.6 ppm)
¹³C NMR Signals for C=O (~172 ppm), -OCH₂-, -CH₂-, and -CH₃ groups
IR (cm⁻¹) Strong C=O stretch (~1735 cm⁻¹), C-O stretches (~1000-1300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹)
Mass Spec (m/z) Molecular Ion (M⁺) at 262; fragments corresponding to loss of ethoxyethyl groups

Chapter 4: Key Applications and Mechanisms of Action

The unique bifunctional nature of this compound underpins its utility in diverse applications.

G Properties Core Properties Dual Solubility (Hydrophilic/Lipophilic) High Solvency Power Emollient (Non-Greasy Feel) Low Volatility Cosmetics Cosmetics & Personal Care Solvent for Actives Texture Enhancer Moisturizer/Humectant Hair Conditioner Properties:f0->Cosmetics:f0 Properties:f1->Cosmetics:f0 Properties:f2->Cosmetics:f1 Properties:f2->Cosmetics:f2 Properties:f2->Cosmetics:f3 Pharma Pharmaceuticals API Solubilizer Bioavailability Enhancer Transdermal Delivery Vehicle Properties:f0->Pharma:f0 Properties:f1->Pharma:f0 Industrial Industrial Uses Solvent in Coatings & Paints Component in Adhesives Properties:f1->Industrial:f0 Properties:f1->Industrial:f1 Properties:f3->Industrial:f0

Caption: Relationship between properties and applications of this compound.

Cosmetic and Pharmaceutical Formulations

In cosmetics, this compound is highly valued as a multifunctional ingredient.[3]

  • Emollient and Texture Enhancer: It imparts a soft, smooth, and non-greasy feel to skin and hair care products, improving their spreadability and absorption.[1][9] This is due to its ester structure, which forms a light, occlusive film on the skin, preventing moisture loss.

  • Solvent: Its ability to dissolve a wide range of cosmetic ingredients, including both polar and non-polar substances, makes it an excellent solvent and coupling agent, ensuring formulation stability.[1][3]

  • Humectant: It can attract and retain water, contributing to skin hydration.[1][10]

  • API Solubilizer: In pharmaceuticals, its high solvency is critical for enhancing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs).[3] By improving solubility, it can subsequently increase the bioavailability and therapeutic efficacy of a drug. It has been explored for use in transdermal delivery systems to help transport active agents across the skin barrier.[3]

Industrial Solvent Systems

Beyond personal care, this compound serves as a specialty solvent in industrial applications. It is used in formulations for coatings, paints, and adhesives where it can improve drying characteristics, adhesion, and penetration.[7] Its low volatility and relatively safe profile make it a favorable alternative to more hazardous solvents.[7]

Chapter 5: Safety and Handling

This compound is generally considered to have a favorable safety profile for its intended applications.

Toxicological Profile

Cosmetic safety assessments consistently rate this compound as a low-risk ingredient.[1] It is not associated with significant concerns regarding cancer, immunotoxicity, or developmental toxicity.[2]

Toxicology Data
Endpoint Finding
Acute Oral Toxicity (Rat) LD50 > 64 g/kg[3]
Cancer Risk Low[1][2]
Allergies & Immunotoxicity Low[1][2]
Irritation Low risk, generally non-irritating and non-sensitizing[1][9][11]
Acnegenesis Non-comedogenic[9], does not cause acne[6]
Handling and Storage

Standard laboratory and industrial hygiene practices should be followed when handling this compound.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep containers tightly sealed when not in use.

Conclusion

This compound is a highly versatile and functional diester with a unique combination of properties derived from its ether and ester moieties. Its excellent performance as a solvent, emollient, and solubilizer, coupled with a strong safety profile, makes it an invaluable ingredient in the cosmetic, personal care, and pharmaceutical industries. As the demand for high-performance, safe, and potentially bio-derived ingredients continues to grow, the role of this compound in advanced formulations is set to expand. Future research may focus on leveraging its unique solubility characteristics for novel drug delivery systems and exploring more efficient, green synthesis pathways.

References

A Technical Guide to Diethoxyethyl Succinate (CAS: 26962-29-8) for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of Diethoxyethyl Succinate, a diester of significant interest in the pharmaceutical, cosmetic, and chemical research sectors. Identified by its CAS number 26962-29-8, this compound's unique molecular structure, incorporating both ester and ether functionalities, imparts valuable properties such as broad solvency, effective emollience, and the potential to enhance the bioavailability of active ingredients.[1] We will delve into its chemical identity, synthesis and purification protocols, key applications in research and development, analytical characterization methods, and essential safety and handling procedures. This document is intended for scientists and professionals seeking to leverage the functional benefits of this compound in advanced formulations and chemical synthesis.

Chemical Identity and Core Properties

This compound is a synthetic diester formed from succinic acid and 2-ethoxyethanol.[2] Its structure is notable for the presence of two ethoxyethyl groups, which are responsible for its unique solubility characteristics, allowing it to be compatible with both hydrophobic and hydrophilic substances.[1] This dual compatibility makes it a highly versatile ingredient in complex formulations.

Nomenclature and Chemical Identifiers
IdentifierValueSource(s)
CAS Number 26962-29-8[3][4][5]
IUPAC Name bis(2-ethoxyethyl) butanedioate[4]
Synonyms Butanedioic acid, bis(2-ethoxyethyl) ester; Succinic acid, bis(2-ethoxyethyl) ester; Crodamol DES; Ethane-1,2-dicarboxylic acid bis(2-ethoxyethyl) ester[3][4][5][6]
Molecular Formula C12H22O6[4][5]
Molecular Weight 262.30 g/mol [4]
SMILES CCOCCOC(=O)CCC(=O)OCCOCC[2]
FDA UNII R1B8ZV94R9[4][5]
Physicochemical Properties
PropertyValueSource(s)
Appearance Colorless transparent liquid[7]
Solubility Soluble in oil; Soluble in water (~6-8%); Soluble in alcohol (~10%)[8]
Boiling Point 327.8 ± 22.0 °C (Predicted)[5]
Density 1.064 ± 0.06 g/cm³ (Predicted)[5]
Key Features Emollient, Solvent, Non-greasy feel, Texture enhancer[2][8]

Synthesis and Purification

The predominant method for synthesizing this compound is through a classic acid-catalyzed esterification, also known as Fischer esterification. This approach is well-established and efficient for producing high-purity esters.

Principle of Synthesis

The synthesis involves the reaction of succinic acid with two equivalents of 2-ethoxyethanol in the presence of an acid catalyst.[1] The catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the hydroxyl group of 2-ethoxyethanol.[1] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Acid-Catalyzed Esterification

The mechanism proceeds through the formation of a tetrahedral intermediate, which subsequently eliminates a water molecule to yield the final ester product.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products SA Succinic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Oxygen SA->Protonation ETOH 2-Ethoxyethanol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol ETOH->Attack H Acid Catalyst (H+) H->Protonation Protonation->Attack Activated Carbonyl Intermediate 3. Tetrahedral Intermediate Forms Attack->Intermediate Elimination 4. Elimination of Water & Deprotonation Intermediate->Elimination DES This compound (R-COOR') Elimination->DES Water Water (H2O) Elimination->Water

Caption: Mechanism of Acid-Catalyzed Esterification.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative procedure for synthesizing this compound.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The system should be vented through a drying tube to prevent moisture ingress.

  • Reactant Charging: Charge the flask with succinic acid (1.0 molar equivalent) and a suitable solvent like toluene.

  • Alcohol Addition: Add 2-ethoxyethanol (2.2 to 2.5 molar equivalents).[1] Using a slight excess of the alcohol helps to drive the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% by weight of the reactants).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, providing a visual indicator of the reaction's progress. Continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by a brine wash.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

Purification via Vacuum Distillation

The crude product obtained after solvent removal requires purification to remove unreacted starting materials and non-volatile impurities.

  • Rationale: Vacuum distillation is the method of choice for high-boiling point compounds like this compound.[1] By reducing the pressure, the boiling point of the ester is significantly lowered, which prevents thermal degradation that could occur at its atmospheric boiling point.[1]

  • Procedure: The crude ester is heated in a distillation apparatus under reduced pressure. Fractions are collected based on their boiling points, with the pure this compound distilling at a specific temperature-pressure combination, leaving behind non-volatile residues.

Applications in Research and Drug Development

This compound's unique properties make it a valuable excipient and solvent in various advanced applications.

  • High-Performance Solvent: Its ability to dissolve a wide range of active ingredients makes it highly effective in creating uniform and stable formulations.[1] This is particularly crucial in drug development for preventing the crystallization of active pharmaceutical ingredients (APIs), thereby enhancing product performance and shelf-life.[1]

  • Bioavailability Enhancement: For poorly soluble APIs, formulation with effective solvents like this compound can improve their dissolution rate and, consequently, their bioavailability.[1] This is a critical consideration in the development of both oral and topical drug delivery systems.

  • Emollient and Excipient: In topical and transdermal formulations, it functions as an emollient that improves the feel and spreadability of creams and lotions without leaving a greasy residue.[2][7] Its low irritation profile makes it suitable for products designed for sensitive skin.[2] As a skin conditioning agent, it helps to retain moisture and maintain the integrity of the skin barrier.[2]

Analytical Characterization Workflow

Ensuring the purity and identity of synthesized this compound is paramount. A standard analytical workflow involves chromatographic and spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control Crude Crude Product (Post-Workup) Distill Vacuum Distillation Crude->Distill Pure Purified Product Distill->Pure GC Purity Assay (Gas Chromatography) Pure->GC Inject Sample FTIR Identity Check (FTIR Spectroscopy) Pure->FTIR Analyze Sample NMR Structural Verification (NMR Spectroscopy) Pure->NMR Analyze Sample Final Verified Product GC->Final FTIR->Final NMR->Final

Caption: Standard workflow for synthesis and quality control.

  • Purity Assessment (Gas Chromatography): GC is an ideal method for determining the purity of volatile compounds like esters. A high-purity sample of this compound should yield a single major peak under appropriate column and temperature programming conditions.

  • Identity and Structural Verification (Spectroscopy):

    • FTIR Spectroscopy: The infrared spectrum should confirm the presence of key functional groups. Expect strong C=O stretching vibrations characteristic of esters (around 1735 cm⁻¹) and C-O stretching from the ether linkages.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation by showing the specific chemical shifts and coupling patterns for the protons and carbons in the ethoxyethyl and succinate moieties.

Safety, Handling, and Storage

This compound is considered to have a favorable safety profile, with a low risk of irritation or toxicity in cosmetic and pharmaceutical applications.[2][7]

  • Toxicological Profile: It is generally considered non-irritating and suitable for use on sensitive skin.[2] The EWG's Food Scores database gives it a rating of 1, indicating a low hazard.[5]

  • Personal Protective Equipment (PPE): When handling the neat chemical in a laboratory setting, standard safety protocols should be followed. This includes handling in a well-ventilated area and using appropriate PPE.[9]

    • Eye Protection: Safety glasses with side-shields.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) that satisfy EN 374 standards.[9]

    • Skin Protection: A lab coat or other protective clothing.[9]

  • Spill & Fire Procedures:

    • Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable, closed container for disposal.[9] Ensure adequate ventilation and remove all sources of ignition.[9]

    • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic data of Diethoxyethyl succinate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethoxyethyl Succinate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) butanedioate.[1][2] As a versatile diester utilized in the pharmaceutical, cosmetic, and personal care industries for its properties as a solvent and emollient, rigorous structural confirmation and purity assessment are paramount.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the rationale behind spectral interpretation, grounded in the principles of chemical structure and spectroscopic theory.

This compound is synthesized via the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3] The resulting molecule, with the formula C₁₂H₂₂O₆ and a molecular weight of 262.3 g/mol , possesses a symmetrical structure that is key to interpreting its spectroscopic signature.[1][2]

Molecular Structure and Spectroscopic Correlation

Understanding the molecular structure is the first step in predicting and interpreting spectroscopic data. The symmetry in this compound simplifies its NMR spectra, as chemically equivalent nuclei will produce identical signals. The diagram below illustrates the distinct proton (H) and carbon (C) environments that are probed by NMR spectroscopy.

Caption: Molecular structure of this compound with unique proton (H) and carbon (C) environments labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, a simplified spectrum is expected. For comparison, the well-characterized spectra of Diethyl succinate (CAS 123-25-1) provide a foundational reference for the succinate core.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments, their electronic environment, and the connectivity of adjacent protons.

Predicted ¹H NMR Data: The interpretation relies on predicting the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each unique proton. The presence of the electron-withdrawing ether oxygen and ester carbonyl groups will shift adjacent protons downfield.

Labeled ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ (CH₃)~1.2Triplet (t)6HAdjacent to a CH₂ group (Hᵦ). Standard alkyl chemical shift.
Hᵦ (O-CH₂)~3.5Quartet (q)4HAdjacent to a CH₃ group (Hₐ). Shifted downfield by the ether oxygen.
H꜀ (O-CH₂)~3.6Triplet (t)4HAdjacent to a CH₂ group (H꜀). Shifted downfield by the ether oxygen.
H꜀ (O-CH₂)~4.2Triplet (t)4HAdjacent to a CH₂ group (H꜀). Shifted significantly downfield by the ester carbonyl group.
Hₑ (-CH₂-CH₂-)~2.6Singlet (s)4HProtons on the succinate backbone. Due to symmetry, they are chemically equivalent and show no coupling. This is similar to the singlet observed for the equivalent protons in Diethyl succinate.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature (e.g., C=O, C-O, C-C). Proton-decoupled spectra are typically acquired, resulting in singlets for each carbon.

Predicted ¹³C NMR Data: The chemical shifts are highly dependent on the electronegativity of attached atoms. Carbons in carbonyl groups appear far downfield, followed by carbons single-bonded to oxygen.

Labeled CarbonPredicted δ (ppm)Rationale
Cₐ (CH₃)~15Standard upfield chemical shift for a terminal methyl group.
Cᵦ (O-CH₂)~66Carbon attached to an ether oxygen.
C꜀ (O-CH₂)~64Carbon attached to an ether oxygen, slightly different environment due to proximity to the ester.
C꜀ (O-CH₂)~69Carbon attached to the ester oxygen, shifted downfield.
Cₑ (C=O)~172Characteristic chemical shift for an ester carbonyl carbon, similar to that in Diethyl succinate.
(-CH₂-CH₂-)~29Aliphatic carbon of the succinate backbone, consistent with related succinate esters.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

  • Acquisition Parameters:

    • Mode: Proton-decoupled (e.g., using a WALTZ-16 decoupling sequence).

    • Number of scans: 1024 (or more, as ¹³C has low natural abundance).

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound will be dominated by features characteristic of esters and ethers. While full spectra are available in databases, the key absorptions can be reliably predicted.[1]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2980-2850C-H stretchAliphatic (CH₃, CH₂)Strong
1735C=O stretchEsterStrong, Sharp
1250-1100C-O stretchEster and EtherStrong

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place one drop of neat liquid this compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum.

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • Range: 4000-400 cm⁻¹

  • Processing: The software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

The successful synthesis of succinate ester resins has been verified by the clear presence of the ester band around 1720 cm⁻¹.[5] The most telling feature in the spectrum of this compound will be the intense C=O stretching vibration around 1735 cm⁻¹, confirming the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a fingerprint for identification. The National Institute of Standards and Technology (NIST) includes a reference mass spectrum for this compound, which is invaluable for confirmation.[1][3]

Predicted Mass Spectrometry Data (Electron Ionization - EI): In EI-MS, the molecule is fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

m/z ValueProposed FragmentRationale
262[M]⁺Molecular ion (C₁₂H₂₂O₆)⁺. May be of low abundance or absent.
217[M - OCH₂CH₃]⁺Loss of an ethoxy radical.
173[M - CH₂O(CH₂)₂OCH₂CH₃]⁺Cleavage of the ester bond with loss of the ethoxyethyl group.
101[O=C-O(CH₂)₂OCH₂CH₃]⁺Fragment corresponding to the ethoxyethyl ester group.
89[HO(CH₂)₂OCH₂CH₃]⁺Fragment corresponding to 2-ethoxyethanol.
45[CH₂CH₂OH]⁺ or [OCH₂CH₃]⁺Common fragments from the ethoxyethyl side chain.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument: A GC system coupled to a mass spectrometer with an EI source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak for this compound. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST).

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation and purity analysis.

cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample IR FTIR Spectroscopy Sample->IR GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR_Result Functional Groups Confirmed (C=O, C-O) IR->IR_Result GCMS_Result Molecular Weight & Purity Confirmed (m/z 262, single peak) GCMS->GCMS_Result NMR_Result Carbon-Hydrogen Framework Confirmed (Correct shifts, integrations, multiplicities) NMR->NMR_Result Final Structure Verified & Purity Assessed IR_Result->Final GCMS_Result->Final NMR_Result->Final

Caption: Integrated workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is straightforward due to its symmetrical structure. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy verifies the presence of key ester and ether functional groups, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern for identification. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, which is essential for its application in regulated industries.

References

An In-depth Technical Guide to the Thermal Properties and Stability of Diethoxyethyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal properties and stability of Diethoxyethyl Succinate. As a key excipient in pharmaceutical and cosmetic formulations, a thorough understanding of its behavior under thermal stress is critical for ensuring product quality, safety, and shelf-life. This document synthesizes available data, outlines established analytical methodologies, and offers expert insights into the interpretation of thermal analysis results for this compound.

Introduction to this compound: A Versatile Excipient

This compound (CAS No. 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol.[1][2] Its chemical structure, featuring both ester and ether functionalities, imparts unique solubility characteristics, making it a valuable solvent and emollient in a variety of formulations.[3] In the pharmaceutical industry, it can be employed to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its favorable safety profile, with low potential for irritation, further contributes to its utility in topical and transdermal drug delivery systems.[2][4]

PropertyValueSource
Chemical Name Bis(2-ethoxyethyl) succinate[1]
CAS Number 26962-29-8[1]
Molecular Formula C12H22O6[1]
Molecular Weight 262.30 g/mol [1]
Boiling Point 390.00 to 391.00 °C (estimated)[5]
Flash Point 166.02 °C (estimated)[5]

Understanding Thermal Stability: Critical for Quality and Safety

The thermal stability of an excipient like this compound is a critical parameter that dictates its suitability for various manufacturing processes, such as heat sterilization and melt-based formulations. Thermal degradation can lead to the formation of impurities, loss of efficacy, and potential safety concerns. Therefore, a comprehensive assessment of its thermal properties is a non-negotiable aspect of formulation development.

Key Thermal Events

The primary thermal events of interest for this compound are:

  • Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Decomposition Temperature: The temperature at which the molecule begins to chemically break down.

  • Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous state.

Thermal Decomposition Pathways of Succinate Esters

In the case of this compound, this would likely involve the cleavage of the ester bond, yielding succinic acid and 2-ethoxy-ethene. Secondary degradation pathways at higher temperatures could include homolytic scission and further decomposition of the initial products.[6][7]

The following diagram illustrates the proposed primary thermal decomposition pathway for this compound.

G cluster_0 Thermal Stress cluster_1 Decomposition Products Diethoxyethyl_Succinate This compound Succinic_Acid Succinic Acid Diethoxyethyl_Succinate->Succinic_Acid β-hydrogen scission 2-Ethoxy-ethene 2-Ethoxy-ethene Diethoxyethyl_Succinate->2-Ethoxy-ethene β-hydrogen scission G Start Start SamplePrep Sample Preparation (5-10 mg in TGA pan) Start->SamplePrep TGA_Run TGA Analysis (Ramp 30-600°C @ 10°C/min) SamplePrep->TGA_Run Data_Collection Data Collection (Weight vs. Temperature) TGA_Run->Data_Collection Data_Analysis Data Analysis (Determine T-onset, T-max) Data_Collection->Data_Analysis End End Data_Analysis->End G Start Start SamplePrep Sample Preparation (5-10 mg in sealed DSC pan) Start->SamplePrep DSC_Run DSC Analysis (Heat-Cool-Heat Cycle) SamplePrep->DSC_Run Data_Collection Data Collection (Heat Flow vs. Temperature) DSC_Run->Data_Collection Data_Analysis Data Analysis (Identify Tg, Tm, Tc) Data_Collection->Data_Analysis End End Data_Analysis->End

References

Diethoxyethyl succinate as a bio-based solvent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethoxyethyl Succinate: A Bio-Based Solvent for Advanced Applications

Abstract

The imperative for sustainable and green chemistry has catalyzed the exploration of bio-based solvents as viable alternatives to their traditional, petroleum-derived counterparts.[1][2] this compound (DEES), a diester of succinic acid and 2-ethoxyethanol, is emerging as a multifunctional solvent with significant potential in the pharmaceutical, cosmetic, and personal care industries.[3] Its favorable safety profile, unique solubility characteristics, and the potential for a bio-based origin from fermented succinic acid position it as a compelling ingredient for modern formulations.[3] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications in drug development, and its environmental, health, and safety profile.

Introduction: The Shift Towards Bio-Based Solvents

The chemical industry is undergoing a paradigm shift, driven by regulatory pressures and a growing demand for environmentally responsible practices.[4][5] Solvents, which are fundamental to countless chemical processes, are a primary focus of this transition due to their large-volume usage and the potential environmental and health impacts of conventional options.[4][6] Bio-based solvents, derived from renewable biomass feedstocks like sugars, starches, and vegetable oils, offer a promising alternative.[1][7] They contribute to reducing the carbon footprint, often exhibit lower toxicity, and are typically biodegradable.[1][7]

This compound (CAS No. 26962-29-8), chemically known as bis(2-ethoxyethyl) butanedioate, belongs to the dicarboxylic acid ester family.[3][8] Its significance lies in its hybrid structure, incorporating ether functionalities from the 2-ethoxyethyl groups. This unique molecular architecture imparts compatibility with both hydrophobic and hydrophilic substances, making it a versatile solvent for complex formulations.[3] The "bio-based" aspect of DEES is primarily linked to its succinic acid precursor, which can be produced sustainably through the fermentation of carbohydrates.[3]

Physicochemical Properties

Understanding the fundamental properties of a solvent is critical for its effective application. This compound is a clear, colorless liquid with a low odor profile, making it suitable for formulations where fragrance is a concern.[9] Its key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name Bis(2-ethoxyethyl) butanedioate[8][10]
CAS Number 26962-29-8[3][10]
Molecular Formula C12H22O6[8][10]
Molecular Weight 262.30 g/mol [3][8]
Boiling Point 327.5 ± 22.0 °C[10][11]
Density 1.064 ± 0.06 g/mL[10]
Solubility Soluble in oil; partially soluble in water (approx. 1-8%) and ethanol (approx. 10%).[12][13]
Appearance Colorless transparent liquid[13][14]

The dual ether linkages in its structure are key to its performance, allowing it to act as an effective solvent and solubilizer for a wide range of active ingredients that may have limited solubility in conventional cosmetic or pharmaceutical bases.[3][14]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3]

Reaction Mechanism

The reaction follows a well-established esterification mechanism:

  • Protonation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of succinic acid, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The hydroxyl group of 2-ethoxyethanol acts as a nucleophile, attacking the activated carbonyl carbon.[3]

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated, yielding the this compound ester.[3]

To drive the reaction to completion, water is typically removed continuously from the reaction mixture. Industrial-scale production often employs a molar ratio of succinic acid to 2-ethoxyethanol between 1:2 and 1:2.5 to maximize yield.[3]

Synthesis_of_DEES Figure 1: Acid-Catalyzed Synthesis of this compound cluster_reactants Reactants cluster_products Products SA Succinic Acid (HOOC-CH₂-CH₂-COOH) TI Tetrahedral Intermediate SA->TI + 2-Ethoxyethanol ET 2-Ethoxyethanol (x2) (CH₃CH₂OCH₂CH₂OH) ET->TI H_plus Acid Catalyst (H⁺) H_plus->SA Protonation DEES This compound TI->DEES Water Elimination Water Water (x2) (H₂O) TI->Water

Synthesis of this compound via Esterification.
Purification

Post-reaction, the crude product is purified to remove unreacted starting materials, the catalyst, and by-products. Vacuum distillation is the preferred method for this purification, as the reduced pressure lowers the boiling point of DEES, preventing thermal degradation.[3]

Applications in Pharmaceutical and Drug Development

This compound's properties make it a highly valuable excipient in the pharmaceutical industry.

  • Solvent and Solubilizer: It can significantly enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] Its ability to dissolve a wide range of compounds makes it suitable for liquid and semi-solid dosage forms.

  • Emollient in Topicals: In dermatological preparations, it functions as a non-greasy emollient, improving the texture and feel of creams and lotions while helping to maintain the skin's moisture barrier.[10][14]

  • Plasticizer: Succinate esters are being explored as "green" plasticizers, and DEES can be used in the production of polymers for medical devices or drug delivery systems.[3]

EXPERIMENTAL PROTOCOL: Evaluating DEES for API Solubility Enhancement

This protocol outlines a standardized procedure to quantify the solubility of a poorly soluble API in this compound compared to a conventional solvent.

Objective: To determine and compare the saturation solubility of a model API (e.g., Ibuprofen) in this compound (DEES) and a benchmark solvent (e.g., Propylene Glycol).

Materials:

  • Model API (Ibuprofen)

  • This compound (DEES), analytical grade

  • Propylene Glycol (PG), analytical grade

  • HPLC-grade Acetonitrile and water

  • 0.22 µm syringe filters

  • Thermostatic shaker/incubator

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of the API in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Add an excess amount of the API to separate vials containing a fixed volume (e.g., 2 mL) of DEES and PG, respectively.

    • Ensure a solid excess of the API is visible in each vial to guarantee saturation.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant of each vial using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial to remove any undissolved API particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered samples with acetonitrile to bring the API concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of the API in the diluted samples.

    • Multiply the result by the dilution factor to determine the saturation solubility of the API in both DEES and PG, expressed in mg/mL.

Workflow_Solubility_Enhancement Figure 2: Workflow for API Solubility Assessment start Start: Excess API + Solvent (DEES vs. Control) equilibration Step 1: Equilibration (e.g., 48h at 25°C) in thermostatic shaker start->equilibration sampling Step 2: Sampling & Filtration Withdraw supernatant, filter through 0.22µm equilibration->sampling analysis Step 3: HPLC Analysis Quantify API concentration against calibration curve sampling->analysis end Result: Quantified Saturation Solubility (mg/mL) analysis->end

Workflow for Evaluating API Solubility in DEES.

Environmental, Health, and Safety (EHS) Profile

For a solvent to be considered "green," a thorough evaluation of its EHS profile is essential. This compound is generally regarded as having a favorable safety profile.

Toxicology

Cosmetic safety assessments and available data indicate a low risk associated with the use of this compound in topical applications.[10][15] It is considered gentle, non-irritating, and suitable for sensitive skin.[9][10]

Hazard CategoryRisk LevelSource(s)
Cancer Low[10][16]
Allergies & Immunotoxicity Low[10][16]
Developmental & Reproductive Toxicity Low[10][16]
Use Restrictions Low[10][16]

While data on acute oral and dermal toxicity is limited, the overall profile suggests it is relatively safe for its intended uses in cosmetics and pharmaceuticals.[3] As with any chemical, appropriate handling procedures should be followed, and patch testing is recommended for new cosmetic formulations.[15]

Environmental Fate and Biodegradability

The broader class of succinate esters is being investigated for its biodegradability.[3] Linear succinate diesters, which are structurally similar, have been shown to exhibit rapid biodegradation kinetics.[17] While specific data for DEES is not widely published, its ester linkages are susceptible to hydrolysis, suggesting it is unlikely to persist in the environment. However, it's important to note that its synthesis can involve petrochemicals unless a certified bio-based succinic acid is used, which is a key consideration in its life cycle assessment.[15] Discharging the chemical into drains should be avoided.[18]

Conclusion

This compound stands out as a versatile and high-performance bio-based solvent with significant promise for the pharmaceutical and cosmetic industries. Its unique ability to bridge the solubility gap between polar and non-polar substances, combined with a favorable safety profile and a non-greasy skin feel, addresses many challenges faced by formulators. The potential to derive its succinic acid precursor from renewable feedstocks aligns perfectly with the principles of green chemistry and sustainability. As research continues and the demand for safer, more environmentally friendly ingredients grows, this compound is well-positioned to become a staple in the development of next-generation drug delivery systems and advanced personal care products.

References

Environmental fate and biodegradability of Diethoxyethyl succinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Diethoxyethyl Succinate

Introduction

This compound (CAS: 26962-29-8), chemically identified as Bis(2-ethoxyethyl) butanedioate, is a synthetic diester with a growing presence in various industrial and consumer applications.[1][2] It is valued for its properties as an emollient, skin conditioner, and solvent, making it a common ingredient in cosmetics, personal care products, and advanced formulations.[3][4][5] As the use of this compound expands, a thorough understanding of its environmental lifecycle—its fate, persistence, and biodegradability—becomes critical for comprehensive environmental risk assessment and the development of sustainable chemical products.

This technical guide offers a detailed examination of the environmental fate and biodegradability of this compound. From a Senior Application Scientist's perspective, this document synthesizes current knowledge on its physicochemical properties, abiotic and biotic degradation pathways, and the standardized methodologies used for its evaluation. The focus is not merely on presenting data but on elucidating the scientific rationale behind the expected environmental behavior of this compound and the experimental designs required to validate these predictions.

Section 1: Physicochemical Properties and Environmental Relevance

The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, properties such as water solubility and density dictate its partitioning between aquatic, terrestrial, and atmospheric compartments.

PropertyValueSourceSignificance for Environmental Fate
IUPAC Name Bis(2-ethoxyethyl) butanedioate[1][2]Defines the precise chemical structure for degradation analysis.
CAS Number 26962-29-8[2][6]Provides a universal identifier for database and regulatory searches.
Molecular Formula C12H22O6[1][2]Used to calculate theoretical oxygen demand (ThOD) and CO2 production (ThCO2) in biodegradation tests.
Molecular Weight 262.30 g/mol [1][2]Influences properties like volatility and diffusion rates.
Physical State Liquid[1]Affects handling in experimental setups and environmental dispersion.
Boiling Point ~327.5 °C[1]Indicates low volatility, suggesting it will primarily reside in aquatic and soil/sediment compartments.
Density ~1.064 g/mL[1]Being slightly denser than water, it may slowly sink in aquatic systems if undissolved.
Water Solubility Partially soluble (Est. 27,300 mg/L)[7][8]Moderate solubility ensures it is bioavailable to aquatic microorganisms for degradation but may also partition to organic matter.

These properties collectively suggest that this compound, upon release into the environment, will predominantly partition to the aqueous phase and soil. Its low volatility makes atmospheric transport unlikely. The presence of ester linkages is the most significant structural feature, pointing towards hydrolysis as a key degradation mechanism.

Section 2: Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For this compound, the primary abiotic pathway is hydrolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[9] As a diester, this compound is susceptible to hydrolysis, which breaks the two ester bonds to yield succinic acid and two molecules of 2-ethoxyethanol.[6]

Mechanism: The reaction can be catalyzed by both acids and bases.[6][9] Under environmental conditions (typically pH 5-9), both mechanisms can contribute to its degradation, although the reaction with pure water is generally slow.[9] The rate of hydrolysis is a critical parameter for determining the persistence of the compound in aquatic environments.

The expected hydrolysis reaction is as follows:

DES This compound (C12H22O6) H2O + 2 H₂O DES->H2O Products Succinic Acid (C4H6O4) + 2x 2-Ethoxyethanol (C4H10O2) H2O->Products Hydrolysis (H⁺ or OH⁻ catalyst)

Caption: Hydrolytic degradation of this compound.

Photolysis

Section 3: Biotic Degradation

Biotic degradation, mediated by microorganisms, is expected to be the ultimate and most significant fate process for this compound and its hydrolysis products.

Aerobic Biodegradation

In the presence of oxygen, microorganisms are expected to readily degrade this compound. The process likely occurs in two stages:

  • Initial Hydrolysis: Extracellular enzymes (esterases) produced by microorganisms cleave the ester bonds, releasing succinic acid and 2-ethoxyethanol.[6]

  • Mineralization: The hydrolysis products are then taken up by microorganisms and used as carbon sources for energy and biomass, ultimately being converted to carbon dioxide, water, and mineral salts.[6][12]

A substance is considered readily biodegradable if it undergoes rapid and ultimate degradation in an aerobic environment under stringent test conditions, such as those defined by the OECD 301 guidelines.[13] These tests require reaching pass levels of 60% of theoretical CO2 production or 70% of dissolved organic carbon (DOC) removal within a 10-day window during the 28-day test period.[13][14][15] Given its structure, this compound is a strong candidate for being classified as readily biodegradable.

cluster_0 Primary Biodegradation cluster_1 Ultimate Biodegradation (Mineralization) DES This compound Hydrolysis Extracellular Hydrolases (Esterases) DES->Hydrolysis Products Succinic Acid + 2-Ethoxyethanol Hydrolysis->Products Uptake Microbial Uptake Products->Uptake Further Degradation TCA Central Metabolism (e.g., TCA Cycle) Uptake->TCA Mineralization CO₂ + H₂O + Biomass TCA->Mineralization

Caption: Proposed aerobic biodegradation pathway for this compound.

Anaerobic Biodegradation

In oxygen-depleted environments like aquatic sediments or anaerobic digesters, a different set of microorganisms would be responsible for degradation. While many simple organic molecules are degradable under anaerobic conditions, some compounds, including certain succinate-based polymers, have shown resistance.[16] The anaerobic biodegradability of this compound would need to be confirmed experimentally, for instance, by following guidelines such as OECD 311.[13] The expected pathway would still involve initial hydrolysis followed by fermentation and methanogenesis of the resulting acid and alcohol.

Section 4: Experimental Protocols for Assessment

To empirically determine the environmental fate of this compound, standardized laboratory tests are essential. The following protocols represent core methodologies for assessing its biodegradability and hydrolytic stability.

Protocol: OECD 301B - CO₂ Evolution Test (Ready Biodegradability)

This is the most recommended test for a soluble, non-volatile substance like this compound to assess ready aerobic biodegradability.[6]

Objective: To determine the ultimate aerobic biodegradability by measuring the amount of CO₂ produced over 28 days.

Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared (per OECD 301 guidelines) and aerated to saturate with oxygen.

  • Inoculum: An inoculum is sourced from a healthy, diverse microbial population, typically activated sludge from a domestic wastewater treatment plant. It is prepared to minimize its endogenous CO₂ production.

  • Test Setup:

    • Test Flasks (Duplicate): Mineral medium + Inoculum + this compound (e.g., at 10-20 mg/L of Total Organic Carbon).

    • Blank Control (Duplicate): Mineral medium + Inoculum only. This measures the CO₂ produced by the inoculum itself.

    • Reference Control (Single): Mineral medium + Inoculum + A readily biodegradable reference substance (e.g., sodium benzoate). This validates the activity of the inoculum.

    • Toxicity Control (Single): Mineral medium + Inoculum + Test Substance + Reference Substance. This checks if the test substance is toxic to the microorganisms.

  • Incubation: Flasks are incubated at 22 ± 2°C in the dark for 28 days. CO₂-free air is passed through the flasks, and the evolved CO₂ is trapped in a sodium hydroxide or barium hydroxide solution.

  • Measurement: The amount of CO₂ produced is measured periodically by titrating the trapping solution or by using an inorganic carbon analyzer.

  • Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (CO₂ from Test Flask - CO₂ from Blank) / Theoretical CO₂ (ThCO₂) * 100

  • Validation: The test is valid if the reference compound reaches the pass level of 60% by day 14, and the difference between replicate test flasks at the end of the 10-day window is less than 20%.[14]

cluster_setup 1. Test Setup cluster_incubation 2. Incubation (28 days) cluster_analysis 3. Analysis Flasks Prepare Flasks: - Test Substance - Blank Control - Reference Control - Toxicity Control Inoculate Add Mineral Medium & Microbial Inoculum Incubate Incubate at 22°C in the dark Inoculate->Incubate Start Aerate Aerate with CO₂-free air Trap Trap evolved CO₂ in Ba(OH)₂ or NaOH Measure Periodically Measure Trapped CO₂ (Titration/IC) Trap->Measure Calculate Calculate % ThCO₂ vs. Blank Control Measure->Calculate Evaluate Evaluate against Pass Levels (e.g., >60%) & 10-day window Calculate->Evaluate

Caption: Experimental workflow for the OECD 301B biodegradability test.

Protocol: Hydrolysis as a Function of pH (based on OECD 111)

Objective: To determine the rate of abiotic hydrolysis at environmentally relevant pH values.

Methodology:

  • Buffer Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Test Setup: Add a low concentration of this compound (to ensure it remains dissolved) to each buffer solution in sterile, sealed test vessels.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

  • Sampling & Analysis: At predetermined time intervals, take samples from each vessel. Analyze the concentration of the parent this compound using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the rate constants (k) and the half-life (t₁/₂) for hydrolysis at each pH level.

Section 5: Ecotoxicological Profile (Data Gaps)

A complete environmental risk assessment requires both fate and effects data. While this compound is considered to have a low risk profile for human health in cosmetic applications, there is a significant lack of published data on its ecotoxicity.[1][3][17] A safety data sheet for the compound explicitly notes "no data available" for toxicity to aquatic invertebrates, algae, and microorganisms.[18]

To conduct a proper risk assessment, the following data would be required:

  • Acute aquatic toxicity: Tests on fish (e.g., OECD 203), daphnia (e.g., OECD 202), and algae (e.g., OECD 201).

  • Toxicity to microorganisms: An inhibition test on activated sludge (e.g., OECD 209) is crucial to ensure it does not harm the very organisms expected to biodegrade it in wastewater treatment plants.

Without this information, it is impossible to determine the potential risk to aquatic ecosystems.

Conclusion

This compound is a molecule whose environmental profile is largely predictable based on its chemical structure. Its two ester linkages make it a prime candidate for abiotic and biotic hydrolysis, which is the critical first step in its environmental degradation. The resulting products, succinic acid and 2-ethoxyethanol, are simple molecules that are expected to be readily mineralized by a wide range of microorganisms.

Based on this analysis, this compound is likely to be classified as readily biodegradable. However, this must be confirmed through standardized testing, such as the OECD 301 series. The primary data gaps for this compound lie in its ecotoxicological profile. Generating data on its effects on aquatic organisms is an essential next step to ensure its use is safe for the environment and to complete a comprehensive chemical risk assessment.

References

Diethoxyethyl succinate hydrolysis and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolysis and Degradation of Diethoxyethyl Succinate

Introduction to this compound

This compound, chemically known as bis(2-ethoxyethyl) butanedioate, is a diester formed from succinic acid and 2-ethoxyethanol.[1][2] Its molecular structure incorporates both ester and ether functionalities, granting it unique solubility characteristics that make it compatible with both hydrophobic and hydrophilic substances.[1] This versatility has led to its widespread use as a solvent, emollient, and skin-conditioning agent in the cosmetics, personal care, and pharmaceutical industries.[1][3][4]

In pharmaceutical applications, its role can extend to enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] However, the very ester linkages that define its structure are also its primary point of vulnerability. Understanding the stability of this compound, particularly its susceptibility to hydrolysis and other degradation pathways, is critical for ensuring the quality, efficacy, and safety of any formulation in which it is used. This guide provides a detailed examination of these degradation processes, the factors that influence them, and the analytical methods required for their study.

The Core Degradation Pathway: Hydrolysis

Hydrolysis, the cleavage of a chemical bond by the addition of a water molecule, is the principal degradation pathway for this compound.[1] This reaction can be catalyzed by either acidic or basic conditions, each proceeding through a distinct mechanism to ultimately yield succinic acid and 2-ethoxyethanol.[1]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process initiated by the protonation of a carbonyl oxygen.[1] This initial step increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by water.[1] The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and the elimination of an alcohol group (2-ethoxyethanol) to regenerate the carboxylic acid. This process can occur sequentially at both ester sites.

The key steps are:

  • Protonation of the Carbonyl Oxygen: The reaction begins when a hydronium ion (H₃O⁺) protonates the carbonyl oxygen, enhancing the carbonyl carbon's positive charge.[1]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the alkoxy groups, converting it into a good leaving group.[1]

  • Elimination of 2-Ethoxyethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and releasing a molecule of 2-ethoxyethanol.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to yield succinic acid (or its monoester) and regenerate the acid catalyst (H₃O⁺).

Acid_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Nucleophilic Attack & Proton Transfer cluster_2 Step 4 & 5: Elimination & Deprotonation A This compound + H₃O⁺ B Protonated Ester A->B C Tetrahedral Intermediate B->C + H₂O D Proton-Transferred Intermediate C->D Proton Transfer E Monoester + 2-Ethoxyethanol D->E - 2-Ethoxyethanol F Succinic Acid + 2-Ethoxyethanol E->F Repeat Steps 1-5

Caption: Generalized workflow for acid-catalyzed hydrolysis of a succinate diester.
Base-Catalyzed Hydrolysis (Saponification)

In basic conditions, hydrolysis is an irreversible process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. This is generally a faster and more common degradation pathway at neutral to alkaline pH.

The key steps are:

  • Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon of the ester.

  • Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate.

  • Elimination of Alkoxide: The intermediate collapses, reforming the carbonyl double bond and eliminating a 2-ethoxyethoxide ion.

  • Proton Transfer: The newly formed carboxylic acid rapidly donates a proton to the highly basic 2-ethoxyethoxide ion, forming a carboxylate salt and a molecule of 2-ethoxyethanol. This final, irreversible step drives the reaction to completion.

Base_Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) A This compound + OH⁻ B Tetrahedral Intermediate A->B C Monoester Carboxylic Acid + 2-Ethoxyethoxide B->C D Succinate Salt + 2-Ethoxyethanol C->D Proton Transfer

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Factors Influencing Hydrolytic Stability

The rate at which this compound hydrolyzes is not constant; it is profoundly influenced by several environmental and biological factors.[5]

FactorEffect on Hydrolysis RateMechanistic Rationale
pH Slowest near neutral pH; increases significantly in acidic and especially basic conditions.[5][6]In basic conditions, the concentration of the strong nucleophile (OH⁻) is higher. In acidic conditions, the ester is activated by protonation.[1][6]
Temperature Rate increases with higher temperatures.[5]Provides the necessary activation energy for the reaction to occur, increasing the frequency and energy of molecular collisions.
Enzymes Can be rapidly hydrolyzed by esterases present in biological systems (e.g., plasma, liver).[5][7]Esterases are biological catalysts that provide an alternative, lower-energy pathway for ester cleavage.[7]
Solvent/Formulation The presence of water is essential. The polarity and composition of the formulation can affect reactant accessibility.[5]Water is a necessary reactant for hydrolysis. Formulation components can sterically hinder or electronically influence the ester groups.

The presence of the ether oxygen in the ethoxyethyl group may also influence the hydrolysis rate compared to simpler analogs like diethyl succinate, potentially through electronic effects or by altering the molecule's interaction with water and other solvents.[1]

Broader Stability Profile: Forced Degradation Studies

To fully characterize the stability of a compound like this compound, particularly for pharmaceutical use, forced degradation (or stress testing) is essential.[8] These studies deliberately expose the compound to harsh conditions beyond those expected during normal handling or storage to identify all potential degradation products and pathways.[8] This is a critical requirement of regulatory bodies like the ICH.[8]

Common Stress Conditions for Esters:

  • Acid/Base Hydrolysis: As detailed above, this is the primary pathway.

  • Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide) to identify susceptibility to oxidation.

  • Photolytic Degradation: Exposure to UV or visible light to assess photosensitivity.

  • Thermal Degradation: Exposure to high heat to evaluate thermal stability.[9]

By analyzing the outcomes of these stress tests, researchers can develop a comprehensive stability profile, which informs formulation development, packaging selection, and the establishment of appropriate storage conditions.[8]

Analytical Methodologies for Stability Assessment

The study of this compound degradation requires robust analytical methods that can separate and quantify the parent compound from its degradation products. Such methods are termed "stability-indicating."[9][10][11]

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most common technique for stability studies due to its high resolving power and sensitivity.[9][10] A reversed-phase C18 column is often used, and detection is typically performed with a UV detector.[9][10] For definitive identification of unknown degradation products, HPLC may be coupled with Mass Spectrometry (LC-MS).[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for identifying and quantifying the volatile degradation product, 2-ethoxyethanol.[5]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and validate an HPLC method for analyzing this compound in the presence of its degradation products.

Objective: To establish a specific, accurate, and precise HPLC method capable of resolving this compound from products formed under acid and base stress conditions.

Materials & Reagents:

  • This compound Reference Standard

  • HPLC-grade Acetonitrile and Water[10]

  • Potassium Dihydrogen Phosphate, Orthophosphoric Acid (for buffer preparation)[10]

  • Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for stress studies

  • Discovery C18 column (or equivalent)[10]

Methodology:

  • Preparation of Solutions:

    • Mobile Phase: Prepare a buffered mobile phase (e.g., 20mM potassium dihydrogen phosphate adjusted to pH 3.8 with phosphoric acid) and mix with acetonitrile in a suitable ratio (e.g., 50:50 v/v).[10] Filter and degas.

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by dilution.

    • Sample Solution: Prepare a sample of the formulation or bulk substance at a similar concentration.

  • Forced Degradation:

    • Acid Hydrolysis: Mix the sample solution with 0.1 N HCl and heat (e.g., at 60°C for 2 hours). Cool and neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Mix the sample solution with 0.1 N NaOH at room temperature for a set time (e.g., 30 minutes). Neutralize with 0.1 N HCl.

  • Chromatographic Conditions (Initial):

    • Column: C18, 5 µm, 150 x 4.6 mm

    • Flow Rate: 1.0 mL/min[9]

    • Injection Volume: 20 µL

    • Detector Wavelength: 210 nm (or as determined by UV scan)

    • Column Temperature: 30°C

  • Method Development & Specificity:

    • Inject the unstressed standard, the placebo (if applicable), and the acid- and base-stressed samples.

    • Evaluate the chromatograms. The primary goal is to achieve baseline separation between the main this compound peak and any new peaks corresponding to degradation products.

    • Adjust the mobile phase composition (organic/aqueous ratio) or pH to optimize resolution.

    • The method is considered specific and stability-indicating if the degradation product peaks do not interfere with the parent peak.[10]

  • Method Validation (per ICH Guidelines):

    • Linearity: Analyze a series of concentrations to ensure the detector response is proportional to the analyte concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the active ingredient.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

HPLC_Workflow A Prepare Mobile Phase, Standard & Sample Solutions C Set Initial HPLC Conditions (Column, Flow, Wavelength) A->C B Perform Forced Degradation (Acid, Base, etc.) D Inject Samples: - Unstressed Standard - Stressed Samples B->D C->D E Analyze Chromatograms D->E F Adequate Peak Resolution? E->F G Optimize Mobile Phase / pH F->G No H Method is Stability-Indicating. Proceed to Validation. F->H Yes G->D I Validate Method: Linearity, Accuracy, Precision H->I

Caption: Workflow for developing a stability-indicating HPLC method.

Implications and Advanced Applications

A thorough understanding of this compound's degradation pathways has significant practical implications.

  • Formulation Strategies: To enhance stability, formulations should be buffered at a slightly acidic to neutral pH (where ester hydrolysis is slowest) and protected from high temperatures.[5] The use of anhydrous or low-water-content solvent systems can also be an effective strategy where applicable.

  • Prodrug Design: The succinate ester linkage is a common motif in prodrug design. A drug with poor solubility or permeability can be chemically attached to a succinate moiety to create a more lipophilic ester prodrug. Upon administration, endogenous esterases in the body hydrolyze the ester bond, releasing the active drug.[7] The hydrolysis kinetics of this compound can serve as a model for designing succinate-based prodrugs with desired release profiles.

  • Engineered Autohydrolysis: Recent research has shown that conjugating a succinic ester to specific peptide motifs, such as diglycine, can induce rapid, non-enzymatic autohydrolysis at physiological pH.[12] This innovative approach allows for controlled, esterase-independent release, potentially boosting cellular uptake and recovering drug efficacy for compounds that might otherwise be cleared too quickly.[12]

Conclusion

This compound is a versatile excipient whose utility is intrinsically linked to its chemical stability. The primary degradation pathway is hydrolysis of its two ester bonds, a reaction that is strongly catalyzed by both acidic and basic conditions and accelerated by heat and enzymes. Its degradation products are succinic acid and 2-ethoxyethanol. For researchers, scientists, and drug development professionals, a comprehensive understanding of these degradation mechanisms is not merely academic; it is a prerequisite for developing stable, safe, and effective formulations. By employing robust, stability-indicating analytical methods and leveraging knowledge of influencing factors, the degradation of this compound can be controlled and even harnessed for advanced applications like targeted drug delivery.

References

The Arc of Innovation: A Technical History of Succinate Esters in Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Succinate esters, a class of molecules defined by the esterification of succinic acid, have quietly underpinned significant advancements across a remarkable breadth of scientific disciplines. From the foundational principles of polymer chemistry to the intricate signaling pathways of cellular metabolism and the targeted strategies of modern drug delivery, their journey through the annals of research is a compelling narrative of scientific inquiry, adaptation, and innovation. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the historical development of succinate esters, not as a mere chronological account, but as a story of evolving scientific thought and technological progress. By examining the causality behind experimental choices and the iterative process of discovery, we can gain a deeper appreciation for the versatility of these molecules and their enduring relevance in contemporary research.

The Genesis: Early Syntheses and the Dawn of Polymer Science

The story of succinate esters begins not in the realm of biology, but in the nascent field of polymer chemistry in the 19th century. The fundamental reactivity of dicarboxylic acids and diols laid the groundwork for the synthesis of the first succinate-based polyesters.

Pioneering Polymerization: The 19th Century and Wallace Carothers

While early explorations into polyesters occurred in the 19th century, it was the seminal work of Wallace Carothers at DuPont in the 1920s and 1930s that truly established the field of polymer science and, within it, the significance of succinic acid.[1][2][3] Carothers' systematic investigation into condensation polymerization, driven by the commercial ambition to create a synthetic alternative to silk, led him to explore a wide array of dicarboxylic acids and diols.[4]

His research demonstrated that high molecular weight polyesters could be formed through the removal of water during the reaction, a critical insight that had eluded earlier researchers.[5] Although his initial work with some polyesters, including those derived from succinic acid, resulted in materials with low melting points and poor fiber-forming properties, this foundational research was instrumental.[2] It established the principles of step-growth polymerization and laid the theoretical groundwork for the future development of commercially viable polyesters. While Carothers ultimately shifted his focus to polyamides, leading to the invention of nylon, his early explorations with succinate-based polyesters were a crucial chapter in the history of polymer chemistry.[1][4]

Experimental Protocol: Early Polyester Synthesis (Conceptual Reconstruction)

This protocol is a conceptual reconstruction of the early methods used by researchers like Carothers for synthesizing polyesters.

Objective: To synthesize a low molecular weight polyester from succinic acid and a diol via melt polycondensation.

Materials:

  • Succinic acid

  • Ethylene glycol (or other suitable diol)

  • Inert gas (e.g., Nitrogen)

  • Heating mantle with temperature control

  • Round-bottom flask with a side arm for distillation

  • Distillation condenser and receiving flask

  • Stirring apparatus

Methodology:

  • Monomer Charging: Equimolar amounts of succinic acid and ethylene glycol are charged into the round-bottom flask.

  • Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen, to prevent oxidation at high temperatures.

  • Esterification (First Stage): The mixture is heated with stirring to a temperature of approximately 150-190°C. The esterification reaction begins, forming water as a byproduct.

  • Water Removal: The water produced is continuously removed by distillation through the side arm and collected in the receiving flask. This step is crucial to drive the equilibrium of the reaction towards the formation of longer polymer chains.

  • Polycondensation (Second Stage): After the initial esterification and removal of the bulk of the water, the temperature is gradually increased to 200-230°C, and a vacuum is applied. This stage, known as polycondensation, facilitates the joining of smaller ester molecules into longer polymer chains with the removal of the remaining traces of water and excess glycol.

  • Polymer Recovery: The reaction is stopped when the desired viscosity of the molten polymer is achieved. The polymer is then cooled and solidified for subsequent characterization.

A New Frontier: Succinate Esters in the Exploration of Cellular Metabolism

The mid-20th century saw a paradigm shift in the application of succinate esters, moving from the macroscopic world of polymers to the microscopic realm of cellular metabolism. The central challenge for early metabolic researchers was to introduce charged intermediates of metabolic pathways, such as succinate, across the relatively impermeable cell membrane.

Overcoming the Membrane Barrier: The Rationale for Esterification

Succinic acid, a key intermediate in the Krebs cycle, is a dicarboxylic acid that exists in its anionic form (succinate) at physiological pH. This charge prevents its ready diffusion across the lipid bilayer of the cell membrane. To overcome this barrier and study the intracellular effects of succinate, researchers turned to a classic chemical modification: esterification. By converting the charged carboxyl groups into neutral esters, the lipophilicity of the molecule is increased, facilitating its passive diffusion into the cell. Once inside, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing the active succinate molecule.[6]

This "prodrug" approach, though not termed as such in the earliest metabolic studies, was a pivotal experimental strategy. It allowed scientists to effectively "deliver" metabolic intermediates to their site of action within the cell, enabling the study of their effects on cellular respiration, energy production, and other metabolic processes.[7]

The Pancreatic Islet and Insulin Secretion: The Work of Willy Malaisse

A significant chapter in the metabolic research of succinate esters was written by Dr. Willy Malaisse and his colleagues, who extensively investigated their role in insulin secretion from pancreatic islets.[8][9] Their research was driven by the quest to understand the metabolic signals that couple glucose metabolism to insulin release.

Malaisse's group hypothesized that intermediates of mitochondrial metabolism could act as key signaling molecules. They demonstrated that methyl and ethyl esters of succinate are potent insulin secretagogues, stimulating insulin release in a manner that was dependent on their intracellular metabolism.[10] This finding was crucial because unesterified succinate had no such effect, underscoring the necessity of the ester form for cell penetration.[6]

Their work further elucidated that the insulinotropic action of succinate esters was linked to an increase in mitochondrial respiration and ATP production.[11] By using radiolabeled succinate esters, they were able to trace the metabolic fate of the succinate moiety within the islet cells, providing direct evidence for its entry into the Krebs cycle.[10] This body of research solidified the concept of "stimulus-secretion coupling" in the pancreatic β-cell and highlighted the potential of cell-permeable metabolic intermediates as tools to dissect these complex pathways. The choice of methyl and later ethyl esters was a pragmatic one, leveraging simple, small alcohol groups to create readily hydrolyzable and cell-permeable derivatives.[9]

Experimental Workflow: Investigating the Insulinotropic Effect of Succinate Esters

This workflow outlines a typical experiment to assess the effect of a succinate ester on insulin secretion from isolated pancreatic islets, based on the methodologies pioneered by researchers like Willy Malaisse.

Caption: Workflow for assessing the insulinotropic effect of succinate esters.

The Modern Era: Biodegradable Polymers and Targeted Drug Delivery

The late 20th and early 21st centuries have witnessed a resurgence and diversification in succinate ester research, driven by growing environmental concerns and the demand for more sophisticated drug delivery systems.

A Green Revolution: The Rise of Poly(butylene succinate) (PBS)

The pioneering work of Carothers found new relevance in the late 20th century with the increasing demand for biodegradable plastics.[12][13] Poly(butylene succinate) (PBS), a polyester synthesized from succinic acid and 1,4-butanediol, emerged as a promising biodegradable alternative to conventional polyolefins.[14] The development of efficient fermentation processes to produce bio-based succinic acid from renewable resources further enhanced the "green" credentials of PBS.[7]

The historical choice of succinic acid and 1,4-butanediol was influenced by the desirable properties of the resulting polymer. PBS exhibits a balance of flexibility and thermal stability, making it suitable for a range of applications, including packaging films, agricultural mulches, and disposable cutlery.[13] The ester linkages in the polymer backbone are susceptible to hydrolysis, followed by microbial degradation, allowing the material to break down in the environment.

The evolution of PBS synthesis has progressed from early laboratory-scale melt polycondensation to sophisticated industrial processes that yield high molecular weight polymers with tailored properties.[10] This journey reflects a broader trend in polymer chemistry towards sustainability and the circular economy.

Succinate Esters as Prodrugs: Enhancing Therapeutic Efficacy

The fundamental principle of using esterification to enhance cell permeability, so effectively employed in early metabolic studies, has been systematically developed into a cornerstone of modern drug design: the prodrug strategy. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient.[15]

Succinate esters have proven to be a versatile and widely used promoiety in prodrug design for several key reasons:

  • Improved Aqueous Solubility: For hydrophobic drugs, the introduction of a succinyl group, which has a free carboxylic acid, can dramatically increase water solubility, enabling the formulation of parenteral (injectable) dosage forms.

  • Enhanced Permeability: For drugs that are too polar to efficiently cross cell membranes, esterification of a hydroxyl or carboxyl group with a succinate moiety can increase lipophilicity and improve oral bioavailability.

  • Masking Taste: Unpleasant taste is a significant barrier to patient compliance, particularly in pediatric formulations. Esterification can mask the taste of the parent drug.

  • Controlled Release: The rate of hydrolysis of the succinate ester can sometimes be modulated to achieve a more sustained release of the active drug.[16]

The development of succinate ester prodrugs is a testament to the rational design principles of medicinal chemistry, where a fundamental understanding of chemical properties and biological processes is leveraged to overcome the limitations of otherwise promising therapeutic agents.[17]

Table 1: Key Milestones in the Historical Development of Succinate Esters in Research

Era Key Development Field of Research Key Contributors/Observations Significance
19th Century Initial synthesis of succinate-based polyesters.Polymer ChemistryEarly explorations of dicarboxylic acids and diols.Foundational work in polyester synthesis.
Early 20th Century Systematic study of condensation polymerization.Polymer ChemistryWallace Carothers (DuPont)[1][2][3]Established principles of polymer science; demonstrated the formation of high molecular weight polyesters.
Mid-20th Century Use of succinate esters to study cellular metabolism.Biochemistry / MetabolismUse of esters to increase cell permeability of Krebs cycle intermediates.[6]Enabled the study of intracellular metabolic pathways.
Late 20th Century Investigation of succinate esters as insulin secretagogues.Endocrinology / MetabolismWilly Malaisse and colleagues[8][9]Elucidated the role of mitochondrial metabolism in insulin secretion; established succinate esters as valuable research tools.
Late 20th/Early 21st Century Development of Poly(butylene succinate) (PBS).Materials Science / Green ChemistryRenewed interest in biodegradable polymers.[12][13]Provided a sustainable and biodegradable alternative to conventional plastics.
Early 21st Century Widespread application of succinate esters as prodrugs.Medicinal Chemistry / Drug DeliveryRational design to improve drug properties like solubility and bioavailability.[15][16]Enabled the development of numerous successful drug products.

The Analyst's Toolkit: Evolution of Characterization Techniques

The advancement of research on succinate esters has been intrinsically linked to the development of analytical techniques capable of their synthesis, purification, and characterization.

From Titration to Chromatography

In the early days of ester synthesis, quantitative analysis often relied on classical chemical methods such as titration.[18] These methods, while foundational, lacked the specificity to differentiate between different ester species in a mixture.

The advent of chromatographic techniques revolutionized the analysis of succinate esters. Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provided a powerful tool for separating and quantifying volatile succinate esters.[19][20][21][22] The ability to derivatize non-volatile succinic acid into its more volatile ester forms further expanded the utility of GC in metabolic studies.[23]

High-performance liquid chromatography (HPLC) has also become an indispensable tool, especially for the analysis of less volatile succinate esters and for the purification of succinate ester prodrugs.[16]

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques have been crucial for the structural elucidation of succinate esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of succinate esters, allowing for unambiguous confirmation of their synthesis and purity.[24][25][26][27]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with GC or LC, is used to determine the molecular weight of succinate esters and to elucidate their fragmentation patterns, aiding in their identification.[22][28][29][30] The historical development of mass spectrometry from a tool for isotope separation to a sophisticated analytical instrument has been pivotal for the detailed characterization of these molecules.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic ester carbonyl stretch, providing a quick and simple method to confirm the presence of the ester functional group.[31]

The evolution of these analytical techniques has provided researchers with an increasingly sophisticated toolkit to synthesize, purify, and characterize succinate esters with high precision and confidence.

Conclusion

The historical trajectory of succinate esters in research is a powerful illustration of how a single class of molecules can be adapted and repurposed to answer fundamental questions across diverse scientific disciplines. From the industrial drive for synthetic fibers that spurred the birth of polymer science, to the elegant solution they provided for studying the intricacies of cellular metabolism, and their modern-day applications in sustainable materials and targeted therapeutics, succinate esters have consistently proven their value.

This journey is not merely a historical curiosity; it is a testament to the enduring power of fundamental chemical principles and the ingenuity of the scientific community. As we look to the future, the versatility of succinate esters, coupled with the ever-expanding capabilities of synthesis and analysis, ensures that they will continue to be a vital tool in the hands of researchers, driving innovation in fields as yet unimagined. The story of succinate esters is far from over; it is a narrative that continues to be written in laboratories around the world.

References

Diethoxyethyl Succinate: A Multifaceted Ester for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating a Versatile Solvent

Diethoxyethyl succinate (DES), chemically known as bis(2-ethoxyethyl) butanedioate, is a diester of succinic acid and 2-ethoxyethanol.[1][2][3] While traditionally utilized in the cosmetics and personal care industries as an emollient, solvent, and texture enhancer, its unique physicochemical properties suggest a much broader scope of application within the scientific research and drug development sectors.[4][5][6] This guide provides an in-depth exploration of the untapped potential of this compound, presenting a forward-looking perspective on its application in drug delivery, biomaterials science, cell culture, and sustainable chemistry.

The significance of this compound in contemporary research stems from its multifunctional nature.[5] Its unique solubility characteristics, stemming from the incorporation of glycol ether functionalities, allow it to be compatible with both hydrophobic and hydrophilic substances.[1][5] This, combined with a favorable safety profile characterized by low toxicity, positions DES as a compelling candidate for innovative research endeavors.[6][7] Furthermore, with the increasing demand for sustainable and bio-based chemicals, DES, which can be derived from the fermentation of biomass to produce succinic acid, is an attractive "green" alternative to petroleum-based solvents and additives.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in research. The following table summarizes its key characteristics:

PropertyValueSource(s)
IUPAC Name bis(2-ethoxyethyl) butanedioate[3]
CAS Number 26962-29-8[3][8]
Molecular Formula C12H22O6[3][6]
Molecular Weight 262.30 g/mol [3]
Boiling Point 327.5 ± 22.0 °C[6]
Density 1.064 ± 0.06 g/mL[6]
Solubility Soluble in oil and water
logP (o/w) 3.460 (est)[8]

Potential Research Application 1: Advanced Drug Delivery Systems

The poor aqueous solubility of many new chemical entities is a significant hurdle in drug development, leading to low bioavailability.[9][10] this compound presents a promising solution as a solubilizing agent and excipient in various drug delivery systems.

Mechanism of Action in Solubility Enhancement

This compound's efficacy as a solubilizing agent can be attributed to its amphiphilic nature. The ester and ether linkages provide polar regions capable of interacting with hydrophilic molecules, while the ethyl and succinate backbone offer non-polar characteristics for interaction with hydrophobic drug candidates. This dual functionality allows for the effective dissolution of a wide range of active pharmaceutical ingredients (APIs).[5]

Experimental Protocol: Evaluating DES for Enhancing the Solubility of a Poorly Soluble Drug

Objective: To determine the effectiveness of this compound in enhancing the aqueous solubility of a model poorly soluble drug (e.g., ibuprofen).

Materials:

  • This compound (pharmaceutical grade)

  • Ibuprofen powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

  • Standard laboratory glassware and equipment

Methodology:

  • Preparation of DES Solutions: Prepare a series of DES solutions in PBS at varying concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of ibuprofen powder to each DES solution and a control (PBS alone).

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved drug.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Analyze the concentration of dissolved ibuprofen in each filtered sample using a validated HPLC method.

  • Data Analysis:

    • Plot the solubility of ibuprofen as a function of DES concentration.

    • Determine the fold increase in solubility compared to the control.

Logical Workflow for Solubility Enhancement Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_des Prepare DES Solutions in PBS prep_drug Add Excess Model Drug prep_des->prep_drug equilibrium Equilibrate at Constant Temperature prep_drug->equilibrium separation Centrifuge and Filter equilibrium->separation hplc Quantify Drug Concentration via HPLC separation->hplc data_analysis Analyze and Plot Data hplc->data_analysis

Caption: Workflow for evaluating this compound in solubility enhancement.

Potential Research Application 2: Green Plasticizers for Biomaterials and Medical Devices

The search for safe and environmentally friendly alternatives to traditional phthalate plasticizers is a major focus in polymer science.[11] Succinate esters have emerged as promising candidates due to their low toxicity, biodegradability, and excellent plasticizing efficiency.[11][12][13]

Impact on Polymer Properties

When incorporated into a polymer matrix, such as polylactic acid (PLA) or polyvinyl chloride (PVC), this compound can intercalate between polymer chains, reducing intermolecular forces.[14] This leads to:

  • Increased Flexibility and Elongation at Break: Making the material less brittle.[1]

  • Reduced Glass Transition Temperature (Tg): Broadening the temperature range for processing and application.[1]

  • Improved Processability: Facilitating easier molding and extrusion.

Studies on similar succinate esters have shown comparable or even superior performance to the commercial plasticizer di(2-ethylhexyl) phthalate (DEHP).[1]

Experimental Protocol: Characterization of DES-Plasticized PLA Films

Objective: To evaluate the effect of this compound on the mechanical and thermal properties of Polylactic acid (PLA) films.

Materials:

  • Polylactic acid (PLA) pellets

  • This compound

  • Twin-screw extruder

  • Film casting line or compression molder

  • Universal testing machine (for tensile testing)

  • Differential scanning calorimeter (DSC)

Methodology:

  • Compounding:

    • Dry PLA pellets to remove moisture.

    • Prepare blends of PLA with varying concentrations of DES (e.g., 10, 20, 30 wt%).

    • Melt-blend the materials using a twin-screw extruder.

  • Film Preparation:

    • Produce thin films from the compounded material using a film casting line or compression molding.

  • Mechanical Testing:

    • Cut dumbbell-shaped specimens from the films.

    • Perform tensile testing on the specimens to determine tensile strength, Young's modulus, and elongation at break.

  • Thermal Analysis:

    • Analyze the thermal properties of the films using DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Data Analysis:

    • Compare the mechanical and thermal properties of the DES-plasticized PLA films to a control (unplasticized PLA).

Conceptual Diagram of Polymer Plasticization

G cluster_before Rigid Polymer Matrix cluster_after Plasticized Polymer Matrix p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain pp1 Polymer Chain des1 DES pp2 Polymer Chain des2 DES pp3 Polymer Chain des3 DES pp4 Polymer Chain p_mid->pp_mid Addition of DES

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Diethoxyethyl Succinate as a Novel Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of Diethoxyethyl Succinate (DEES) as a potential plasticizer for polymers. As the industry seeks safer, more efficient, and often bio-based alternatives to traditional phthalate plasticizers, succinate esters have emerged as a promising class of compounds.[1][2] this compound (CAS No. 26962-29-8), with its unique ether linkages, presents an intriguing candidate for modifying polymer properties. This guide outlines the theoretical basis for its use, detailed protocols for its incorporation and characterization, and a framework for interpreting the resulting data.

Introduction: The Case for Novel Succinate Plasticizers

The plasticization of polymers is a critical process for converting rigid materials into flexible and processable products, essential for applications ranging from medical tubing and wire insulation to food packaging and coatings.[3][4] For decades, phthalate esters like di(2-ethylhexyl) phthalate (DEHP) have dominated the market. However, growing health and environmental concerns regarding their potential toxicity and persistence have catalyzed a shift towards "green" plasticizers.[5][6]

Succinate esters, derived from succinic acid—a bio-based platform chemical—are at the forefront of this transition.[7] They are recognized for their favorable toxicological profiles, good biodegradability, and high efficiency in plasticizing polymers such as Poly(vinyl chloride) (PVC).[1][2] The performance of a succinate plasticizer is heavily influenced by its molecular structure, particularly the length and nature of its alcohol-derived side chains.[8]

This compound (DEES) is a diester of succinic acid and 2-ethoxyethanol.[9][10] While its primary established use is as a solvent and emollient in the cosmetics industry, its molecular structure suggests significant potential as a polymer plasticizer.[11][12] The presence of ether groups in its side chains may impart unique polarity and compatibility characteristics, potentially offering advantages in specific polymer systems, including moderately polar polymers like PVC or certain bioplastics. This guide provides the necessary framework and protocols to rigorously evaluate this potential.

Theoretical Framework and Mechanism of Action

Plasticization is the process of increasing a polymer's flexibility and reducing its processing temperature by adding a substance known as a plasticizer.[3] External plasticizers, like DEES, do not chemically bond with the polymer. Instead, their small molecules intersperse themselves between the long polymer chains, disrupting the strong intermolecular forces (van der Waals forces, dipole-dipole interactions) that hold the chains together in a rigid structure.[4][13] This separation increases the free volume and enhances the mobility of the polymer chains, leading to a significant drop in the glass transition temperature (T_g) and a transformation from a hard, brittle material to a soft, flexible one.[3]

Structure-Property Hypothesis for DEES: The performance of a plasticizer depends on a balance of polarity and molecular size to ensure compatibility and efficiency.[5]

  • Alkyl Chain Length: Studies on linear succinates show that longer side chains (e.g., dihexyl or dioctyl succinate) are more effective at reducing T_g than shorter chains (e.g., diethyl succinate).[1][14]

  • Polarity: The ether linkages in DEES's ethoxyethyl groups introduce polarity. This is hypothesized to improve its compatibility with polar polymers like PVC, where interactions between the plasticizer's polar groups and the polymer's polar sites (e.g., the C-Cl bond in PVC) are crucial for effective plasticization.[15] This unique polarity might offer a different performance profile compared to purely aliphatic succinates.

Physicochemical Properties of this compound

A clear understanding of the plasticizer's intrinsic properties is the first step in its evaluation.

PropertyValueSource(s)
Chemical Name Butanedioic acid, bis(2-ethoxyethyl) ester[16]
CAS Number 26962-29-8[9]
Molecular Formula C₁₂H₂₂O₆[11][17]
Molecular Weight 262.30 g/mol [9][17]
Appearance Colorless to pale yellow liquid[18]
Synthesis Esterification of succinic acid and 2-ethoxyethanol[9]
Safety Profile Low risk for cancer, allergies, and reproductive toxicity (in cosmetic use)[10][11]

Experimental Evaluation Protocols

This section details a structured, three-phase workflow for comprehensively evaluating the performance of DEES as a plasticizer in a target polymer (e.g., PVC). This workflow is designed to be self-validating by including controls (unplasticized polymer and/or a benchmark plasticizer like DEHP or di(2-ethylhexyl) succinate (DEHS)).

Phase 1: Polymer Compatibility Screening

Objective: To rapidly assess the miscibility of DEES with the target polymer. Poor compatibility leads to phase separation and exudation (plasticizer "bleeding"), rendering the material useless.[5]

Protocol 3.1: Solvent Casting for Preliminary Compatibility Assessment

  • Solution Preparation: Prepare a 5% (w/v) solution of the polymer resin (e.g., PVC) in a suitable solvent (e.g., Tetrahydrofuran - THF).[19] CAUTION: Work in a fume hood and use appropriate PPE.

  • Plasticizer Addition: Aliquot the polymer solution into separate glass vials. Add DEES to achieve final concentrations of 10, 20, 30, and 40 parts per hundred parts of resin (phr). Also prepare a "0 phr" control sample with no plasticizer.

  • Mixing: Gently agitate the vials until the plasticizer is fully dissolved and the solution is homogeneous.

  • Casting: Pour each solution into a flat-bottomed glass petri dish to ensure a uniform film thickness.

  • Drying: Place the dishes on a level surface in a fume hood to allow the solvent to evaporate slowly over 24 hours at room temperature.[19]

  • Final Drying: Transfer the films to a vacuum oven and dry at 40-50°C for at least 24 hours to remove residual solvent.

  • Analysis:

    • Visual Inspection: Observe the cooled films against a black and a white background. Note any haziness, opacity, or the presence of oily surface residue, which indicate poor compatibility.

    • Control Check: The "0 phr" sample should be rigid and brittle. Increasing concentrations of DEES should result in progressively more flexible films.

Phase 2: Performance Characterization

Objective: To quantify the effect of DEES on the key thermal and mechanical properties of the polymer.

Protocol 3.2: Preparation of Test Specimens by Melt Blending

This protocol is more representative of industrial processing.

  • Pre-mixing: In a beaker, weigh out the polymer resin powder and the desired amount of DEES (e.g., 30 phr). Mix thoroughly with a spatula until the powder is uniformly wetted. It is also common to include heat stabilizers for polymers like PVC at this stage.

  • Melt Compounding: Process the mixture using a two-roll mill or a laboratory-scale twin-screw extruder.

    • Two-Roll Mill: Set the roll temperature just above the polymer's processing temperature (e.g., 160-170°C for PVC). Add the pre-mix to the mill and process until a homogeneous, molten sheet is formed (typically 5-10 minutes).

  • Molding: Compression mold the milled sheet into plaques of a defined thickness suitable for mechanical testing (e.g., 1-2 mm) using a heated press.

  • Conditioning: Allow the molded plaques to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 48 hours before testing.

Protocol 3.3: Thermal Analysis via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Cut a small sample (5-10 mg) from the center of a conditioned plaque. Place it in a standard aluminum DSC pan and seal.

  • DSC Program:

    • Equilibrate at 25°C.

    • Heat from 25°C to a temperature above the expected T_g (e.g., 120°C for plasticized PVC) at a rate of 10°C/min to erase thermal history.

    • Cool rapidly to a low temperature (e.g., -50°C).

    • Heat from the low temperature back to the upper temperature at 10°C/min.

  • Data Analysis: Determine the glass transition temperature (T_g) from the inflection point of the heat flow curve during the second heating scan.[19]

  • Self-Validation: Compare the T_g of the DEES-plasticized samples to the unplasticized control. A significant, concentration-dependent decrease in T_g confirms the plasticizing effect.

Protocol 3.4: Mechanical Property Testing

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned plaques according to a standard like ASTM D638.

  • Tensile Testing: Using a universal testing machine, measure the following properties:

    • Tensile Strength (at break): The maximum stress the material can withstand.

    • Young's Modulus: A measure of stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating flexibility.[20][21]

  • Hardness Testing: Using a Shore A or Shore D durometer (as appropriate for the material's flexibility), measure the surface hardness of the plaques according to ASTM D2240.

  • Data Interpretation: An effective plasticizer will decrease tensile strength and modulus, decrease hardness, and significantly increase the elongation at break compared to the unplasticized control.[20]

Phase 3: Durability and Safety Assessment

Objective: To evaluate the permanence of the plasticizer within the polymer matrix, which is critical for long-term performance and safety.

Protocol 3.5: Plasticizer Migration (Leaching) Test

  • Sample Preparation: Cut precisely sized samples (e.g., 2cm x 2cm) from a plaque of known DEES concentration. Weigh each sample accurately (W₁).

  • Immersion: Submerge the samples in a test fluid relevant to the intended application. Common test fluids include:[22][23]

    • Hexane or Olive Oil: Simulates contact with fatty/oily substances.

    • 50% Ethanol/Water Solution: Simulates contact with alcoholic or aqueous products.

    • Distilled Water: Simulates aqueous contact.

  • Incubation: Store the immersed samples at a controlled temperature (e.g., 40°C or 60°C) for a set period (e.g., 24 hours or 10 days).

  • Post-Treatment: Remove the samples, gently wipe the surface to remove excess liquid, and dry in a vacuum oven to a constant weight (W₂).

  • Calculation: Calculate the percentage weight loss due to migration:

    • Weight Loss (%) = [(W₁ - W₂) / W₁] × 100

  • Control: A low migration value is desirable, indicating the plasticizer remains within the polymer. Compare results to a benchmark plasticizer if available.[24]

Protocol 3.6: Volatility Test (Thermal Aging)

  • Sample Preparation: Accurately weigh precisely cut samples (W_initial).

  • Aging: Place the samples in a circulating air oven at an elevated temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 or 72 hours).[19]

  • Final Weight: Remove the samples, allow them to cool to room temperature in a desiccator, and re-weigh them (W_final).

  • Calculation: Calculate the percentage weight loss due to volatility:

    • Volatility (%) = [(W_initial - W_final) / W_initial] × 100

  • Interpretation: Low volatility is crucial for applications involving heat exposure to prevent the material from becoming brittle over time.[19]

Analytical Methods for Quantification

To validate formulations and support migration studies, it is often necessary to quantify the amount of plasticizer in the polymer.

Protocol 4.1: Quantification by GC-MS following Solvent Extraction

  • Extraction: Accurately weigh a sample of the plasticized polymer and dissolve it in a suitable solvent (e.g., THF).

  • Precipitation: Add a non-solvent (e.g., methanol or water) to precipitate the polymer, leaving the plasticizer in the solution.

  • Separation: Centrifuge the mixture and carefully collect the supernatant containing the DEES.

  • Analysis: Inject a known volume of the supernatant into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Quantification: Determine the concentration of DEES by comparing its peak area to a calibration curve prepared from standards of known DEES concentration.[25] This method can provide both identification and quantification of the plasticizer.[25][26]

Data Interpretation and Benchmarking

The ultimate assessment of DEES's potential relies on comparing its performance against established standards.

ParameterDEES (Hypothetical Target)Benchmark: DEHS in PVC (40 phr)Benchmark: DEHP in PVC (40 phr)
T_g Reduction (°C) Aim for > 40°C reduction~50-60°C reduction~50-60°C reduction
Shore A Hardness Aim for < 90~80-85~80-85
Tensile Strength (MPa) Aim for 15-20 MPa~18 MPa~19 MPa
Elongation at Break (%) Aim for > 300%~350-400%~350-400%
Migration in Hexane (%) Aim for < 5%Lower than DEHPHigher than succinates

Note: Benchmark data are approximate values derived from literature and serve as a comparative guide.[2][5][8]

Expert Insights:

  • A high plasticizer efficiency is indicated by a large T_g depression per unit concentration (phr).

  • The balance between tensile strength and elongation is key. A good plasticizer provides high flexibility (elongation) without an excessive loss of strength.

  • Low migration and volatility are hallmarks of a permanent plasticizer , which is essential for durable goods and safety-critical applications like medical devices and food contact materials.[27]

Conclusion

This compound represents a scientifically compelling candidate for exploration as a novel polymer plasticizer, situated within the promising class of succinate esters. Its unique ether-functionalized structure may offer a differentiated performance profile, particularly in terms of polymer compatibility and polarity. The phased evaluation strategy and detailed protocols provided in this guide offer a robust framework for any research, development, or quality control laboratory to systematically characterize its efficacy. By following these self-validating methodologies and benchmarking against industry standards, professionals can generate the high-quality data needed to determine the viability of this compound for their specific polymer applications, contributing to the ongoing innovation in safer and more sustainable materials.

References

Application Notes & Protocols: The Strategic Use of Diethoxyethyl Succinate in Advanced Nanoparticle and Microemulsion Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond an Excipient

The formulation of poorly water-soluble active pharmaceutical ingredients (APIs) represents one of the most significant hurdles in modern drug development, with over 70% of new chemical entities exhibiting this challenging characteristic[1]. Diethoxyethyl Succinate (DES) is emerging as a pivotal, multifunctional excipient that addresses this challenge head-on. This guide moves beyond a simple datasheet to provide researchers, scientists, and formulation experts with the foundational knowledge and actionable protocols required to strategically leverage DES in the development of high-performance drug delivery systems. We will explore the causality behind its efficacy in microemulsions and nanoparticles, providing a framework for rational formulation design.

This compound (CAS: 26962-29-8), the diester of ethoxyethanol and succinic acid, is a clear, low-viscosity oily liquid[2][3]. Its unique molecular structure, which combines ether and ester functionalities, imparts a balance of lipophilic and hydrophilic characteristics[4]. This amphiphilicity is the cornerstone of its utility, allowing it to function as a highly effective solvent, solubilizer, and emollient[4][5][6]. With a favorable safety profile demonstrating low risk for toxicity and irritation, DES is a compelling choice for advanced pharmaceutical formulations[2][5][7].

Physicochemical Properties and Formulation Rationale

Understanding the core properties of DES is fundamental to its effective application. Its performance is not accidental but a direct result of its chemical architecture.

PropertyValue / DescriptionSignificance in Formulation
IUPAC Name bis(2-ethoxyethyl) butanedioate[8]Defines its ester and ether linkages, key to its functionality.
Molecular Formula C12H22O6[5][8]A relatively low molecular weight contributes to its good solvent properties.
Appearance Colorless, transparent oily liquid[7]Ensures clarity in liquid formulations like microemulsions.
Boiling Point ~327.5 °C[5]High thermal stability is advantageous for processes involving heat.
Density ~1.064 g/mL[5]Important for calculations in formulation preparation.
Key Functions Solvent, Solubilizer, Emollient, Skin Conditioner[3][5][6][7]Multifunctionality allows for streamlined formulations with fewer excipients.
Safety Profile Low risk for cancer, allergies, and reproductive toxicity[2][5].Critical for developing safe drug products for patient use.

The primary rationale for selecting DES lies in its ability to act as a bridge between immiscible phases and to effectively dissolve lipophilic APIs. In systems like microemulsions and nanoparticles, this translates directly to enhanced drug loading, improved stability, and potentially increased bioavailability[9][10].

Application Focus: this compound in Microemulsion Systems

Microemulsions are thermodynamically stable, optically clear, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules[11]. They are exceptional vehicles for solubilizing poorly soluble drugs for oral, topical, or parenteral delivery[12][13].

The Mechanistic Role of DES in Microemulsions

DES is particularly effective in microemulsion formulation, where it can serve as either a primary component of the oil phase or, more strategically, as a cosurfactant.

  • As an Oil Phase: Its excellent solvent capacity allows for high solubilization of lipophilic APIs within the oil droplets.

  • As a Cosurfactant: This is where its unique structure shines. The ethoxyethyl groups provide hydrophilicity, while the succinate backbone and alkyl chains provide lipophilicity. When used with a primary surfactant, DES partitions at the oil-water interface, reducing interfacial tension and increasing the fluidity of the interfacial film. This allows for the spontaneous formation of a stable microemulsion over a wider range of compositions.

Protocol: Formulation of a DES-Based Microemulsion via Water Titration

This protocol details the construction of a pseudo-ternary phase diagram, a critical first step to identify the stable microemulsion region for a given oil-surfactant-cosurfactant system.

Objective: To map the compositions that form stable microemulsions and select an optimal formulation for API loading.

Materials & Equipment:

  • Oil Phase: Isopropyl myristate (IPM) or other suitable oil

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Cosurfactant: this compound (DES)

  • Aqueous Phase: Deionized water

  • Active Pharmaceutical Ingredient (API)

  • Glass vials (10 mL), magnetic stirrer and stir bars, analytical balance, positive displacement pipette.

Step-by-Step Methodology:

  • Preparation of Surfactant/Cosurfactant Mixture (Smix):

    • Prepare mixtures of Tween 80 and DES at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2). The choice of ratios is critical; starting with a 1:1 ratio is common. A higher proportion of surfactant generally favors O/W microemulsions.

    • Causality Insight: The Smix ratio determines the curvature of the interfacial film. Varying this ratio allows for the formation of different microemulsion types (o/w, w/o, or bicontinuous) and helps optimize the system for maximum API solubilization.

    • Ensure each Smix is homogenous by vortexing or gentle stirring.

  • Construction of the Pseudo-Ternary Phase Diagram:

    • For a chosen Smix ratio (e.g., 2:1), prepare a series of mixtures with the oil phase (IPM) in different weight ratios in separate glass vials. Common ratios of Oil:Smix are 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.

    • Place each vial on a magnetic stirrer set to a low speed (~200 rpm).

    • Titrate each Oil/Smix mixture with deionized water dropwise using a pipette.

    • After each addition of water, allow the system to equilibrate. Observe the mixture for visual changes (e.g., clarity, turbidity, phase separation).

    • The endpoint for a stable microemulsion is a clear, transparent, single-phase system. Record the percentage composition (w/w) of oil, Smix, and water at these points.

    • Plot these points on a ternary phase diagram to delineate the microemulsion region.

  • Selection and Preparation of the Final Formulation:

    • From the phase diagram, select a composition point deep within the stable microemulsion region. This ensures robustness against minor compositional changes.

    • To prepare a 10g batch, for example, of a 10% Oil, 30% Smix (2:1), 60% Water formulation:

      • Weigh 1.0g of IPM, 2.0g of Tween 80, and 1.0g of DES into a vial.

      • Mix until a homogenous solution is formed.

      • If loading an API, dissolve it in this oil/surfactant mixture at this stage.

      • Slowly add 6.0g of deionized water while stirring until a clear, transparent microemulsion forms spontaneously.

Characterization and Quality Control

A prepared microemulsion must be rigorously characterized to ensure it meets specifications.

ParameterMethodAcceptance CriteriaRationale
Visual Inspection Macroscopic observationClear, transparent, single-phase liquidConfirms the formation of a true microemulsion, not a coarse emulsion.
Droplet Size & PDI Dynamic Light Scattering (DLS)Typically < 100 nm, PDI < 0.3Verifies nanoscale droplet size and uniformity, critical for stability and absorption.
pH Measurement Calibrated pH meterWithin a range suitable for the intended route (e.g., 5.5-7.0 for topical)Ensures physiological compatibility and API stability.
Conductivity ConductometerLow for W/O, High for O/WDetermines the microemulsion type (continuous phase).
Thermodynamic Stability Centrifugation (3500 rpm, 30 min), Heating/Cooling Cycles (4°C to 45°C)No phase separation, precipitation, or cloudinessAssesses the robustness and long-term physical stability of the formulation.

Visualization: Microemulsion Formulation Workflow

Microemulsion_Workflow cluster_prep Phase 1: System Preparation cluster_map Phase 2: Phase Diagram Construction cluster_form Phase 3: Formulation & Characterization A Select Components (Oil, Surfactant, DES, Water) B Prepare Smix (Surfactant:DES Ratios) A->B C Prepare Oil:Smix Ratios B->C D Titrate with Water C->D E Observe & Record (Clear vs. Turbid) D->E F Plot Pseudo-Ternary Phase Diagram E->F G Select Formulation Point F->G H Prepare Microemulsion (Load API) G->H I Characterize (Size, pH, Stability) H->I J Final Formulation I->J

Caption: Workflow for developing a DES-based microemulsion.

Application Focus: this compound in Nanoparticle Formulations

Nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, used to encapsulate, protect, and deliver APIs[14]. DES can be instrumental in the synthesis of both polymeric and lipid-based nanoparticles.

The Mechanistic Role of DES in Nanoparticles
  • In Polymeric Nanoparticles (e.g., via Emulsification-Solvent Evaporation): DES acts as an excellent co-solvent along with a more volatile solvent (like ethyl acetate or dichloromethane). Its role is to fully dissolve both the API and the polymer (e.g., PLGA). This ensures a homogenous organic phase, which is critical for achieving high drug encapsulation efficiency and uniform nanoparticle formation upon emulsification.

  • In Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of solid lipid nanoparticles (SLNs) where the lipid matrix is a blend of solid and liquid lipids. DES can serve as the liquid lipid. The inclusion of a liquid lipid disrupts the perfect crystalline structure of the solid lipid, creating imperfections in the matrix.

    • Causality Insight: This imperfect matrix structure increases the space available to accommodate the API, leading to higher drug loading capacity and preventing drug expulsion during storage—a common issue with highly crystalline SLNs[15].

Protocol: Preparation of Polymeric Nanoparticles via Emulsification-Solvent Evaporation

This protocol describes the use of DES as a co-solvent to improve the encapsulation of a hydrophobic API within PLGA nanoparticles.

Objective: To synthesize drug-loaded polymeric nanoparticles with high encapsulation efficiency.

Materials & Equipment:

  • Polymer: Poly(lactic-co-glycolic acid) (PLGA)

  • Volatile Solvent: Ethyl acetate

  • Co-solvent: this compound (DES)

  • API (hydrophobic model drug)

  • Aqueous Phase: 2% w/v Polyvinyl alcohol (PVA) solution in deionized water

  • High-speed homogenizer or probe sonicator, magnetic stirrer, rotary evaporator, ultracentrifuge.

Step-by-Step Methodology:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and API (e.g., 10 mg) in a mixture of ethyl acetate and DES. A typical solvent ratio could be 4:1 (v/v) ethyl acetate:DES in a total volume of 5 mL.

    • Causality Insight: The DES ensures the complete solubilization of the often-recalcitrant API, preventing its premature crystallization. The volatile ethyl acetate is necessary for later removal. Using DES can reduce the total amount of harsher chlorinated solvents needed.

    • Vortex or sonicate briefly to ensure a clear, homogenous solution.

  • Emulsification:

    • Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL).

    • Immediately emulsify this mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator on ice. This forms an oil-in-water (o/w) emulsion where the oil phase consists of the solvents, polymer, and drug.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and place it on a magnetic stirrer at room temperature for 3-4 hours. This allows the volatile ethyl acetate to evaporate.

    • As the ethyl acetate diffuses out of the droplets and evaporates, the PLGA precipitates, entrapping the API and forming solid nanoparticles. The DES, being less volatile, will largely partition out into the aqueous phase or remain as a plasticizer within the particle.

  • Nanoparticle Recovery and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

    • Discard the supernatant, which contains residual PVA, free drug, and DES.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to ensure complete removal of impurities.

    • Finally, resuspend the purified nanoparticles in a small volume of water for characterization or lyophilize for long-term storage.

Characterization and Data Analysis

The impact of DES on nanoparticle characteristics should be systematically evaluated.

ParameterMethodExpected Impact of DES
Particle Size / PDI Dynamic Light Scattering (DLS)May slightly increase size due to plasticizing effect, but should maintain low PDI (<0.2).
Zeta Potential Laser Doppler VelocimetryShould remain highly negative (e.g., < -20 mV) due to PLGA's terminal carboxyl groups, indicating colloidal stability.
Encapsulation Efficiency (EE%) UV-Vis or HPLC analysis of the supernatantIncrease. Improved API solubility in the organic phase leads to higher entrapment during particle hardening.
Drug Loading (DL%) UV-Vis or HPLC analysis of lysed nanoparticlesIncrease. Directly correlated with the increase in EE%.
Morphology TEM / SEMShould show spherical, smooth-surfaced nanoparticles.

Formulae:

  • EE (%) = (Total Drug - Free Drug in Supernatant) / Total Drug * 100

  • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

Visualization: Nanoparticle Synthesis Workflow & Structure

Nanoparticle_Synthesis cluster_phase1 Organic Phase Preparation cluster_phase2 Aqueous Phase Preparation cluster_phase3 Core Process cluster_phase4 Purification A Dissolve API & PLGA in Ethyl Acetate + DES C Add Organic to Aqueous A->C B Prepare PVA Solution B->C D High-Speed Homogenization (Emulsification) C->D E Solvent Evaporation D->E F Ultracentrifugation E->F G Wash (x3) F->G H Final Nanoparticle Suspension G->H

Caption: Emulsification-solvent evaporation workflow using DES.

Caption: Model of an NLC where DES acts as the liquid lipid.

Concluding Insights for the Formulation Scientist

This compound is more than a passive ingredient; it is an active enabler of advanced formulation technologies. Its strategic incorporation into microemulsion and nanoparticle systems provides a clear pathway to enhancing the solubility, loading capacity, and stability of challenging APIs. By understanding the physicochemical rationale behind its function—its balanced amphiphilicity, excellent solvency, and safety—researchers can move from trial-and-error to a Quality-by-Design (QbD) approach. The protocols provided herein serve as a robust starting point for developing next-generation drug delivery systems that are both effective and safe.

References

The Versatility of Diethoxyethyl Succinate: A Guide to its Application in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Excipient

In the landscape of cosmetic and pharmaceutical formulation, the pursuit of elegance, efficacy, and stability is paramount. Diethoxyethyl succinate (DES), a synthetic diester of ethoxyethanol and succinic acid, has emerged as a noteworthy excipient, offering a unique combination of properties that address key formulation challenges.[1] Its utility spans from enhancing the sensory experience of a cosmetic cream to potentially improving the bioavailability of a topical drug.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its evaluation and incorporation into various formulations.

This document is designed for researchers, cosmetic scientists, and drug development professionals, providing both the theoretical underpinnings and the practical methodologies to effectively utilize this compound. We will delve into its chemical and physical characteristics, its established role in the cosmetics industry, and its burgeoning potential within pharmaceutical sciences as a solubilizer and skin penetration enhancer.

Physicochemical Properties and Safety Profile

Understanding the fundamental properties of this compound is crucial for its effective application. It is a clear, colorless to pale yellow liquid with a mild odor.[1] Its chemical structure, featuring two ethoxyethyl groups, imparts a unique solubility profile, allowing it to be compatible with both hydrophobic and hydrophilic substances.[2]

PropertyValueReference
CAS Number 26962-29-8[3]
Molecular Formula C12H22O6[1][3]
Molecular Weight 262.30 g/mol [3]
Boiling Point 327.5 ± 22.0 °C[1]
Density 1.064 ± 0.06 g/mL[1]
Solubility Soluble in oil, water (partially), and alcohol.[4]

From a safety perspective, this compound has a favorable profile for cosmetic use, with assessments indicating a low risk for cancer, allergies, and reproductive toxicity.[1] While comprehensive toxicological data for its use as a pharmaceutical excipient is less readily available, its established safety in cosmetics provides a strong foundation for its exploration in topical drug formulations. As with any excipient, it is essential to conduct appropriate safety and compatibility studies for each specific formulation.

Application in Cosmetic Formulations: The Art of Sensory Enhancement

In the cosmetics industry, the consumer's experience is as important as the product's efficacy. This compound excels in this domain, contributing to the formulation of products with a desirable texture, feel, and performance.

Core Functions in Cosmetics:
  • Emollient and Skin Conditioner: this compound imparts a soft, smooth, and non-greasy feel to the skin.[5] It functions as a humectant, helping the skin to retain moisture, thereby improving hydration and suppleness.[1]

  • Solvent and Solubilizer: Its ability to dissolve a wide range of cosmetic ingredients, including active compounds with limited solubility, is a significant advantage.[2] This ensures a uniform distribution of ingredients and enhances the stability of the formulation.

  • Texture Enhancer: It improves the spreadability of creams and lotions, allowing for a more pleasant application experience.[1] In makeup, it can enhance the feel and finish of foundations and primers.[1]

  • Hair Conditioning Agent: In hair care products, it helps to reduce frizz, improve manageability, and add shine.[1]

Protocol 1: Formulation of a Basic Oil-in-Water (O/W) Emulsion

This protocol outlines the preparation of a simple O/W lotion to demonstrate the incorporation and textural benefits of this compound.

Materials and Equipment:

  • Beakers

  • Homogenizer or high-shear mixer

  • Water bath

  • Stirring apparatus

  • pH meter

Formulation:

PhaseIngredientFunction% (w/w)
A (Oil Phase) Cetearyl AlcoholThickener, Emulsion Stabilizer3.00
Glyceryl StearateEmulsifier2.00
This compound Emollient, Solvent 5.00
Caprylic/Capric TriglycerideEmollient8.00
B (Water Phase) Deionized WaterSolvent79.80
GlycerinHumectant1.00
Xanthan GumThickener0.20
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
FragranceFragranceq.s.
Citric Acid / Sodium HydroxidepH adjusterq.s.

Procedure:

  • Preparation of Phases:

    • In a beaker, combine all ingredients of Phase A and heat to 75°C in a water bath until all components are melted and uniform.

    • In a separate beaker, combine the ingredients of Phase B and heat to 75°C while stirring until the xanthan gum is fully hydrated.

  • Emulsification:

    • Slowly add Phase A to Phase B while homogenizing at a moderate speed.

    • Continue homogenization for 3-5 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently.

    • When the temperature reaches below 40°C, add the ingredients of Phase C.

    • Adjust the pH to the desired range (typically 5.5-6.5 for skin products).

    • Continue stirring until the lotion is uniform and has cooled to room temperature.

Expected Outcome: A smooth, non-greasy lotion with good spreadability, demonstrating the positive sensory contribution of this compound.

Emulsion_Formulation_Workflow cluster_PhaseA Oil Phase (Phase A) cluster_PhaseB Water Phase (Phase B) cluster_Emulsification Emulsification cluster_CoolDown Cool-down Phase (Phase C) A_ingredients Combine & Heat to 75°C: - Cetearyl Alcohol - Glyceryl Stearate - this compound - Caprylic/Capric Triglyceride Homogenize Add Phase A to Phase B with High-Shear Mixing A_ingredients->Homogenize B_ingredients Combine & Heat to 75°C: - Deionized Water - Glycerin - Xanthan Gum B_ingredients->Homogenize Cool Cool emulsion to < 40°C Homogenize->Cool Add_C Add Preservative & Fragrance Cool->Add_C Adjust_pH Adjust pH Add_C->Adjust_pH Final_Product Final Lotion Adjust_pH->Final_Product

Figure 1: Workflow for O/W Emulsion Formulation.

Application in Pharmaceutical Formulations: A Gateway to Enhanced Drug Delivery

The unique properties of this compound make it a promising excipient for topical and transdermal drug delivery systems. Its role extends beyond that of a simple vehicle, potentially influencing the solubility and skin penetration of active pharmaceutical ingredients (APIs).

Key Roles in Pharmaceutical Formulations:
  • Solubilizing Agent: A significant challenge in topical drug formulation is the poor aqueous solubility of many APIs.[6] this compound can act as a co-solvent, enhancing the solubility of these drugs and allowing for higher drug loading in a formulation.[2] This is crucial for achieving a therapeutic effect.

  • Potential Skin Penetration Enhancer: For a drug to exert its effect, it must permeate the stratum corneum, the skin's primary barrier. This compound's chemical structure suggests it may act as a penetration enhancer by fluidizing the lipid bilayers of the stratum corneum, thereby facilitating the transport of APIs across this barrier.[2]

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a standardized method to evaluate the potential of this compound to enhance the skin permeation of a model drug.

Objective: To quantify the permeation of a model API through an excised skin membrane from a formulation containing this compound compared to a control formulation without it.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with circulator

  • Magnetic stirrers

Procedure:

  • Skin Membrane Preparation:

    • Excise the skin and remove any subcutaneous fat.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Visually inspect the skin for any imperfections.

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz cell with pre-warmed (32°C) and de-gassed receptor fluid.

    • Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.

    • Ensure there are no air bubbles trapped beneath the skin.

    • Equilibrate the assembled cells for 30 minutes.

  • Formulation Application:

    • Apply a precise amount of the test formulation (containing the API and this compound) and the control formulation (containing the API but no this compound) to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the API.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area of the skin at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the enhancement ratio (ER) by dividing the flux of the test formulation by the flux of the control formulation.

Interpretation of Results: An enhancement ratio greater than 1 indicates that this compound has enhanced the skin permeation of the API.

Franz_Cell_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prep_Skin Prepare Skin Membrane Prep_Cells Assemble & Equilibrate Franz Diffusion Cells Prep_Skin->Prep_Cells Apply_Formulation Apply Test & Control Formulations Prep_Cells->Apply_Formulation Take_Samples Collect Samples from Receptor Chamber at Time Intervals Apply_Formulation->Take_Samples HPLC_Analysis Quantify API Concentration via HPLC Take_Samples->HPLC_Analysis Data_Analysis Calculate Cumulative Permeation, Flux, and Enhancement Ratio HPLC_Analysis->Data_Analysis Conclusion Determine Efficacy of This compound as a Penetration Enhancer Data_Analysis->Conclusion

References

High-performance liquid chromatography (HPLC) methods for Diethoxyethyl succinate analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Diethoxyethyl Succinate by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound (CAS: 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol, utilized as an emollient, solvent, and skin-conditioning agent in various cosmetic and personal care formulations.[1][2][3][4] Accurate and reliable quantification is essential for quality control, stability testing, and formulation development. This guide details a robust, stability-indicating HPLC method, explains the scientific rationale behind the methodological choices, and provides step-by-step protocols for implementation and validation in accordance with ICH guidelines.

Introduction and Analytical Challenges

This compound, with the IUPAC name bis(2-ethoxyethyl) butanedioate, combines the properties of esters and ethers, giving it unique solubility characteristics.[1][5] Its analysis is critical to ensure product quality, safety, and performance. However, its chemical structure presents specific analytical challenges.

Key Analytical Challenges:

  • Poor UV Absorbance: The molecule lacks a significant chromophore, as simple ester and ether functional groups do not absorb strongly in the mid-UV range. This necessitates detection at low wavelengths (e.g., 210-230 nm), which can lead to lower sensitivity and potential interference from mobile phase components or other excipients.[6]

  • Potential for Hydrolysis: As an ester, this compound is susceptible to hydrolytic degradation, especially under acidic or basic conditions, breaking down into succinic acid and 2-ethoxyethanol.[5] An effective analytical method must be "stability-indicating," meaning it can resolve the intact compound from its potential degradants.[7][8][9]

  • Impurity Profiling: Process-related impurities, such as unreacted starting materials (succinic acid, 2-ethoxyethanol) or by-products from synthesis, must be monitored and controlled.[5][10]

This application note addresses these challenges by presenting a method optimized for sensitivity, specificity, and stability-indicating capabilities.

Principle of the Method: Reversed-Phase HPLC

Reversed-phase HPLC is the chosen technique due to its versatility and suitability for separating moderately non-polar compounds like this compound from polar and non-polar impurities.

  • Stationary Phase: A C18 (octadecylsilane) column is selected. The long alkyl chains of the C18 phase provide a hydrophobic surface that retains the this compound molecule primarily through hydrophobic interactions with its ethyl and succinate backbone. This is a standard and robust choice for the separation of esters.[6][8]

  • Mobile Phase: A mixture of a polar aqueous component and a less polar organic solvent (acetonitrile or methanol) is used. By adjusting the ratio of these solvents, the retention time of the analyte can be precisely controlled.

  • pH Control: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical. This maintains a low pH (typically 2.5-3.5), which suppresses the ionization of any acidic species, particularly the potential succinic acid degradant.[6] Analyzing acidic compounds in their non-ionized form prevents peak tailing and ensures sharp, symmetrical peaks, leading to better resolution and more accurate quantification.

Experimental Workflow and Degradation Pathway

The overall analytical process follows a systematic workflow to ensure data integrity and reproducibility.

G Figure 1: General HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Test (SST) prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Sequence Injection prep_sample->sample_injection system_suitability->sample_injection If SST Passes integration Peak Integration & Identification sample_injection->integration calculation Quantification (Assay, Impurities) integration->calculation report Final Report Generation calculation->report

Caption: General HPLC Analysis Workflow

The primary degradation pathway for this compound is hydrolysis, which must be considered when developing a stability-indicating method.

G Figure 2: Hydrolytic Degradation of this compound cluster_products reactant This compound C₁₂H₂₂O₆ succinic_acid Succinic Acid C₄H₆O₄ reactant->succinic_acid  Acid/Base  Hydrolysis ethoxyethanol 2-Ethoxyethanol C₄H₁₀O₂ reactant->ethoxyethanol  Acid/Base  Hydrolysis water H₂O Water

Caption: Hydrolytic Degradation of this compound

Detailed Analytical Protocol

This protocol is a recommended starting point and must be fully validated for its intended use.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Reagents:

    • This compound Reference Standard (CRS)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

Chromatographic Conditions

The following conditions have been optimized for the separation of this compound from its potential impurities.

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure sharp peaks for acidic impurities.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Elution Mode IsocraticA starting ratio of 60:40 (A:B) is recommended. Adjust as needed for optimal retention (t R ≈ 5-10 min).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[11][12][13]
Column Temp. 30 °CProvides stable retention times and improves peak shape.
Detection λ 215 nmMaximizes sensitivity for a compound with a weak chromophore.[6]
Injection Vol. 10 µLA typical volume; can be adjusted to meet sensitivity requirements.
Run Time 15 minutesSufficient to elute the main peak and any late-eluting impurities.
Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% v/v solution of phosphoric acid in HPLC-grade water (Mobile Phase A). Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v) is recommended as the diluent to ensure sample solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to achieve a target concentration of 100 µg/mL of this compound using the diluent. For example, if analyzing a cream, accurately weigh an amount of cream containing ~10 mg of the active, disperse in the diluent, sonicate, and filter through a 0.45 µm syringe filter to remove excipients.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. Inject the Working Standard Solution in six replicate injections and evaluate the following parameters.[12][14]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Validation Strategy (ICH Q2(R1) Framework)

A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[15]

  • Specificity & Stability-Indicating Properties:

    • Rationale: To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[14]

    • Protocol: Perform forced degradation studies by subjecting the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic stress.[7][16] Analyze the stressed samples alongside a control. The method is specific if the this compound peak is well-resolved from all degradation peaks (Resolution > 1.5) and the peak purity analysis (using a PDA detector) passes.

  • Linearity:

    • Rationale: To demonstrate a proportional relationship between the concentration of the analyte and the detector response.

    • Protocol: Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the working concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11][13][17]

  • Accuracy:

    • Rationale: To determine the closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking a placebo (a sample matrix without the analyte) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[13][18]

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD for both studies should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11][13][15]

  • Robustness:

    • Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability criteria should still be met.[12][18]

Conclusion

This application note details a robust and reliable RP-HPLC method for the analysis of this compound. The outlined protocol, based on sound scientific principles of chromatography, provides a strong foundation for quality control and stability assessment. The explanation of the rationale behind each parameter and the comprehensive validation strategy empowers researchers and drug development professionals to implement and adapt this method with confidence, ensuring the quality and safety of products containing this compound.

References

Application Note: Purity Assessment of Diethoxyethyl Succinate by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethoxyethyl succinate (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) succinate, is a high-boiling point diester utilized as a solvent and conditioning agent in various industrial and cosmetic formulations.[1][2] Its physical properties, including low volatility and high solvency power, make it a valuable component in products requiring controlled evaporation and excellent film-forming characteristics.[2] The purity of this compound is a critical quality attribute, as the presence of impurities—such as residual starting materials, byproducts, or degradation products—can significantly impact the performance, safety, and stability of the final product.

Gas chromatography with flame ionization detection (GC-FID) is an ideal analytical technique for assessing the purity of volatile and semi-volatile substances like this compound.[3] The method offers high resolution, sensitivity, and robustness, allowing for the separation and quantification of the main component from potential process-related impurities. This application note provides a comprehensive, field-proven protocol for the purity assessment of this compound, grounded in established chromatographic principles and validated according to international guidelines.

Analytical Workflow Overview

The overall process, from sample handling to the final purity report, follows a structured and self-validating workflow. This ensures that each analysis is performed under controlled conditions and that the results are reliable and reproducible.

GC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-FID Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive & Log This compound Sample Prep Prepare Sample Solution (e.g., Dilution in DCM) Sample->Prep GC_Setup Instrument Setup & Equilibration Prep->GC_Setup SST System Suitability Test (SST) (Replicate Injections of Standard) GC_Setup->SST Sequence Run Analytical Sequence (Blank -> SST -> Samples) SST->Sequence If SST Passes Report Generate Final Report (Purity, Chromatograms, SST Results) SST->Report Integration Chromatogram Integration (Identify & Area Measurement) Sequence->Integration Calculation Calculate Purity (Area Percent Method) Integration->Calculation Calculation->Report

Caption: High-level workflow for GC purity analysis.

Chromatographic Method: Principles and Rationale

The separation is based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner wall of a capillary column.[4][5] The choices of instrumental parameters are critical for achieving a robust and accurate separation.

Column Selection: The Heart of the Separation

The analyte, this compound, contains both polar ester groups and ether linkages. To ensure a symmetrical peak shape and effective separation from potential impurities that may vary in polarity, a mid-polarity stationary phase is the optimal choice.

  • Rationale: We select a 50% Phenyl / 50% Dimethylpolysiloxane stationary phase. This phase provides selectivity based on both boiling point (from the dimethylpolysiloxane character) and π-π interactions (from the phenyl groups). This balance is ideal for resolving the main analyte from more polar starting materials (e.g., 2-ethoxyethanol) and less polar byproducts. A standard column dimension of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness offers a good compromise between separation efficiency (theoretical plates) and analysis time.[6][7]

Inlet and Injection Parameters: Ensuring Complete Volatilization

This compound has a high boiling point (approx. 327-390°C).[1][8] Therefore, the inlet must be maintained at a sufficiently high temperature to ensure rapid and complete vaporization without causing thermal degradation.

  • Rationale: A split/splitless inlet operated in split mode (e.g., 50:1 ratio) is used. This prevents column overloading by introducing only a small, representative fraction of the sample, which is crucial for maintaining sharp peaks and accurate quantification. An inlet temperature of 280°C is chosen to be well above the analyte's boiling point, facilitating its efficient transfer to the column.

Oven Temperature Program: Unraveling the Components

A temperature-programmed analysis is essential to first separate highly volatile impurities at low temperatures and then elute the high-boiling main analyte in a reasonable time with good peak shape.

  • Rationale: The program starts at a low temperature (e.g., 100°C ) to resolve any residual solvents or starting materials. It is then ramped at a controlled rate (e.g., 15°C/min ) to an upper temperature of 300°C . This gradient ensures that components are eluted based on their boiling points, providing a comprehensive impurity profile. The final temperature is held for several minutes to ensure all components have eluted from the column.

Detector: Universal and Sensitive Quantification

A Flame Ionization Detector (FID) is the standard for purity analysis of organic compounds that are not derivatized.

  • Rationale: The FID offers a wide linear range and a nearly universal response to hydrocarbons, making it ideal for area percent purity calculations where the response factors for the main component and its closely related impurities are assumed to be similar. A high detector temperature (320°C ) prevents condensation of the high-boiling analytes as they exit the column, ensuring signal integrity.

Detailed Analytical Protocol

This protocol provides step-by-step instructions for the purity determination of this compound.

Equipment and Reagents
  • Gas Chromatograph: Agilent 8890 GC, Shimadzu Nexis GC-2030, PerkinElmer GC 2400, or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: 50% Phenyl - 50% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Reagents: Dichloromethane (DCM, HPLC or GC grade), Helium (carrier gas, 99.999% purity).

  • Reference Standard: this compound, of known high purity (e.g., >99.5%).

Optimized GC-FID Method Parameters
ParameterSettingRationale
Inlet Split/Splitless-
Inlet Temperature280°CEnsures complete vaporization of the high-boiling analyte.
Split Ratio50:1Prevents column overload and ensures sharp peaks.
Carrier Gas HeliumInert, provides good efficiency.[9]
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm I.D. column.
Oven Program -
Initial Temperature100°C, hold for 2 minSeparates volatile impurities.
Ramp Rate15°C/min to 300°CElutes components across a wide boiling range.
Final HoldHold at 300°C for 5 minEnsures elution of all high-boiling components.
Detector Flame Ionization Detector (FID)-
Temperature320°CPrevents condensation and signal loss.
H₂ Flow30 mL/minStandard for FID operation.
Air Flow300 mL/minStandard for FID operation.
Makeup Gas (He)25 mL/minImproves peak shape and detector response.
Injection -
Injection Volume1.0 µLStandard volume for liquid injections.
SolventDichloromethane (DCM)Solubilizes the analyte and is highly volatile.
Preparation of Solutions
  • Sample Solution (approx. 5 mg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • System Suitability Solution (Reference Standard): Prepare a solution of the this compound reference standard at the same concentration as the sample solution.

Analytical Sequence
  • Inject 1.0 µL of Dichloromethane (solvent blank) to ensure no system contamination.

  • Perform five (5) replicate injections of the System Suitability Solution.

  • Inject 1.0 µL of the Sample Solution in duplicate.

System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. The criteria are based on guidelines from the United States Pharmacopeia (USP).[5][10]

  • Precision: The relative standard deviation (%RSD) of the peak area for the this compound peak from the five replicate injections must be ≤ 1.5% .

  • Peak Shape: The tailing factor (T) for the this compound peak must be ≤ 2.0 .

Data Analysis and Calculation

The purity is calculated based on the principle of area normalization. This method assumes that all impurities present in the sample are eluted and detected by the FID.

Purity (%) = ( Amain / Atotal ) x 100

Where:

  • Amain = Area of the this compound peak.

  • Atotal = Total area of all peaks in the chromatogram (excluding the solvent peak).

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12]

Validation_Logic cluster_qualitative Qualitative Attributes cluster_quantitative Quantitative Attributes cluster_performance Performance Limits Specificity Specificity (Is the signal unique?) Linearity Linearity (Proportional response?) Range Range (Where is it linear?) Linearity->Range Accuracy Accuracy (How close to true value?) Precision Precision (How reproducible?) LOQ Limit of Quantitation (How little can be quantified?) Robustness Robustness (Resistant to small changes?) Validation Method Validation (Suitable for Intended Purpose?) Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOQ Validation->Robustness

Caption: Interrelationship of method validation parameters per ICH Q2(R1).

A summary of the validation experiments is provided below.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (DCM), sample, and spiked sample. Ensure no interference at the analyte retention time.Peak is resolved from all other components (Resolution > 2.0). Blank shows no interfering peaks.
Linearity & Range Prepare at least five concentrations of the reference standard, from LOQ to 120% of the nominal concentration (e.g., 0.05 to 6 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the sample matrix at three levels (e.g., 80%, 100%, 120%) with a known amount of reference standard.Mean recovery should be within 98.0% to 102.0% at each level.
Precision Repeatability: Analyze six preparations of the sample on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 1.5%. Intermediate: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine for a key impurity. Typically established where the signal-to-noise ratio is approximately 10:1.Precision at the LOQ should be acceptable (%RSD ≤ 10%).
Robustness Deliberately vary key method parameters (e.g., Flow Rate ±5%, Oven Ramp Rate ±1°C/min, Inlet Temp ±5°C) and assess the impact on SST.System suitability criteria must still be met. Purity results should not deviate significantly.

Conclusion

The described Gas Chromatography-Flame Ionization Detection (GC-FID) method provides a reliable, robust, and accurate means for determining the purity of this compound. The detailed protocol, including instrument parameters, system suitability criteria, and a comprehensive validation framework, ensures that the method is fit for its intended purpose in a quality control or research environment. The rationale provided for each step empowers the analyst to understand the causality behind the experimental design, leading to more consistent and trustworthy results.

References

Diethoxyethyl Succinate: A High-Performance Solvent for Formulating Poorly Soluble Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The increasing prevalence of poorly soluble Active Pharmaceutical Ingredients (APIs) presents a significant challenge in drug development, often leading to low bioavailability and therapeutic variability. This document provides a comprehensive guide to utilizing Diethoxyethyl Succinate (DEES) as a novel, high-performance solvent to address these challenges. We will explore the unique physicochemical properties of DEES, offer detailed protocols for solubility screening and formulation development, and present a case study on a model poorly soluble API. This guide is intended for researchers, scientists, and drug development professionals seeking innovative solutions for challenging API formulations.

Introduction: The Challenge of Poor Solubility

A significant portion of new chemical entities emerging from drug discovery pipelines are classified as poorly water-soluble.[1][2] This characteristic is a major hurdle to achieving adequate drug absorption and bioavailability when formulated for oral or topical delivery.[3] Traditional formulation approaches often fall short in effectively solubilizing these compounds, necessitating the exploration of novel excipients and solvent systems. This compound (DEES), a diester of succinic acid and 2-ethoxyethanol, emerges as a promising solvent with a unique combination of properties that make it highly suitable for pharmaceutical applications.[4][5] Its amphiphilic nature, stemming from both ester and ether functionalities, allows for compatibility with a wide range of molecules, from hydrophobic to moderately hydrophilic.[4]

Physicochemical Properties of this compound (DEES)

Understanding the fundamental properties of DEES is crucial for its effective application in pharmaceutical formulations.

PropertyValueReference
Chemical Name Bis(2-ethoxyethyl) succinate[6][7][8]
CAS Number 26962-29-8[5][6]
Molecular Formula C12H22O6[5]
Molecular Weight 262.30 g/mol
Appearance Clear, colorless to pale yellow liquid[5]
Boiling Point 327.5 ± 22.0 °C[5]
Density 1.064 ± 0.06 g/mL[5]
Solubility Soluble in oils and alcohol. Partially soluble in water.
Safety Profile Generally considered to have a low toxicity profile in cosmetic applications.[5]

Experimental Protocols

Protocol 1: Solubility Screening of a Poorly Soluble API in DEES

Objective: To determine the saturation solubility of a model poorly soluble API (e.g., Itraconazole) in this compound.

Materials:

  • Model API (Itraconazole)

  • This compound (DEES)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the model API (e.g., 50 mg of Itraconazole) into several vials.

    • Add a known volume of DEES (e.g., 1 mL) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended shaking time allows for complete saturation of the solvent.

  • Separation of Undissolved API:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Sample Preparation for Analysis:

    • Carefully pipette a known aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent (e.g., mobile phase) in a volumetric flask to a concentration within the calibration range of the HPLC method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

    • Prepare a calibration curve using standard solutions of the API of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the API in the original DEES supernatant using the dilution factor.

    • The average concentration from the replicate vials represents the saturation solubility of the API in DEES at the specified temperature.

Protocol 2: Preparation of a Simple Liquid Formulation

Objective: To prepare a simple, non-aqueous liquid formulation of a model API in DEES for oral administration.

Materials:

  • Model API (e.g., Itraconazole)

  • This compound (DEES)

  • Optional: Co-solvent (e.g., Propylene Glycol), Sweetener, Flavoring agent

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Amber glass bottles for storage

Procedure:

  • Solubilization of API:

    • Weigh the required amount of the model API based on the desired final concentration (determined from the solubility study).

    • In a beaker, add the calculated volume of DEES.

    • While stirring with a magnetic stirrer, gradually add the API powder to the DEES.

    • Continue stirring until the API is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the API.

  • Addition of Excipients (Optional):

    • If a co-solvent is used, add it to the solution and mix until uniform.

    • Add any desired sweeteners or flavoring agents and continue stirring until a homogenous solution is obtained.

  • Final Formulation and Storage:

    • Transfer the final formulation into amber glass bottles to protect from light.

    • Label the bottles with the formulation details and date of preparation.

Protocol 3: Stability Assessment of the Liquid Formulation

Objective: To evaluate the physical and chemical stability of the API-DEES formulation under accelerated storage conditions.

Materials:

  • Prepared API-DEES formulation

  • Stability chambers set at accelerated conditions (e.g., 40 °C / 75% RH)

  • HPLC system

  • Visual inspection apparatus

Procedure:

  • Sample Storage:

    • Place the filled and sealed amber glass bottles of the formulation into the stability chambers.

  • Time Points for Testing:

    • Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Physical Stability Assessment:

    • At each time point, visually inspect the samples for any signs of precipitation, crystallization, color change, or phase separation.

  • Chemical Stability Assessment (HPLC Analysis):

    • Prepare the samples for HPLC analysis by diluting them to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact API from any potential degradation products.

    • Quantify the concentration of the API at each time point.

    • Monitor for the appearance of any new peaks that may indicate degradation products.

  • Data Analysis:

    • Plot the concentration of the API as a percentage of the initial concentration versus time.

    • Determine the shelf-life of the formulation based on the time it takes for the API concentration to decrease to a predefined limit (e.g., 90% of the initial concentration).

Case Study: Formulation of a Model Poorly Soluble API

To illustrate the practical application of DEES, we present a hypothetical case study using a model poorly soluble API. For this example, we will use a fictional API, "API-X," with properties similar to many BCS Class II compounds.

Hypothetical Solubility Data for API-X in Various Solvents:

SolventSolubility (mg/mL)
Water< 0.01
Ethanol5.2
Propylene Glycol15.8
This compound 85.3

The significantly higher solubility of API-X in DEES highlights its potential as a powerful solvent for this class of compounds.

Visualizing the Workflow

The following diagram illustrates the general workflow for evaluating DEES as a solvent for a new poorly soluble API.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability & Analysis cluster_3 Outcome A API Characterization (Solubility, pKa, LogP) B Solubility Screening in DEES (Protocol 1) A->B Input C Prototype Formulation (Protocol 2) B->C Positive Result D Excipient Compatibility (Co-solvents, etc.) C->D E Accelerated Stability Study (Protocol 3) D->E F Analytical Method Validation D->F G Stable Liquid Formulation Ready for Preclinical Evaluation E->G F->G

Caption: Experimental workflow for evaluating DEES.

Mechanism of Solubilization

The effectiveness of DEES as a solvent for poorly soluble APIs can be attributed to its unique molecular structure.

G DEES This compound (DEES) Hydrophilic Ether Groups Lipophilic Ester Core Interactions Molecular Interactions (Van der Waals, Dipole-Dipole) DEES:f0->Interactions DEES:f1->Interactions API Poorly Soluble API (Hydrophobic) API->Interactions Solubilization Enhanced Solubility & Bioavailability Interactions->Solubilization

Caption: Solubilization mechanism of DEES.

The ether linkages in the diethoxyethyl groups provide sites for hydrogen bonding and dipole-dipole interactions with polar functional groups on the API, while the succinate ester core offers a lipophilic environment that can interact with the hydrophobic regions of the API molecule. This dual nature allows DEES to effectively disrupt the crystal lattice of the API and keep it in a solubilized state.

Conclusion

This compound presents a compelling option for formulators facing the challenge of poorly soluble APIs. Its excellent solubilizing power, combined with a favorable safety profile in related applications, makes it a valuable tool in the development of liquid dosage forms. The protocols outlined in this application note provide a systematic approach to evaluating and utilizing DEES to its full potential, ultimately enabling the successful formulation of otherwise difficult-to-deliver therapeutic agents.

References

Investigating Diethoxyethyl Succinate as a Novel Excipient for Amorphous Solid Dispersion Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Investigational Protocols

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Disclaimer: Diethoxyethyl succinate (DEES) is not currently listed in the U.S. Food and Drug Administration's Inactive Ingredient Database for oral dosage forms. Its use in pharmaceutical formulations, particularly for oral administration, should be considered investigational. Appropriate safety, toxicity, and regulatory assessments are imperative before its application in any drug product.

Introduction: The Challenge of Poorly Soluble Drugs and the Promise of Amorphous Solid Dispersions

A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, a major impediment to achieving adequate bioavailability for oral dosage forms. Amorphous Solid Dispersions (ASDs) have emerged as a leading formulation strategy to address this challenge. By dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix, ASDs can significantly enhance the dissolution rate and apparent solubility of the drug, thereby improving its absorption.[1][2]

The physical stability of the amorphous phase is paramount to the success of an ASD. The polymer carrier plays a crucial role in preventing the API from recrystallizing back to its more stable, less soluble crystalline form.[3] This is achieved by reducing the molecular mobility of the API within the dispersion.[4] The selection of appropriate excipients, including polymers and other processing aids, is therefore critical to the design of a robust and effective ASD formulation.

This application note explores the potential utility of this compound (DEES) as a novel excipient in the formulation of ASDs. Drawing on its properties as a solvent and potential plasticizer, we provide a theoretical framework and investigational protocols for its incorporation into ASDs using common manufacturing techniques.

This compound (DEES): A Candidate for ASD Formulation?

This compound (CAS 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol.[5] It is a colorless liquid with a mild odor and is currently used in the cosmetics industry as a solvent and emollient.[6][7] Its physicochemical properties suggest it may offer benefits in the formulation of ASDs.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC12H22O6[6]
Molecular Weight262.30 g/mol [6]
Boiling Point327.5 ± 22.0 °C[8]
Density1.064 ± 0.06 g/mL[8]
Water SolubilitySoluble[9]
Potential Roles of DEES in Amorphous Solid Dispersions:
  • Plasticizer in Hot-Melt Extrusion (HME): HME is a solvent-free technique for preparing ASDs where the API and polymer are mixed at elevated temperatures.[10][11] The high viscosity of many pharmaceutical polymers at processing temperatures can be a significant challenge. Plasticizers are added to reduce the glass transition temperature (Tg) and melt viscosity of the polymer, allowing for extrusion at lower temperatures and with less shear stress on the API.[10][12] The ester and ether functionalities in DEES suggest it may act as an effective plasticizer for common pharmaceutical polymers.

  • Solvent/Co-solvent in Solvent-Based Methods: Techniques like spray drying and solvent evaporation rely on dissolving the API and polymer in a common solvent system, which is then removed to form the solid dispersion.[13][14][15] DEES's solvent properties could be leveraged in these processes, potentially aiding in the dissolution of both the API and the polymer. Any residual DEES in the final product could then act as a plasticizer, influencing the physical stability of the ASD.[1][16]

Pre-formulation Studies: Assessing the Viability of DEES

Prior to formulating ASDs with DEES, a series of pre-formulation studies are essential to establish its compatibility and potential performance with the chosen polymer and API.

Protocol 1: Determination of DEES-Polymer Miscibility

Objective: To assess the miscibility of DEES with common pharmaceutical polymers used in ASDs (e.g., PVP K30, HPMCAS-LF, Eudragit® L100-55).

Methodology:

  • Film Casting:

    • Prepare solutions of the polymer in a suitable volatile solvent (e.g., ethanol for PVP, acetone for HPMCAS).

    • Add varying concentrations of DEES to the polymer solutions (e.g., 5%, 10%, 15%, 20% w/w of the polymer).

    • Cast the solutions onto a glass substrate and allow the solvent to evaporate slowly at room temperature, followed by vacuum drying to remove residual solvent.

    • Visually inspect the resulting films for clarity. A clear, single-phase film suggests miscibility at that concentration. Hazy or phase-separated films indicate immiscibility.

  • Differential Scanning Calorimetry (DSC):

    • Analyze the cast films using DSC.

    • A single, concentration-dependent glass transition temperature (Tg) for the blend is indicative of miscibility.[17] The presence of two distinct Tgs suggests phase separation. The plasticizing effect of DEES should result in a decrease in the Tg of the polymer.

Diagram: Pre-formulation Assessment Workflow

Caption: Workflow for pre-formulation assessment of DEES with polymers.

Investigational Formulation Protocols

The following protocols are provided as starting points for the formulation of ASDs using DEES. Optimization of the parameters will be required for specific APIs and polymers.

Protocol 2: Formulation of ASDs by Solvent Evaporation

Objective: To prepare an ASD of a model API with a selected polymer and DEES using the solvent evaporation method.

Materials:

  • Model API (e.g., Itraconazole, Indomethacin)

  • Polymer (e.g., PVP K30)

  • This compound (DEES)

  • Volatile Solvent (e.g., Ethanol)

Methodology:

  • Accurately weigh the API, polymer, and DEES in the desired ratio (e.g., API:Polymer:DEES of 1:3:0.3 w/w/w).

  • Dissolve the weighed components in a minimal amount of the volatile solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the Tg of the formulation for 24-48 hours to remove any residual solvent.

  • Scrape the dried ASD from the flask and gently mill to a fine powder.

  • Store the resulting powder in a desiccator over a drying agent.

Protocol 3: Formulation of ASDs by Hot-Melt Extrusion (HME)

Objective: To prepare an ASD of a model API with a selected polymer using DEES as a plasticizer via HME.

Materials:

  • Model API (e.g., Felodipine, Nifedipine)

  • Polymer (e.g., HPMCAS-LF)

  • This compound (DEES)

Methodology:

  • Accurately weigh the API, polymer, and DEES in the desired ratio (e.g., API:Polymer:DEES of 1:4:0.4 w/w/w).

  • Physically mix the components in a mortar and pestle or a V-blender for 10-15 minutes to obtain a homogenous blend.

  • Feed the blend into a twin-screw hot-melt extruder.

  • Set the temperature profile of the extruder barrel zones to gradually increase, with the final zone temperature set just above the Tg of the formulation (as determined in pre-formulation studies). A typical starting range could be from 100°C to 160°C.

  • Set the screw speed to a moderate level (e.g., 50-100 rpm).

  • Collect the extrudate strands on a conveyor belt and allow them to cool to room temperature.

  • Mill the cooled extrudates to the desired particle size.

  • Store the milled ASD in a desiccator.

Diagram: ASD Formulation Processes

G cluster_0 Solvent Evaporation cluster_1 Hot-Melt Extrusion (HME) Sol_Dissolve Dissolve API, Polymer, DEES in Volatile Solvent Sol_Evap Rotary Evaporation (Remove Solvent) Sol_Dissolve->Sol_Evap Sol_Dry Vacuum Drying Sol_Evap->Sol_Dry Sol_Mill Milling Sol_Dry->Sol_Mill ASD_Powder Amorphous Solid Dispersion Powder Sol_Mill->ASD_Powder HME_Blend Blend API, Polymer, DEES HME_Extrude Twin-Screw Extrusion HME_Blend->HME_Extrude HME_Cool Cooling of Extrudate HME_Extrude->HME_Cool HME_Mill Milling HME_Cool->HME_Mill HME_Mill->ASD_Powder

Caption: Overview of solvent evaporation and HME processes for ASD formulation.

Characterization of DEES-Containing Amorphous Solid Dispersions

A thorough characterization of the prepared ASDs is crucial to confirm the amorphous nature of the API and to assess the physical stability of the formulation.

Protocol 4: Solid-State Characterization

Objective: To evaluate the physical form of the API within the ASD and the thermal properties of the formulation.

Methodologies:

  • X-Ray Powder Diffraction (XRPD):

    • Analyze the pure API, the polymer, the physical mixture, and the prepared ASD.

    • The absence of sharp diffraction peaks characteristic of the crystalline API in the ASD pattern, and the presence of a "halo" pattern, confirms the amorphous state of the API.[18]

  • Differential Scanning Calorimetry (DSC):

    • Heat the samples under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • The absence of the melting endotherm of the crystalline API in the ASD thermogram further confirms its amorphous nature.

    • A single Tg for the ASD indicates a homogenous, miscible system.[19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze the spectra of the individual components and the ASD.

    • Shifts in characteristic peaks (e.g., carbonyl, hydroxyl groups) can indicate intermolecular interactions (e.g., hydrogen bonding) between the API, polymer, and DEES, which are often crucial for stabilizing the amorphous form.

Protocol 5: Dissolution and Stability Testing

Objective: To evaluate the in vitro performance and physical stability of the DEES-containing ASD.

Methodologies:

  • In Vitro Dissolution Testing:

    • Perform dissolution studies using a USP apparatus II (paddle) in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Compare the dissolution profile of the ASD to that of the pure crystalline API and a physical mixture. A significant increase in the dissolution rate and extent of drug release from the ASD is expected.

  • Accelerated Stability Studies:

    • Store the prepared ASDs under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period (e.g., 1, 3, 6 months).

    • At each time point, re-characterize the samples using XRPD and DSC to check for any signs of recrystallization. The absence of crystalline peaks and significant changes in the Tg would indicate good physical stability.

Conclusion and Future Perspectives

This compound presents an interesting, albeit unexplored, potential as an excipient for the formulation of amorphous solid dispersions. Its properties as a solvent and its likely function as a plasticizer could be beneficial in both solvent-based and melt-based manufacturing processes. The investigational protocols provided in this application note offer a systematic approach for researchers to evaluate the feasibility of using DEES in their ASD formulations.

Crucially, comprehensive studies on the miscibility of DEES with a range of pharmaceutical polymers are required. Furthermore, a thorough evaluation of its safety and toxicological profile for oral administration is a prerequisite for its consideration in any pharmaceutical product. Should these investigations yield positive results, DEES could represent a valuable addition to the formulator's toolbox for tackling the challenges of poorly soluble drugs.

References

Application Note & Protocol: Investigating Diethoxyethyl Succinate as a Novel Plasticizer for Enteric-Coated Tablets

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles of Enteric Coating Technology

The Imperative for Enteric Protection

Enteric coatings are functional polymeric barriers applied to oral solid dosage forms. Their primary purpose is to remain intact in the acidic environment of the stomach and to dissolve rapidly in the higher pH environment of the small intestine.[1] This functionality is crucial for:

  • Protecting Active Pharmaceutical Ingredients (APIs) that are susceptible to degradation by gastric acid.

  • Preventing Gastric Mucosal Irritation from certain APIs.

  • Targeting Drug Release to the proximal small intestine for localized action or optimal absorption.

Core Components: The Synergy of Polymer and Plasticizer

The success of an enteric coating hinges on the interplay between a pH-sensitive polymer and a plasticizer.

  • Enteric Polymers: These are high-molecular-weight polymers with acidic functional groups (e.g., carboxylic acids). Common examples include hydroxypropyl methylcellulose acetate succinate (HPMCAS) and copolymers of methacrylic acid (e.g., Eudragit® series).[2] They are insoluble at the low pH of the stomach but become ionized and dissolve as the pH rises in the intestine.

  • The Role of the Plasticizer: Plasticizers are low-molecular-weight substances that are incorporated into the polymer matrix. Their primary function is to reduce the glass transition temperature (Tg) of the polymer.[3] By lowering the Tg, plasticizers facilitate the coalescence of polymer particles into a continuous, flexible film during the coating process at manageable temperatures.[3] A well-chosen plasticizer prevents the film from becoming brittle and cracking during manufacturing, storage, or transit, thereby ensuring the integrity of the acid-resistant seal.[3][4]

The Challenge in Plasticizer Selection

Selecting an appropriate plasticizer is a critical formulation decision. The ideal candidate must be compatible with the polymer and API, thermally stable, and efficient at reducing the polymer's Tg. Common plasticizers like triethyl citrate (TEC) and triacetin are effective but can be prone to evaporation at high processing temperatures or hydrolysis over time, potentially compromising the coating's long-term stability.[5] This creates an ongoing need for novel, stable, and effective plasticizing agents.

Candidate Profile: Diethoxyethyl Succinate (DES)

This compound is a diester of succinic acid and 2-ethoxyethanol.[6] While its primary applications are in the cosmetics and personal care industries as a solvent, emollient, and skin-conditioning agent, its molecular structure and properties warrant investigation for pharmaceutical applications.[7][8][9]

Physicochemical Properties

DES presents a unique combination of properties that make it an interesting candidate for enteric coating formulations.

PropertyValueSource
Chemical Name Bis(2-ethoxyethyl) butanedioate[6][10]
CAS Number 26962-29-8[10][11]
Molecular Formula C12H22O6[11]
Appearance Colorless transparent liquid[12]
Solubility Soluble in oil. Partially soluble in water (approx. 6-8%) and ethanol (approx. 10%).[13]
Boiling Point ~390 °C (estimated)[14]
Rationale for Investigation in Enteric Coatings

The potential utility of DES as a plasticizer stems from several key characteristics:

  • Ester Functionality: As a succinate ester, its structure is analogous to other ester-based plasticizers, suggesting it can interact with polymer chains to increase flexibility.[6]

  • Unique Solubility: Its compatibility with both hydrophobic and hydrophilic substances could improve film formation from aqueous polymer dispersions and potentially modulate drug release.[6]

  • High Boiling Point: A high boiling point suggests lower volatility and potential for reduced loss during the thermal stages of the coating and curing process, leading to a more stable final product.[14]

  • Favorable Safety Profile: DES is generally considered safe for topical use, with a low risk factor, which is a positive starting point for evaluation as a pharmaceutical excipient.[8][9][12]

Experimental Protocol: Formulation and Preparation

This section details a systematic process for preparing enteric-coated tablets using DES as the test plasticizer and comparing its performance against a standard formulation containing Triethyl Citrate (TEC).

Materials and Equipment
  • Core Tablets: Placebo tablets (e.g., microcrystalline cellulose) or tablets containing a model API.

  • Enteric Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS, MF Grade).

  • Plasticizers: this compound (DES) and Triethyl Citrate (TEC, as control).

  • Anti-tacking Agent: Talc.

  • Solvent System: Deionized Water.

  • Equipment: Laboratory scale, magnetic stirrer, pan coater, spray gun, tablet hardness tester, friabilator.

Workflow for Coating Suspension Preparation and Application

The following workflow outlines the key steps from formulation to the final coated product.

G cluster_prep Suspension Preparation cluster_coating Tablet Coating Process cluster_post Post-Processing A 1. Plasticizer Dispersion Disperse DES or TEC in water under constant stirring. B 2. Polymer Addition Slowly add HPMCAS to the vortex to avoid clumping. A->B C 3. Homogenization Stir for 60-90 min until a homogeneous dispersion is formed. B->C D 4. Anti-Tacking Agent Add Talc and stir for another 30 min before use. C->D E 5. Pre-heat Core Tablets Warm tablets in the coating pan to the target temperature (e.g., 40°C). D->E F 6. Spray Application Begin spraying the coating suspension at a controlled rate. E->F G 7. Drying Simultaneously apply drying air to facilitate solvent evaporation. F->G H 8. Monitor Weight Gain Periodically sample tablets to ensure target coating level is reached. G->H I 9. Curing Transfer coated tablets to an oven (e.g., 60°C for 2 hours) to ensure complete film formation. H->I J 10. Final Evaluation Cool tablets to room temperature before characterization. I->J

Caption: Experimental workflow for enteric coating.

Coating Suspension Formulations

The following formulations should be prepared to compare DES against the standard plasticizer, TEC. Concentrations are based on the dry weight of the polymer.

ComponentFormulation F1 (Control)Formulation F2 (Test)Function
HPMCAS (AS-MF)100 g100 gEnteric Polymer
Triethyl Citrate (TEC)20 g-Standard Plasticizer
This compound (DES)-20 gTest Plasticizer
Talc50 g50 gAnti-tacking Agent
Deionized Water830 g830 gSolvent
Total Solids 17.0% 17.0%
Tablet Coating and Curing Process
  • Pre-heat the pan coater with the core tablets to a bed temperature of 40-45°C.[2]

  • Set the atomizing air pressure and spray rate (e.g., 10-15 g/min ) to achieve a fine mist without overwetting the tablets.[15]

  • Begin the coating process, continuing until a theoretical weight gain of 10-15% is achieved.[15]

  • After spraying is complete, allow the tablets to tumble in the pan with drying air for 15 minutes.

  • Transfer the coated tablets to a calibrated oven and cure at 60°C for 2 hours to facilitate complete film formation.[4] This step is critical for ensuring the polymer chains have relaxed and formed a continuous, stable film.

Protocol: Characterization and Performance Evaluation

After preparation, the coated tablets must be rigorously tested to determine if the DES-based coating meets the requirements for an enteric dosage form.

The Role of a Plasticizer in Film Formation

A plasticizer works by inserting itself between polymer chains, disrupting intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, which is essential for them to coalesce from dispersed particles into a uniform film during the drying and curing stages.

Caption: Plasticizers (DES) increase space between polymer chains (P).

Physical and Morphological Characterization
  • Surface Morphology: Examine the tablet surfaces using Scanning Electron Microscopy (SEM) to check for cracks, pores, or other defects. A smooth, continuous surface is desired.

  • Weight Uniformity and Hardness: Test a sample of coated tablets (n=20) for weight uniformity and hardness to ensure the coating process did not negatively impact these critical quality attributes.

  • Film Thickness: Measure the coating thickness from SEM cross-sections to ensure uniformity.

In Vitro Dissolution Testing (USP Apparatus 2, Paddle)

This two-stage test is the definitive measure of enteric performance.

  • Acid Resistance Stage:

    • Medium: 750 mL of 0.1 N HCl (pH 1.2).

    • Procedure: Place 6 tablets in the apparatus at 37°C ± 0.5°C and 50 RPM for 2 hours.

    • Acceptance Criteria: The tablets should show no signs of disintegration, cracking, or softening. Less than 10% of the API should be released.

  • Buffer Stage:

    • Medium: After 2 hours, add 250 mL of 0.20 M sodium phosphate tribasic to the vessel to adjust the pH to 6.8.

    • Procedure: Continue the test for an additional 45-60 minutes, taking samples at regular intervals (e.g., 5, 10, 15, 30, 45, 60 min).

    • Acceptance Criteria: At least 80% of the API should be released within the specified time.

Anticipated Outcomes and Future Directions

  • Successful Outcome: If the DES-plasticized tablets (F2) pass the two-stage dissolution test and exhibit good film morphology, it would indicate that DES is a viable plasticizer for HPMCAS-based enteric coatings. This would warrant further investigation into its long-term stability, its compatibility with other enteric polymers, and its effect on different APIs.

  • Potential Failure Modes:

    • Failure in Acid Stage: Cracking or premature dissolution in pH 1.2 suggests insufficient plasticization, poor film coalescence, or chemical incompatibility. The concentration of DES may need to be optimized.

    • Failure in Buffer Stage (Lag Time): A significant delay in drug release at pH 6.8 could indicate that DES is too hydrophobic or interacts with the polymer in a way that inhibits its dissolution.[1]

    • Poor Film Quality: Tacky or brittle films observed during coating would indicate that the plasticizing efficiency of DES is poor at the concentration tested.

This application note provides a foundational framework for the systematic evaluation of this compound in a novel pharmaceutical role. The successful application of DES could offer formulators a new, stable, and effective tool for developing robust enteric-coated drug products.

References

Application Notes & Protocols: Diethoxyethyl Succinate as a Multifunctional Emollient in Dermatological Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selection of an emollient in dermatological formulations is a critical decision that influences not only the sensory characteristics and stability of the product but also its therapeutic efficacy. Diethoxyethyl succinate has emerged as a versatile and high-performance emollient, offering unique benefits for researchers, scientists, and drug development professionals. Its distinctive properties as a skin conditioner, solvent, and texture enhancer make it a valuable ingredient in advanced skincare and topical therapeutic systems. This guide provides an in-depth technical overview, field-proven insights, and detailed experimental protocols for the effective utilization of this compound in dermatological research.

Core Profile and Mechanism of Action

This compound (CAS 26962-29-8) is a synthetic diester of succinic acid and 2-ethoxyethanol.[1][2] Its chemical structure confers a unique combination of properties that are highly desirable in dermatological preparations. Unlike traditional emollients that may be heavy or occlusive, this compound provides a lightweight, non-greasy skin feel, enhancing the overall aesthetic and user compliance of a formulation.[3][4]

Physicochemical Properties

The functional characteristics of this compound are rooted in its molecular structure. A summary of its key properties is presented below.

PropertyValue / DescriptionSignificance in Formulation
INCI Name This compoundUniversal nomenclature for ingredient labeling.[5]
Appearance Colorless to pale yellow transparent liquid.[4]Does not impart color to the final formulation.
Odor Odorless to very light characteristic odor.[4]Suitable for fragrance-free formulations.
Solubility Soluble in oils and alcohol; partially soluble in water (approx. 6-8%).[3][5]Versatile for use in O/W emulsions, W/O emulsions, and anhydrous systems. Can act as a co-solvent.
Safety Profile Low risk for cancer, allergies, and reproductive toxicity.[1][6]Favorable for use in products intended for a wide range of skin types, including sensitive skin.[7]
Primary Functions Emollient, Skin-Conditioning Agent, Solvent, Surfactant.[4][7]Multifunctional ingredient that can simplify formulations.
Mechanism of Emollience and Skin Barrier Support

The primary role of an emollient is to soften and smooth the skin by filling the spaces between corneocytes in the stratum corneum. This compound achieves this while also providing humectant properties, attracting and retaining water to enhance skin hydration.[6] This dual-action mechanism helps to reinforce the skin's natural barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.[8][9]

G skin_surface Skin Surface (Stratum Corneum) emollient This compound Application emollient->skin_surface intercellular Fills Intercellular Spaces (Smoothing Effect) emollient->intercellular hydration Attracts & Retains Water (Humectant Effect) emollient->hydration barrier Reinforced Skin Barrier intercellular->barrier hydration->barrier tewl Reduced TEWL barrier->tewl protection Improved Protection barrier->protection

Caption: Mechanism of this compound on the skin barrier.

Application in Dermatological Formulations

The unique solubility profile of this compound makes it exceptionally versatile.[3] It can be incorporated into the oil phase of traditional emulsions or, due to its partial water solubility, can be used to improve the texture and feel of aqueous gel-based systems. Its solvent properties are particularly valuable for dissolving active pharmaceutical ingredients (APIs) or cosmetic actives that have poor solubility in common carriers, thereby enhancing their bioavailability.[2][10]

Protocol 2.1: Formulation of a Model Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a stable and aesthetically pleasing O/W cream. The causality behind this multiphase system is the careful heating and homogenization of immiscible lipid and aqueous phases, stabilized by an emulsifier. This compound is included in the oil phase to provide emollience and improve the sensory profile.

Materials:

  • Phase A (Oil Phase):

    • This compound: 5.0% w/w

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier): 4.0% w/w

    • Caprylic/Capric Triglyceride: 8.0% w/w

    • Phenoxyethanol (Preservative): 0.5% w/w

  • Phase B (Aqueous Phase):

    • Deionized Water: 77.5% w/w

    • Glycerin: 4.0% w/w

    • Xanthan Gum (Thickener): 0.5% w/w

  • Phase C (Cool-down Phase):

    • Citric Acid (pH adjuster): q.s. to pH 5.0-5.5

Procedure:

  • Preparation of Phases: In a primary beaker, combine all ingredients of Phase A. In a separate beaker, combine the ingredients of Phase B.

  • Heating: Heat both beakers to 75°C in a water bath. Stir each phase until all components are fully dissolved and uniform.

    • Rationale: Heating reduces the viscosity of the oil phase and ensures complete melting of solid components, facilitating the formation of a stable emulsion. The aqueous phase is heated to the same temperature to prevent thermal shock and precipitation when the phases are combined.

  • Emulsification: Slowly add Phase A to Phase B while mixing with a high-shear homogenizer (e.g., Silverson or Ultra-Turrax) at 5000 RPM for 3-5 minutes.

    • Rationale: High-shear mixing provides the necessary energy to break down the oil phase into fine droplets, which are then dispersed throughout the continuous aqueous phase. The emulsifier stabilizes these droplets, preventing coalescence.

  • Cooling: Remove the emulsion from the water bath and continue mixing with a propeller or anchor stirrer at a lower speed (e.g., 300 RPM) to facilitate uniform cooling.

  • Final Adjustments: When the temperature of the batch cools to below 40°C, add Phase C ingredients. Adjust the pH to the target range of 5.0-5.5 using citric acid.

    • Rationale: The skin's natural pH is slightly acidic. Adjusting the formulation's pH to this range ensures compatibility and minimizes the potential for irritation.

  • Homogenization and Storage: Homogenize for another minute to ensure uniformity. Pour the final cream into appropriate containers.

G phaseA Phase A (Oil) Combine & Heat to 75°C homogenize High-Shear Homogenization (Add A to B) phaseA->homogenize phaseB Phase B (Water) Combine & Heat to 75°C phaseB->homogenize cool Cool to < 40°C (Low-Speed Mixing) homogenize->cool adjust Add Phase C (Adjust pH) cool->adjust final Final Product adjust->final

Caption: Workflow for O/W emulsion formulation.

Efficacy Evaluation Protocols

To substantiate claims of moisturizing and barrier-enhancing properties, standardized and controlled testing is crucial.[9] The following protocol outlines a non-invasive, in vivo method to assess the efficacy of a formulation containing this compound.

Protocol 3.1: In Vivo Assessment of Skin Hydration and Barrier Function

This protocol is designed to measure changes in skin hydration (corneometry) and transepidermal water loss (TEWL) following the application of a test formulation. A self-validating design is employed by comparing the treated site to an untreated control site on the same subject.

Materials & Equipment:

  • Test formulation (e.g., from Protocol 2.1)

  • Corneometer® (for skin hydration)

  • Tewameter® (for TEWL)

  • Climate-controlled room (20 ± 2°C, 50 ± 5% relative humidity)

  • Volunteer subjects (n ≥ 10) meeting inclusion/exclusion criteria.

Procedure:

  • Acclimatization: Subjects rest in the climate-controlled room for at least 15 minutes before any measurements are taken.[9]

    • Rationale: This ensures that skin parameters are stable and not influenced by recent environmental changes.

  • Site Demarcation: Mark two test sites (e.g., 2x2 cm squares) on the volar forearm of each subject. One site will be for treatment, the other will serve as the untreated control.

  • Baseline Measurement (T0): Take three measurements of skin hydration and TEWL from within each marked site using the Corneometer® and Tewameter®, respectively. Record the average for each site.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated treatment site. The control site remains untreated.

  • Post-Application Measurements: At specified time points (e.g., T1hr, T2hr, T4hr), repeat the measurements as described in step 3 on both the treated and untreated sites.

  • Data Analysis: Calculate the percentage change from baseline for both hydration and TEWL at each time point for both sites. Compare the changes in the treated site to the untreated site using appropriate statistical tests (e.g., paired t-test). A significant increase in hydration and a significant decrease in TEWL in the treated area relative to the control indicates emollient efficacy.[11]

Safety and Biocompatibility Assessment

While this compound has a favorable safety profile, any new formulation should be assessed for its potential to cause skin irritation.[1] The in vitro Skin Irritation Test (SIT) using a Reconstructed Human Epidermis (RhE) model is a validated, non-animal alternative to traditional rabbit skin irritation tests.[12]

Protocol 4.1: In Vitro Skin Irritation Test (OECD 439)

This protocol is a validated method to assess the skin irritation potential of a chemical or formulation by measuring its effect on cell viability in an RhE model (e.g., EpiDerm™).[12][13] The protocol is self-validating through the mandatory inclusion of a negative control (NC) and a positive control (PC).

Materials & Equipment:

  • RhE tissue models (e.g., EpiDerm™ EPI-200)

  • Assay medium

  • Test formulation

  • Negative Control (NC): Dulbecco's Phosphate Buffered Saline (DPBS)

  • Positive Control (PC): 5% aqueous Sodium Dodecyl Sulfate (SDS) solution

  • MTT solution (1 mg/mL)

  • Isopropanol

  • Spectrophotometer (plate reader)

Procedure:

  • Tissue Pre-Incubation: Upon receipt, place the RhE tissues into a 6-well plate containing pre-warmed assay medium and incubate overnight (37°C, 5% CO₂).[14]

  • Topical Exposure (Day 1): Apply 30 µL of the test formulation, NC, and PC to the apical surface of triplicate tissues for each condition.[13]

  • Incubation: Incubate the treated tissues for 60 minutes at 37°C.[15]

  • Washing and Post-Incubation: Thoroughly wash the test substances from the tissue surface with DPBS. Transfer the tissues to fresh assay medium and incubate for 42 hours.[13]

    • Rationale: The extended post-incubation period allows for the full development of cytotoxic effects that lead to irritation.

  • MTT Viability Assay (Day 3): Transfer each tissue to a 24-well plate containing MTT solution and incubate for 3 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[13]

  • Formazan Extraction: Blot the tissues and transfer them to a new 24-well plate containing 2 mL of isopropanol per well. Extract the formazan for 2 hours with gentle shaking.

  • Quantification: Transfer the isopropanol extract to a 96-well plate and measure the optical density (OD) at 570 nm using a spectrophotometer.

  • Classification: Calculate the percent viability for each tissue relative to the negative control [(OD_test / OD_NC) x 100]. If the mean tissue viability for the test formulation is ≤ 50%, it is classified as an irritant (GHS Category 2).[12] The test is considered valid if the PC viability is ≤ 40% and the NC viability is 100%.

G start Pre-Incubate RhE Tissues expose Topical Exposure (60 min) (Test, NC, PC) start->expose wash Wash & Post-Incubate (42 hours) expose->wash mtt MTT Assay (3 hours) (Viable cells -> Formazan) wash->mtt extract Formazan Extraction (Isopropanol) mtt->extract read Read Optical Density (570 nm) extract->read classify Calculate % Viability & Classify Irritation read->classify

Caption: Workflow for the In Vitro Skin Irritation Test (RhE).

Conclusion

This compound is a highly versatile and effective ingredient for modern dermatological research and formulation. Its multifunctional nature as an emollient, humectant, and solvent, combined with a favorable safety profile and excellent sensory characteristics, allows for the development of sophisticated and compliant topical products. The protocols outlined in this guide provide a robust framework for formulating with, evaluating the efficacy of, and confirming the safety of preparations containing this compound, empowering researchers to leverage its full potential in advancing skin science.

References

Application Notes and Protocols: Diethoxyethyl Succinate as a Coalescing Agent in Coatings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Formulation Professionals

Abstract

This document provides a comprehensive technical guide on the evaluation of Diethoxyethyl Succinate for its potential application as a coalescing agent in waterborne coatings. While primarily recognized for its use in the cosmetics industry as a solvent and emollient, its chemical structure and physical properties suggest its utility in facilitating film formation in latex paints.[1][2][3][4][5] This guide will detail the theoretical mechanism of action, present detailed protocols for its evaluation, and provide a framework for formulating and testing coatings incorporating this diester. The focus is on enabling researchers to systematically assess its efficacy in reducing the minimum film formation temperature (MFFT) and its impact on the final properties of the coating.

Introduction to Coalescing Agents and this compound

The Critical Role of Coalescence in Waterborne Coatings

The formation of a durable, continuous film from a liquid latex paint is a complex process involving the evaporation of water and the subsequent fusion of discrete polymer particles.[6][7] This fusion, known as coalescence, is critical for achieving the desired protective and aesthetic properties of the coating, such as scrub resistance, gloss, and barrier properties.[8] The temperature at which this process can successfully occur is defined by the Minimum Film Formation Temperature (MFFT), a property closely related to the glass transition temperature (Tg) of the polymer binder.[9][10] If the ambient application temperature is below the MFFT, the polymer particles remain as discrete spheres, resulting in a cracked or powdery, incoherent film.[10][11]

Coalescing agents are essential additives, typically slow-evaporating solvents, that act as temporary plasticizers for the polymer particles.[9][11] By softening these particles, they effectively lower the MFFT, allowing for the formation of a continuous film at lower temperatures.[9][11] An ideal coalescing agent should efficiently reduce the MFFT, evaporate slowly enough to participate in film formation, but eventually leave the film so as not to compromise long-term properties like hardness and block resistance.[9][11]

This compound: A Potential Candidate for Coalescence

This compound (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) succinate, is a diester of succinic acid and 2-ethoxyethanol.[2][5] Its primary applications are in the cosmetics and personal care industries, where it functions as a solvent, emollient, and conditioning agent, valued for its low volatility, high solvency power, and favorable safety profile.[1][4][12]

Its chemical structure, featuring both ester and ether linkages, imparts unique solubility characteristics, allowing compatibility with a range of substances.[2] This high solvency, coupled with a high boiling point, suggests that it could be an effective coalescing agent in coating formulations.[4] It has been noted for its use as a solvent in coatings to enhance drying and penetration properties.[4] This guide provides the necessary protocols to rigorously evaluate its performance specifically as a primary coalescing agent.

Physicochemical Properties and Theoretical Mechanism

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point and low volatility are critical attributes for a coalescing agent, ensuring it remains in the film during the crucial coalescence phase.

PropertyValueReference(s)
CAS Number 26962-29-8[1]
Molecular Formula C12H22O6[1]
Molecular Weight 262.30 g/mol [2]
Boiling Point 327.5 ± 22.0 °C (Predicted)[1][4]
Density 1.064 ± 0.06 g/cm³ (Predicted)[1][4]
Appearance Colorless liquid[12]
Primary Functions Solvent, Emollient, Plasticizer[2][4][12]

Chemical Structure

Caption: Chemical structure of this compound.

Proposed Mechanism of Coalescence

The process of film formation from a latex dispersion occurs in three main stages. This compound is hypothesized to play its primary role in the final two stages.

CoalescenceProcess cluster_stage1 Stage 1: Water Evaporation cluster_stage2 Stage 2: Particle Packing & Deformation cluster_stage3 Stage 3: Polymer Interdiffusion (Coalescence) a Latex Particles Dispersed in Water Particles move freely b Particles Forced into Close Contact Capillary forces deform spheres This compound softens particles a->b Water Evaporates c Particle Boundaries Disappear Polymer chains diffuse across interfaces Continuous, Homogeneous Film Formed b->c Polymer Diffusion

Caption: The three stages of latex film formation.

  • Stage 1: Evaporation of Water: As the paint is applied, water begins to evaporate, causing the volume of the film to shrink. The dispersed polymer particles are brought closer together.[13]

  • Stage 2: Particle Packing and Deformation: As water evaporation continues, the particles come into irreversible contact. Capillary forces and external pressure from further water loss cause the particles to deform and pack into a dense arrangement. It is at this stage that the coalescing agent, this compound, having partitioned into the polymer phase due to its low water solubility, plasticizes the polymer chains, reducing their rigidity and allowing them to deform at a lower temperature.[6][9]

  • Stage 3: Polymer Interdiffusion: The final step is the coalescence itself, where the boundaries between individual particles disappear. The softened polymer chains have sufficient mobility to diffuse across the particle interfaces, leading to the formation of a continuous, homogeneous, and mechanically strong film.[6] The this compound will then slowly diffuse out of the film over time, allowing the film to regain its ultimate hardness.

Experimental Protocols for Evaluation

The following protocols provide a systematic approach to quantifying the effectiveness of this compound as a coalescing agent.

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the ASTM D2354 standard test method.[10][14]

Objective: To determine the efficiency of this compound in reducing the MFFT of a standard latex binder.

Equipment and Materials:

  • MFFT Bar instrument (e.g., Rhopoint MFFT-90), capable of generating a temperature gradient.[15]

  • Latex binder (e.g., a standard all-acrylic or styrene-acrylic emulsion).

  • This compound.

  • Control coalescing agent (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate - Texanol™).

  • 75 µm cube film applicator.

  • Analytical balance.

  • Glass beakers and overhead stirrer.

Procedure:

  • Sample Preparation:

    • Prepare a control sample of the neat latex binder.

    • Prepare a series of samples by adding this compound to the latex binder at varying concentrations (e.g., 2%, 4%, 6%, 8% by weight of dry polymer content).[16] Ensure slow addition under constant, gentle agitation to avoid shocking the emulsion.[11]

    • Prepare a similar series of samples using the control coalescing agent.

    • Allow all samples to equilibrate for at least 12 hours.

  • MFFT Instrument Setup:

    • Turn on the MFFT instrument and allow the temperature gradient plate to stabilize. A typical range for architectural coatings is 0°C to 18°C.[17]

    • Ensure a flow of dry air or nitrogen over the plate to prevent condensation at lower temperatures.

  • Film Application:

    • Place a strip of masking tape along the edges of the temperature gradient plate to define the application area.

    • Pour a small amount of the first test sample onto the cooler end of the plate.

    • Draw down the sample across the temperature gradient using the 75 µm film applicator to create a uniform wet film.

    • Repeat for all samples, using a new lane on the plate for each.

  • Observation and Measurement:

    • Allow the films to dry completely. The instrument's dry air flow will facilitate this.

    • Visually inspect the dried films. There will be a distinct transition point along the temperature gradient. Below the MFFT, the film will appear white, cracked, or powdery.[10][11] Above the MFFT, the film will be clear and continuous.

    • Identify the point where the film transitions from cracked to continuous. Use the temperature scale on the MFFT bar to read the temperature at this transition point. This is the MFFT.

  • Data Analysis:

    • Record the MFFT for each concentration of this compound and the control coalescent.

    • Plot MFFT (°C) versus coalescent concentration (%) for both agents to create coalescing efficiency curves.

Protocol 2: Formulation of a Model Architectural Paint

Objective: To prepare a simple, unpigmented or lightly pigmented paint formulation to serve as a vehicle for testing the performance of this compound.

Formulation (Illustrative Example):

ComponentFunctionWeight (%)Order of Addition
Grind Stage
WaterSolvent20.01
Dispersant (e.g., Tamol™ 1124)Pigment Wetting/Stabilization0.51
Defoamer (e.g., BYK-024)Air Release0.21
Titanium Dioxide (e.g., Ti-Pure™ R-706)Pigment22.02 (under high shear)
Let-Down Stage
Acrylic Latex Emulsion (50% solids)Binder45.03 (under low shear)
This compound Coalescing Agent 2.0 4 (add slowly)
Rheology Modifier (e.g., HEUR type)Thickener1.55
BiocidePreservative0.16
WaterAdjustment8.77
Total 100.0

Procedure:

  • Grind Stage:

    • Charge the water, dispersant, and defoamer to a grinding vessel equipped with a high-speed disperser.

    • While mixing at high speed, slowly add the titanium dioxide pigment.

    • Continue to mix at high speed for 20-30 minutes until a fine, uniform dispersion is achieved (check with a Hegman gauge).

  • Let-Down Stage:

    • Reduce the mixing speed to low.

    • Add the latex emulsion to the pigment grind.

    • Slowly add the pre-weighed this compound while stirring.[11]

    • Add the rheology modifier, biocide, and final portion of water.

    • Mix for another 15-20 minutes until the batch is homogeneous.

    • Measure and record the pH and viscosity of the final paint.

Protocol 3: Evaluation of Dried Film Performance

Objective: To assess the impact of this compound on key physical properties of the final coating.

Procedure:

  • Film Preparation:

    • Using a film applicator (e.g., 150 µm / 6 mil wet film thickness), apply the test paint and a control paint (formulated with a benchmark coalescent) onto appropriate substrates (e.g., Leneta charts for scrub/opacity, glass panels for gloss/hardness, steel panels for corrosion testing).

    • Allow the films to cure for at least 7 days under controlled conditions (e.g., 23°C, 50% relative humidity) before testing, unless the specific test method requires otherwise.

  • Performance Tests:

    • Block Resistance (ASTM D4946): This test evaluates the tendency of coated surfaces to stick together under pressure. It is crucial for low-VOC coalescents, which can remain in the film longer and cause softness.[16][18]

    • Scrub Resistance (ASTM D2486): Measures the durability of the film against abrasive cleaning. This is a direct indicator of the quality of film coalescence.[16][18]

    • Gloss (ASTM D523): Measured at 20°, 60°, and/or 85° using a gloss meter. Poor coalescence can lead to a rougher surface and lower gloss.

    • Hardness (Pencil Test - ASTM D3363): A simple method to assess the development of film hardness over time as the coalescent evaporates.

Data Visualization and Workflow

Illustrative Performance Data

The following table presents a hypothetical comparison to illustrate how data from the described protocols might be organized.

PropertyControl (Texanol™ @ 4% on solids)Test (this compound @ 6% on solids)
MFFT of Binder (°C) 5.04.5
Block Resistance (7 days, 50°C) 8 (Good)6 (Fair-Good)
Scrub Cycles to Failure 12001150
60° Gloss 8583
Pencil Hardness (7 days) HBF

Experimental Evaluation Workflow

Workflow start Select Latex Binder mfft Protocol 1: MFFT Determination (Vary Coalescent Concentration) start->mfft formulate Protocol 2: Formulate Test Paints (at optimal MFFT dosage) mfft->formulate apply Apply Films to Substrates formulate->apply cure Cure Films (7 days @ 23°C, 50% RH) apply->cure test Protocol 3: Performance Testing - Block Resistance - Scrub Resistance - Gloss - Hardness cure->test analyze Analyze Data & Compare to Control test->analyze end Conclusion on Efficacy analyze->end

Caption: Workflow for evaluating a novel coalescing agent.

Safety and Handling

This compound is generally considered to have a low-risk safety profile, particularly in the concentrations used in cosmetic formulations.[1] However, when handling the pure substance in a laboratory or industrial setting, standard safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[19]

  • Ventilation: Handle in a well-ventilated place to avoid inhalation of vapors.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[19]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[19][20]

Always consult the manufacturer's Safety Data Sheet (SDS) for complete and detailed safety information before use.

Conclusion

This compound presents an interesting profile for evaluation as a coalescing agent in waterborne coatings due to its high solvency, low volatility, and favorable safety profile. While it is not a traditional coalescent, its properties merit investigation. The protocols outlined in this guide provide a robust framework for researchers and formulators to systematically assess its efficiency in MFFT reduction and its overall impact on paint performance. Through rigorous testing and comparison against industry benchmarks, the viability of this compound as a novel, low-VOC coalescing agent can be thoroughly determined.

References

Protocol for the synthesis of Diethoxyethyl succinate in a laboratory setting

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Laboratory Synthesis of Diethoxyethyl Succinate

Prepared by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory synthesis of this compound, a versatile diester with significant applications in the cosmetics and personal care industries.[1] The protocol outlines the Fischer esterification of succinic acid with 2-ethoxyethanol, leveraging an acid catalyst to achieve a high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction: The Multifunctional Role of this compound

This compound (DES), with the IUPAC name Bis(2-ethoxyethyl) butanedioate, is a synthetic diester valued for its multifunctional properties.[1][2] It is formed from the reaction of succinic acid, a dicarboxylic acid that can be derived from bio-based sources, and 2-ethoxyethanol.[3] This structural composition, featuring ether linkages within the ester chains, imparts unique solubility characteristics, making it compatible with both hydrophilic and hydrophobic substances.[3]

In cosmetic and pharmaceutical formulations, DES serves as an excellent emollient, texture enhancer, and solvent.[1][4][5] Its ability to improve the spreadability of products without leaving a greasy residue, coupled with its function as a humectant to support skin hydration, makes it a desirable ingredient in creams, lotions, and hair care products.[1][6] The controlled synthetic process ensures a product of high purity and consistent quality, which is critical for applications in regulated industries.[1]

The Synthetic Approach: Fischer-Speier Esterification

The synthesis of this compound is classically achieved through Fischer-Speier esterification. This well-established reaction involves the acid-catalyzed condensation of a carboxylic acid (succinic acid) with an alcohol (2-ethoxyethanol) to form an ester and water.[3][7]

Reaction Mechanism

The Fischer esterification is a reversible, equilibrium-driven process.[7][8] The mechanism proceeds through several key steps, as outlined below:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of succinic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][8]

  • Nucleophilic Attack: The alcohol (2-ethoxyethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][9]

  • Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).[9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[8]

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To ensure a high yield, the reaction equilibrium must be shifted toward the products. This is achieved by applying Le Chatelier's principle in two primary ways: using a large excess of one reactant (typically the less expensive alcohol) and removing water as it is formed.[8][9]

Visualization of the Reaction Pathway

Fischer_Esterification cluster_reactants Reactants Succinic_Acid Succinic Acid Protonation Protonation of Carbonyl (H+) Succinic_Acid->Protonation Ethoxyethanol 2-Ethoxyethanol (Excess) Nucleophilic_Attack Nucleophilic Attack by Alcohol Ethoxyethanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water (Removed) Elimination->Water Product Diethoxyethyl Succinate Deprotonation->Product Catalyst_Out H₂SO₄ (Regenerated) Deprotonation->Catalyst_Out Catalyst_In H₂SO₄ (Catalyst) Catalyst_In->Protonation

Caption: Fischer esterification pathway for this compound synthesis.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Succinic Acid118.0959.0 g0.50Reagent grade, ≥99%
2-Ethoxyethanol90.1299.1 g (105 mL)1.10Reagent grade, ≥99%
Sulfuric Acid (H₂SO₄)98.08~2 mL-Concentrated (98%), catalyst
Toluene92.14100 mL-For azeotropic removal of water
Sodium Bicarbonate (NaHCO₃)84.01As needed-5% aqueous solution for neutralization
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Boiling Chips-2-3 pieces-To ensure smooth boiling
Equipment
  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Synthesis_Workflow Setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Charge 2. Charge Reactants (Succinic Acid, 2-Ethoxyethanol, Toluene) Setup->Charge Catalyze 3. Add Catalyst (Conc. H₂SO₄) Charge->Catalyze Reflux 4. Heat to Reflux (Azeotropic H₂O Removal) Catalyze->Reflux Monitor 5. Monitor Reaction (Collect ~18 mL H₂O) Reflux->Monitor Cool 6. Cool Reaction Mixture Monitor->Cool Workup 7. Aqueous Work-up (Neutralize, Wash, Dry) Cool->Workup Purify 8. Purify Product (Vacuum Distillation) Workup->Purify Characterize 9. Characterize Product (NMR, IR, GC-MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

  • Apparatus Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a stopper for the third neck. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add succinic acid (59.0 g, 0.50 mol), 2-ethoxyethanol (105 mL, 1.10 mol), and toluene (100 mL). The molar ratio of succinic acid to 2-ethoxyethanol is approximately 1:2.2, with the excess alcohol helping to drive the reaction forward.[3] Toluene serves as an azeotropic agent to facilitate the removal of water.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (~2 mL) to the stirred mixture. An exothermic reaction may occur.

  • Reflux and Water Removal: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water (18 mL, 1.0 mol) has been collected in the trap, which typically takes several hours. The cessation of water collection indicates the reaction is nearing completion.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Aqueous Work-up (Neutralization and Washing):

    • Transfer the cooled reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently.

      • 100 mL of deionized water.

      • 100 mL of brine (saturated NaCl solution) to break any emulsions and aid in drying.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification via Vacuum Distillation: Purify the crude this compound by vacuum distillation.[3] This is crucial for separating the high-boiling point product from any unreacted 2-ethoxyethanol and non-volatile impurities. The expected boiling point is approximately 327.5 °C at atmospheric pressure, but under vacuum, this will be significantly lower, preventing thermal degradation.[1]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (~1735 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (262.3 g/mol ).[1]

Safety and Handling

  • 2-Ethoxyethanol: Is a reproductive toxin and should be handled with extreme care in a fume hood.

  • Concentrated Sulfuric Acid: Is highly corrosive. Handle with appropriate PPE.

  • Toluene: Is flammable and an irritant. Avoid inhalation and contact with skin.

  • Vacuum Distillation: Poses an implosion risk. Use appropriate glassware and a safety screen.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Diethoxyethyl Succinate (DEES)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Diethoxyethyl succinate (DEES). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage DEES as a powerful solvent to overcome the solubility hurdles of hydrophobic active pharmaceutical ingredients (APIs). Here, we will move beyond simple protocols to explain the underlying science, helping you make informed decisions and troubleshoot effectively during your formulation development.

Section 1: Understanding this compound (DEES) - The Fundamentals

Q1: What is this compound and why is it an effective solubilizer?

This compound (DEES) is a synthetic diester of succinic acid and 2-ethoxyethanol. Its efficacy as a solubilizer for a wide range of hydrophobic drugs stems from its unique amphiphilic molecular structure. It possesses both polar (ester and ether groups) and non-polar (ethyl chains) regions. This dual character allows it to effectively interact with and dissolve drug molecules that have poor aqueous solubility, acting as a bridge between the hydrophobic API and more polar formulation components.[1][2]

The mechanism involves reducing the solute-solute interactions of the crystalline drug by forming more favorable solute-solvent interactions. This process effectively prevents the crystallization of active agents, ensuring a uniform and stable solution, which is critical for enhancing bioavailability.[1]

  • Trade Names: You may encounter DEES under various trade names, with one of the most common in the pharmaceutical industry being Transcutol®. Note that Transcutol® HP is a highly purified grade of Diethylene glycol monoethyl ether, a related but distinct chemical, often used for similar purposes.[3][4][5][6] For the purpose of this guide, we focus on the properties of DEES.

Q2: How does DEES compare to other common solubilizers like PEG 400 or Propylene Glycol?

While solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) are staples in formulation science, DEES offers a distinct advantage due to its greater non-polar character, making it particularly effective for highly lipophilic ('grease-ball') molecules.[7]

SolventKey PropertiesBest Suited For
This compound (DEES) Amphiphilic, strong non-polar character, good solvent for a wide range of APIs. Soluble in both oil and water to some extent.[8]Highly hydrophobic (lipophilic) APIs that are challenging to dissolve in more polar solvents.
PEG 400 Highly polar, water-miscible, good solubilizer for moderately polar APIs. Can form hydrogen bonds.APIs with some degree of polarity. Often used in self-emulsifying drug delivery systems (SEDDS).[9][10][11]
Propylene Glycol (PG) Polar, water-miscible, often used as a co-solvent. Less viscous than PEG 400.Co-solvent systems to enhance the solubility of drugs in aqueous or non-aqueous vehicles.[12]

The choice of solvent is highly dependent on the physicochemical properties of the specific API.[13] Therefore, a preliminary solubility screening is always the recommended first step.

Section 2: Formulation Development with DEES - Protocols & Workflows

Workflow for DEES-Based Formulation Development

Successful formulation requires a systematic approach. The following workflow outlines the key decision points from initial screening to final formulation.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Stability & Analysis A API Characterization (pKa, LogP, m.p.) B Equilibrium Solubility Screening (DEES vs. Controls) A->B C Drug-Excipient Compatibility (DSC, HPLC) B->C D Prototype Formulation (e.g., Simple Solution, SEDDS) C->D Proceed if Compatible E Optimization using DoE (Varying DEES/Co-solvent Ratios) D->E F Characterization (Droplet size, Drug load, Viscosity) E->F G Accelerated Stability Study (40°C/75% RH) F->G Proceed with Optimized Formula H Analytical Method Validation (HPLC for Potency & Impurities) G->H I Final Formulation Selection H->I

Caption: Formulation development workflow using DEES.

Protocol 1: Equilibrium Solubility Assessment

Objective: To quantify the saturation solubility of a hydrophobic API in DEES compared to other common solvents.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DEES)

  • PEG 400 (Control)

  • Propylene Glycol (Control)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system for analysis

Methodology:

  • Preparation: Add an excess amount of API to 2 mL of each solvent (DEES, PEG 400, PG) in separate, labeled vials. The goal is to have undissolved solid remaining after equilibration.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved API.

  • Sampling: Carefully pipette a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the quantifiable range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.[14][15] Express the results in mg/mL.

Protocol 2: Drug-Excipient Compatibility Screening

Objective: To assess the potential for chemical interactions between the API and DEES under stressed conditions.[16]

Materials:

  • API

  • DEES

  • Differential Scanning Calorimeter (DSC)

  • HPLC system

  • Stability chambers (e.g., 40°C/75% RH)

Methodology:

  • Sample Preparation:

    • Binary Mixture: Prepare a 1:1 physical mixture of the API and DEES.

    • API Control: Pure API.

    • Excipient Control: Pure DEES.

  • Thermal Analysis (DSC):

    • Run DSC scans on all three samples.

    • Analysis: Look for the appearance of new peaks, disappearance of the API's melting endotherm, or a significant shift in the melting point in the binary mixture, which could indicate an interaction.[17][18]

  • Accelerated Stability Study:

    • Place the binary mixture and the API control in open and closed vials in a stability chamber (e.g., 40°C/75% relative humidity) for 2-4 weeks.[18][19]

    • Analysis: At designated time points, analyze the samples by HPLC. Compare the chromatograms of the mixture against the control for the appearance of new degradation peaks or a significant loss of API potency.

Section 3: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q3: My API is precipitating out of the DEES solution over time. What's happening and how can I fix it?

Possible Causes:

  • Supersaturation: The initial formulation may be supersaturated. While DEES is a powerful solvent, exceeding the equilibrium solubility can lead to eventual crystallization, especially with temperature fluctuations.

  • Hydrolysis of DEES: DEES is an ester and can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions.[1] This degradation can alter the solvent properties of the formulation, leading to drug precipitation. The hydrolysis products are succinic acid and 2-ethoxyethanol.[1]

  • Temperature Effects: The solubility of most drugs is temperature-dependent. A formulation prepared at an elevated temperature may precipitate upon cooling to room temperature.

Solutions:

  • Determine Equilibrium Solubility: First, ensure you are working below the saturation solubility at your intended storage temperature by performing the protocol described in Section 2.

  • Control for Water: Minimize the exposure of your formulation to atmospheric moisture. Use tightly sealed containers and consider packaging under nitrogen.[3] Store in a dry environment.

  • pH Control: If your formulation contains aqueous components, ensure the pH is near neutral (pH 6-7.5), as both acidic and basic conditions can catalyze ester hydrolysis.[20]

  • Add a Co-solvent or Polymer: Consider adding a co-solvent (like Propylene Glycol) or a precipitation inhibitor (like PVP or HPMC) to the formulation. These can help maintain drug supersaturation and improve stability.[21]

  • Use a Self-Emulsifying Drug Delivery System (SEDDS): For very challenging compounds, formulating a SEDDS with DEES as a co-solvent can be highly effective. These systems form fine oil-in-water emulsions upon contact with aqueous fluids, keeping the drug solubilized.[6][22]

Q4: I'm seeing new peaks in my HPLC chromatogram during stability testing. Is this from the API or the DEES?

Possible Causes:

  • API Degradation: The API itself may be unstable under the stressed conditions, leading to degradation products.

  • DEES Hydrolysis: As mentioned, DEES can hydrolyze.[1] Its degradation products (succinic acid, 2-ethoxyethanol) may be detectable by your HPLC method.

  • Drug-Excipient Interaction: A direct chemical reaction between the API and DEES (or its impurities) may be occurring, forming new adducts.[16][23]

Troubleshooting Steps:

  • Run Controls: Always run parallel stability studies on the pure API and pure DEES under the same conditions. This will help you identify if the new peaks originate from the degradation of either individual component.

  • Forced Degradation Study: Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on the API alone. This helps create a "fingerprint" of its potential degradants, which you can compare to the peaks seen in your formulation.

  • Mass Spectrometry (LC-MS): If the issue persists, use LC-MS to identify the mass of the unknown peaks.[14] This can provide definitive evidence of whether the peak is a known API degradant, a DEES hydrolysis product, or a new API-excipient adduct.

Q5: The viscosity of my formulation is inconsistent between batches. How can I control this?

Possible Causes:

  • Inaccurate Measurements: Small variations in the amounts of high-viscosity components can lead to significant differences in the final product.[24]

  • Mixing Inconsistencies: The speed, time, and type of mixing can all impact the final viscosity, especially for emulsions or gels.[24][25]

  • Temperature Control: Viscosity is highly dependent on temperature. Processing at different temperatures will lead to batch-to-batch variability.

Solutions:

  • Calibrate Equipment: Ensure all balances and measuring devices are properly calibrated.[24]

  • Standardize Mixing Procedures: Define and validate optimal mixing times and speeds. For emulsions, using a high-shear mixer or homogenizer can improve consistency.[24][25]

  • Precise Temperature Control: Carefully control the temperature during all manufacturing steps, including heating and cooling rates.[25] Implement programmable logic controllers (PLCs) for manufacturing vessels to ensure reproducibility.[25]

Section 4: Advanced Topics & Considerations

Analytical Method Development

When developing an HPLC method for a DEES-based formulation, consider that DEES itself can have a UV absorbance. It is crucial to develop a method where the API peak is well-resolved from any peaks originating from the excipient. A gradient method is often required. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[15]

Mechanism of Solubilization: A Deeper Look

The effectiveness of DEES is rooted in its molecular structure, which facilitates various intermolecular interactions.

G cluster_dees API Hydrophobic API (e.g., Aromatic Rings, Alkyl Chains) NP Non-Polar Tails (Ethyl Groups) API->NP van der Waals Interactions DEES DEES Molecule P Polar Head (Ester & Ether Groups) info DEES surrounds the API, presenting a more 'polar-friendly' exterior to the bulk solvent, thus increasing overall solubility.

Caption: Solubilization mechanism of DEES with hydrophobic drugs.

Regulatory & Safety Status

DEES is used in cosmetic and personal care products as an emollient and solvent.[2][26] For pharmaceutical applications, it's crucial to use a high-purity grade and verify its status in the FDA's Inactive Ingredient Database for the intended route of administration. Always consult the latest regulatory data sheets for comprehensive safety and handling information.[3]

References

Technical Support Center: Improving the Long-Term Stability of Diethoxyethyl Succinate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethoxyethyl succinate (DES) formulations. As a versatile emollient, solvent, and skin-conditioning agent, DES is increasingly utilized in advanced cosmetic and pharmaceutical formulations.[1][2][3] However, its ester structure presents unique stability challenges that must be addressed to ensure product quality, safety, and efficacy over its entire shelf life.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical insights, troubleshooting advice, and validated protocols to help you navigate the complexities of DES formulation stability.

Understanding the Core Stability Challenge: Ester Hydrolysis

The primary degradation pathway for this compound is hydrolysis.[4] This chemical reaction involves the cleavage of the ester bonds by water, resulting in the formation of Succinic Acid and 2-Ethoxyethanol.[4] This process can be catalyzed by the presence of acids (H⁺) or bases (OH⁻), making pH a critical control parameter in your formulation.

The consequences of hydrolysis are significant:

  • Shift in pH: The generation of succinic acid will lower the formulation's pH, which can impact the stability of other ingredients, alter the product's sensory profile, and potentially cause skin irritation.

  • Loss of Efficacy: Degradation of DES reduces its concentration, diminishing its intended function as an emollient or solvent.

  • Physical Instability: Changes in chemical composition can lead to phase separation, precipitation, or changes in viscosity.

The following diagram illustrates the mechanisms of acid and base-catalyzed hydrolysis of this compound.

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) DES_A This compound Protonation Protonation of Carbonyl Oxygen (Increased Electrophilicity) DES_A->Protonation + H₃O⁺ Attack_A Nucleophilic Attack by Water Protonation->Attack_A + H₂O Intermediate_A Tetrahedral Intermediate Attack_A->Intermediate_A Products_A Succinic Acid + 2-Ethoxyethanol Intermediate_A->Products_A Proton Transfer & Cleavage DES_B This compound Attack_B Nucleophilic Attack by Hydroxide Ion DES_B->Attack_B + OH⁻ Intermediate_B Tetrahedral Intermediate Attack_B->Intermediate_B Products_B Succinate Salt + 2-Ethoxyethanol Intermediate_B->Products_B Elimination of Alkoxide

Caption: Acid and Base-Catalyzed Hydrolysis of this compound.

Troubleshooting Guide for Formulation Instability

This section addresses specific issues you may encounter during the development and stability testing of DES formulations in a practical question-and-answer format.

Q1: My aqueous DES formulation shows a significant drop in pH and a change in odor over time. What is the likely cause and how can I fix it?

A: This is a classic sign of ester hydrolysis. The drop in pH is caused by the formation of succinic acid, one of the primary degradation products.[4] The change in odor can be attributed to the other degradation product, 2-ethoxyethanol.

Causality: The rate of hydrolysis is highly dependent on the initial pH of your formulation and the storage temperature. Both acidic and alkaline conditions can accelerate this degradation.[4]

Troubleshooting Steps:

  • pH Optimization: The first step is to determine the pH of maximum stability for your specific formulation. Conduct a study by formulating your product at various pH levels (e.g., from pH 4.0 to 7.0 in 0.5 unit increments) and storing them under accelerated conditions (e.g., 40°C). Monitor the pH and DES concentration over several weeks. This will reveal the optimal pH range.

  • Buffer System Selection: Once the optimal pH is identified, incorporate a suitable buffering agent to maintain it. For formulations in the slightly acidic range (pH 4.5-6.0), a succinate or citrate buffer system could be effective.[5] However, be aware that succinate buffers themselves can crystallize at low temperatures, which can be mitigated by adding cryoprotectants like sucrose.[5]

  • Temperature Control: Higher temperatures significantly accelerate hydrolysis rates.[6][7] Ensure your product is stored at the recommended temperature. The stability data you generate will dictate the appropriate storage conditions to list on the product label, in line with ICH guidelines.[8]

Q2: I'm observing haziness or precipitation in my formulation after several freeze-thaw cycles. Is this related to DES degradation?

A: While it could be related to degradation, it is more likely an issue of excipient compatibility or the physicochemical properties of the formulation, especially in complex systems like microemulsions or parenteral products.

Causality:

  • Excipient Crystallization: As mentioned, certain buffer salts, like monosodium succinate, have a propensity to crystallize upon freezing. This crystallization can cause a significant shift in the local pH of the unfrozen liquid phase, potentially leading to the precipitation of DES or other ingredients.[5]

  • Solubility Issues: DES, like other esters, has temperature-dependent solubility. A freeze-thaw cycle can disrupt the formulation's equilibrium, causing the drug or excipient to fall out of solution.

Troubleshooting Steps:

  • Incorporate a Cryoprotectant: For formulations that will be frozen or lyophilized, the inclusion of a cryoprotectant is essential. Sucrose (at ~2% w/v or higher) has been shown to prevent the crystallization of succinate buffer salts and mitigate the associated pH shift.[5] Other common cryoprotectants include mannitol and trehalose.[9]

  • Evaluate Excipient Compatibility: Systematically evaluate the compatibility of DES with all other formulation components. This can be done by creating simplified formulations (e.g., DES + buffer, DES + surfactant) and subjecting them to freeze-thaw cycles.

  • Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to study the thermal behavior of your formulation. This can help identify the glass transition temperature (Tg') and any crystallization or melting events, guiding the selection of appropriate excipients.[9]

Q3: My forced degradation study shows multiple degradation peaks, not just succinic acid and 2-ethoxyethanol. What is happening?

A: Forced degradation studies are designed to intentionally stress the molecule to uncover all potential degradation pathways.[10] Seeing multiple peaks is not unusual and provides critical information.

Causality:

  • Secondary Degradation: Over-stressing the formulation (e.g., using excessively high temperatures or extreme pH) can cause the primary degradants (succinic acid and 2-ethoxyethanol) to degrade further into secondary products.[10]

  • Excipient Degradation: The stress conditions may be degrading other components in your formulation (e.g., polymers, surfactants, or the active pharmaceutical ingredient), and the resulting peaks are co-eluting with or appearing near the DES peak in your chromatogram.

  • Oxidative Degradation: While hydrolysis is primary, oxidative degradation can also occur, especially if the formulation is exposed to oxidizing agents or contains components that can generate free radicals.

Troubleshooting Steps:

  • Analyze Individual Components: Subject each individual excipient and the active ingredient to the same stress conditions. This will help you create a "degradation map" and distinguish peaks originating from DES versus other components.

  • Adjust Stress Levels: The goal of a forced degradation study is to achieve a target degradation of 5-20%.[11][12] If you are seeing excessive degradation, reduce the severity of the stress (e.g., lower the temperature, reduce the molarity of the acid/base, or shorten the exposure time).

  • Use a Stability-Indicating Method: Ensure your analytical method (typically HPLC with UV, MS, or CAD detection) has been properly validated for specificity. It must be able to resolve the parent DES peak from all significant degradation products, process impurities, and other formulation components.[13] This is a core requirement of ICH guidelines.[8]

G Start Instability Observed (e.g., pH shift, precipitation, new peaks) Check_pH Is pH shifting significantly? Start->Check_pH Check_Physical Is there precipitation/ haziness after stress (e.g., freeze-thaw)? Check_pH->Check_Physical No Sol_pH Likely Hydrolysis. 1. Optimize formulation pH. 2. Add/strengthen buffer system. Check_pH->Sol_pH Yes Check_Peaks Are unexpected peaks seen in chromatography? Check_Physical->Check_Peaks No Sol_Physical Likely Excipient Incompatibility/ Solubility Issue. 1. Add cryoprotectant (e.g., sucrose). 2. Evaluate excipient compatibility. Check_Physical->Sol_Physical Yes Sol_Peaks Complex Degradation. 1. Adjust stress levels (aim for 5-20%). 2. Run forced degradation on individual excipients. 3. Confirm analytical method is stability-indicating. Check_Peaks->Sol_Peaks Yes End Re-evaluate under long-term stability protocol Check_Peaks->End No Sol_pH->End Sol_Physical->End Sol_Peaks->End

Caption: Decision Tree for Troubleshooting DES Formulation Instability.

Frequently Asked Questions (FAQs)

  • What are the typical degradation products of this compound?

    • The primary degradation products from hydrolysis are Succinic Acid and 2-Ethoxyethanol.[4]

  • What are the ideal storage conditions for a DES formulation?

    • This is highly formulation-dependent. The ideal conditions must be determined through long-term and accelerated stability studies as defined by ICH Q1A(R2) guidelines.[8][14] Generally, protection from extreme temperatures and maintaining an optimal pH are key.

  • Does DES require protection from light?

    • Photostability should be evaluated as part of a comprehensive stability program according to ICH Q1B guidelines.[15][16] If the study shows significant degradation upon light exposure, light-protective packaging (e.g., amber vials, opaque containers) is required.

  • How do I select compatible excipients for my DES formulation?

    • Start by considering the function of the excipient and its potential interaction with the ester linkages of DES. Avoid strongly acidic or basic excipients. Perform compatibility studies by storing binary mixtures of DES and each potential excipient at accelerated conditions and analyzing for degradation.

Key Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and regulatory-compliant stability data.

Protocol 1: Forced Degradation Study

This study is critical for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[10][17]

Objective: To achieve 5-20% degradation of this compound under various stress conditions.[12]

Methodology:

  • Prepare Samples: Prepare solutions of your final formulation. For comparison, also prepare a solution of DES in a simple solvent (e.g., water or a water/acetonitrile mix).

  • Acid & Base Hydrolysis:

    • To separate aliquots of the sample, add HCl to reach a final concentration of 0.1 N (acid) and NaOH to reach 0.1 N (base).

    • Store at a controlled temperature (e.g., 60°C) and pull time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, neutralize the sample before analysis to halt the reaction.

  • Oxidative Degradation:

    • To an aliquot of the sample, add hydrogen peroxide to a final concentration of 3%.

    • Store at room temperature and protect from light. Pull time points as above.

  • Thermal Degradation:

    • Store an aliquot of the sample in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • If a solid, test for degradation in the solid state.

  • Photolytic Degradation:

    • Expose an aliquot of the sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).

    • Include a dark control sample wrapped in aluminum foil to differentiate light-induced degradation from thermal degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control (T=0), using a validated stability-indicating HPLC method.

G cluster_stress Start Prepare DES Formulation & Control Samples Stress Apply Stress Conditions (Parallel) Start->Stress Hydrolysis Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal Stress (70°C) Photo Photolytic Stress (ICH Q1B Light Source + Dark Control) Analyze Analyze Samples at Time Points (T=0, 2, 4, 8, 24h) using Stability-Indicating Method Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Degradation Pathways & Identify Degradants. Confirm Method Specificity. Analyze->Evaluate

References

Technical Support Center: Optimization of Diethoxyethyl Succinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethoxyethyl Succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthesis for improved yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low Yield of this compound

"I followed a standard Fischer esterification protocol, but my final yield of this compound is significantly lower than expected. What could be the issue?"

Low yields in Fischer esterification are a common problem, often stemming from the reversible nature of the reaction.[1][2][3] To achieve a high yield of the desired diester, it's crucial to shift the reaction equilibrium towards the product side.

Potential Causes & Solutions:

  • Incomplete Reaction (Equilibrium Limitation): The esterification of succinic acid with 2-ethoxyethanol is an equilibrium-limited process.[4] The formation of water as a byproduct can drive the reverse reaction (hydrolysis), reducing your yield.[5]

    • Solution 1: Use of Excess Alcohol: Employ a molar excess of 2-ethoxyethanol.[5] A common laboratory-scale molar ratio of succinic acid to 2-ethoxyethanol is approximately 1:2.2, while industrial processes might use a ratio up to 1:2.5.[5] This excess of one reactant helps to drive the reaction forward according to Le Chatelier's principle.[1]

    • Solution 2: Efficient Water Removal: Continuously remove water as it is formed.[2][6] This can be achieved by using a Dean-Stark apparatus during reflux. The toluene/water azeotrope will distill off, effectively removing water from the reaction mixture and preventing the reverse reaction.[7]

  • Insufficient Catalyst Activity: The acid catalyst plays a crucial role in protonating the carbonyl group of succinic acid, making it more susceptible to nucleophilic attack by 2-ethoxyethanol.[5]

    • Solution: Ensure you are using an appropriate and effective acid catalyst. While sulfuric acid is common and low-cost, it can be corrosive.[5] p-Toluenesulfonic acid can lead to better product quality.[5] For more environmentally friendly processes, consider heterogeneous catalysts like cation exchange resins (e.g., Amberlyst 70), which have shown high conversion rates and are reusable.[5][8]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Ensure the reaction is heated to a sufficient reflux temperature to achieve a reasonable reaction rate. However, excessively high temperatures can promote side reactions.[9]

Issue 2: Presence of Monoester Impurity (Ethoxyethyl Hydrogen Succinate)

"My final product is contaminated with a significant amount of the monoester. How can I drive the reaction to completion to form the diester?"

The formation of the monoester, ethoxyethyl hydrogen succinate, is a common intermediate step in the diesterification of succinic acid. Its presence in the final product indicates that the reaction has not gone to completion.[9]

Potential Causes & Solutions:

  • Insufficient Reaction Time: The second esterification step to form the diester can be slower than the first.

    • Solution: Increase the reaction time.[9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine when the starting material and monoester have been fully converted.

  • Inadequate Catalyst Concentration: A higher catalyst concentration might be needed to promote the second, slower esterification step.

    • Solution: Optimize the catalyst concentration. A slight increase in the amount of acid catalyst may be necessary to push the reaction to completion.[9]

  • Presence of Water: Any water present in the reaction mixture will inhibit the forward reaction.

    • Solution: Ensure all reagents and glassware are anhydrous before starting the reaction.[9]

Issue 3: Formation of Diethyl Ether as a Byproduct

"I've noticed a low-boiling point impurity in my product, which I suspect is diethyl ether. What causes this and how can I prevent it?"

The formation of diethyl ether is a known side reaction in acid-catalyzed reactions involving ethanol at elevated temperatures.[9] In the case of this compound synthesis, the analogous side product would be bis(2-ethoxyethyl) ether, formed from the acid-catalyzed dehydration of 2-ethoxyethanol.

Potential Causes & Solutions:

  • Excessively High Reaction Temperature: High temperatures favor the dehydration of the alcohol to form an ether.

    • Solution: Carefully control the reaction temperature. While reflux is necessary, avoid overheating the reaction mixture. The optimal temperature should be sufficient to drive the esterification without significantly promoting the alcohol dehydration side reaction.[9]

  • High Catalyst Concentration: A high concentration of a strong acid catalyst can also promote the dehydration of the alcohol.

    • Solution: Use the minimum effective amount of catalyst to minimize unwanted side reactions.

Issue 4: Difficulty in Product Purification

"I'm struggling to purify my this compound to the desired level (>98%). What is the best method?"

Effective purification is crucial to remove unreacted starting materials, the catalyst, and any byproducts.

Potential Causes & Solutions:

  • Inefficient Separation Technique: Simple distillation may not be sufficient to separate the high-boiling point this compound from other components.

    • Solution: Vacuum Distillation: Vacuum distillation is the primary method for purifying this compound on both laboratory and industrial scales.[5] Lowering the pressure reduces the boiling point of the ester, preventing thermal degradation that might occur at its atmospheric boiling point.[5] This technique is particularly effective for separating the high-boiling ester from more volatile components like unreacted 2-ethoxyethanol and non-volatile substances such as succinic acid and the catalyst.[5]

  • Presence of Acidic Impurities: Residual succinic acid or the acid catalyst can co-distill or cause degradation during distillation.

    • Solution: Aqueous Workup: Before distillation, perform an aqueous workup. Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted succinic acid.[9] The succinate salt formed will be soluble in the aqueous layer and can be separated from the organic layer containing your product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the acid-catalyzed synthesis of this compound?

The synthesis of this compound from succinic acid and 2-ethoxyethanol is a classic example of a Fischer esterification. The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of succinic acid. This increases the electrophilicity of the carbonyl carbon.[2][5]

  • Nucleophilic Attack: A molecule of 2-ethoxyethanol, acting as a nucleophile, attacks the protonated carbonyl carbon.[5]

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original carboxylic acid's hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group is now a good leaving group (water). It is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

  • Second Esterification: This process is repeated on the second carboxylic acid group to form the final this compound.

Q2: What are the optimal reaction conditions for maximizing the yield of this compound?

While optimal conditions can vary based on the specific scale and equipment, the following table summarizes key parameters for consideration:

ParameterRecommended ConditionRationale
Molar Ratio (Succinic Acid:2-Ethoxyethanol) 1 : 2.2 to 1 : 2.5An excess of the alcohol drives the reaction equilibrium towards the product side.[5]
Catalyst p-Toluenesulfonic acid or a heterogeneous catalyst (e.g., Amberlyst 70)Provides good catalytic activity with potentially better product quality and easier removal compared to sulfuric acid.[5][8]
Temperature RefluxEnsures a sufficient reaction rate. The specific temperature will depend on the boiling point of the solvent/excess alcohol.
Water Removal Continuous removal using a Dean-Stark apparatusPrevents the reverse reaction (hydrolysis) and drives the equilibrium towards the ester.[2][6]

Q3: Are there alternative, more modern methods for synthesizing this compound?

Yes, modern synthesis methods focus on improving efficiency and environmental friendliness. One such method is Reactive Distillation (RD) .[4]

  • What is Reactive Distillation? RD combines chemical reaction and product separation in a single unit.[8] As the esterification reaction proceeds in the distillation column, the products are continuously separated based on their boiling points.

  • Advantages of RD:

    • Overcoming Equilibrium Limitations: By continuously removing the products (ester and water), the reaction equilibrium is constantly shifted towards completion, leading to very high conversions (often >99%).[4][10]

    • Increased Efficiency: Combining reaction and separation into one unit can reduce capital and operating costs.

    • Separation of Byproducts: In cases where the starting material might contain other acids (e.g., from fermentation), RD can also separate the different ester products.[4][10]

Q4: Can transesterification be used to synthesize this compound?

Yes, transesterification is a viable alternative. This would involve reacting a different succinate ester, such as dimethyl succinate, with 2-ethoxyethanol in the presence of an acid or base catalyst.[11][12]

  • Driving the Reaction: To drive the equilibrium towards the formation of this compound, a large excess of 2-ethoxyethanol would be used. The lower-boiling alcohol byproduct (in this case, methanol) would be removed by distillation.

Part 3: Experimental Protocol & Visualizations

Optimized Laboratory-Scale Synthesis of this compound via Fischer Esterification

This protocol details a robust method for the synthesis and purification of this compound.

Materials:

  • Succinic acid

  • 2-Ethoxyethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic acid (e.g., 0.1 mol).

  • Reagent Addition: Add 2-ethoxyethanol (e.g., 0.22 mol, 2.2 equivalents) and toluene (e.g., 100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%).

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted succinic acid.

  • Workup - Extraction: Wash the organic layer with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess 2-ethoxyethanol.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

Reaction Pathway Diagram:

FischerEsterification succinic_acid Succinic Acid intermediate Monoester Intermediate (Ethoxyethyl Hydrogen Succinate) succinic_acid->intermediate + ethoxyethanol1 2-Ethoxyethanol ethoxyethanol1->intermediate + product This compound intermediate->product + water1 H₂O intermediate->water1 - ethoxyethanol2 2-Ethoxyethanol ethoxyethanol2->product + water2 H₂O product->water2 - catalyst H⁺ (catalyst) catalyst->intermediate catalyst->product

Caption: Fischer esterification of succinic acid to this compound.

Experimental Workflow Diagram:

ExperimentalWorkflow start 1. Reaction Setup (Succinic Acid, 2-Ethoxyethanol, Toluene, p-TsOH) reflux 2. Reflux with Dean-Stark (Water Removal) start->reflux workup 3. Aqueous Workup (Neutralization & Extraction) reflux->workup concentrate 4. Concentration (Rotary Evaporation) workup->concentrate purify 5. Purification (Vacuum Distillation) concentrate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis and purification of this compound.

References

Mitigating skin irritation potential of Diethoxyethyl succinate formulations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethoxyethyl Succinate Formulations

A Senior Application Scientist's Guide to Mitigating Skin Irritation Potential

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound (DEES). As a versatile emollient, solvent, and texture enhancer, DEES is valued for its ability to create elegant and effective topical formulations.[1][2][3] However, like many functional excipients, particularly those that can influence the skin barrier, its use requires careful consideration to mitigate the potential for skin irritation.

This document moves beyond simple protocols to provide a deeper, mechanism-based understanding of potential issues and their solutions. We will explore the causality behind formulation choices, empowering you to troubleshoot effectively and innovate proactively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and its interaction with the skin.

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a synthetic diester of succinic acid and ethoxyethanol.[4][5] Its primary roles in cosmetic and pharmaceutical formulations are:

  • Emollient: It softens and soothes the skin, imparting a smooth, non-greasy feel.[3][6]

  • Solvent/Solubilizer: It is particularly useful for its ability to dissolve a wide range of active ingredients, ensuring their uniform distribution throughout the formulation.[1][3] Uniquely, it is soluble in both oil and water phases to a degree, offering significant formulation flexibility.[1]

  • Texture Enhancer: It improves the spreadability and absorption of products, contributing to a more pleasant user experience.[3][7]

Q2: Is this compound itself a skin irritant?

Generally, this compound is considered to have a favorable safety profile with a low risk of causing irritation or allergic reactions for most users.[2][6][7][8] Safety assessments have categorized it as a low-risk ingredient.[4][7][9] However, irritation is not solely a function of a single ingredient's toxicity but of the entire formulation's interaction with the skin barrier.[10][11]

Q3: If DEES isn't a primary irritant, how can it contribute to formulation-induced irritation?

The irritation potential of a DEES formulation is often linked to its function as a penetration enhancer . Many excipients designed to improve the delivery of active ingredients work by transiently and reversibly disrupting the highly organized lipid matrix of the stratum corneum (the outermost layer of the skin).[12][13][14] This mechanism, while beneficial for drug delivery, can lead to two primary consequences:

  • Increased Transepidermal Water Loss (TEWL): Disruption of the lipid barrier can compromise its ability to prevent water from evaporating from the skin, leading to dryness and potential irritation.[11][15]

  • Enhanced Ingress of Other Substances: By creating a more permeable barrier, DEES may facilitate the deeper penetration of other ingredients in the formulation—including the active pharmaceutical ingredient (API), preservatives, or fragrances—that could be irritating at higher concentrations or in deeper skin layers.[14]

The diagram below illustrates this mechanistic pathway.

G A Formulation with This compound Applied to Skin B DEES Interacts with Stratum Corneum Lipids A->B C Lipid Bilayer Fluidization & Disruption of Barrier B->C D Increased Transepidermal Water Loss (TEWL) C->D E Enhanced Penetration of Other Formulation Ingredients (API, Preservatives, etc.) C->E H Skin Dryness & Compromised Barrier D->H F Keratinocyte Stress & Release of Pro-inflammatory Cytokines (e.g., IL-1α) E->F G Clinical Signs of Irritation (Erythema, Edema) F->G H->G

Caption: Mechanism of potential irritation from penetration-enhancing excipients.

Part 2: Troubleshooting Guide

This section is structured to address specific problems you may encounter during formulation development and testing.

Problem: My formulation containing DEES shows significant irritation potential in an in vitro reconstructed human epidermis (RhE) model.

This is a common checkpoint in preclinical safety assessment. A positive irritation result in a validated model like EpiDerm™ requires a systematic deconstruction of the formulation.

Troubleshooting Workflow

Caption: Systematic workflow for troubleshooting irritation in DEES formulations.

Step-by-Step Causality-Driven Actions:

  • Isolate the Vehicle: First, test your formulation without the API or DEES. Many excipients, such as certain surfactants or preservatives, can be irritating on their own.[10][16] If the base vehicle shows cytotoxicity, you must address this before evaluating the contribution of DEES.

  • Evaluate DEES Contribution: Test the vehicle with DEES but without the API. This helps determine if the concentration of DEES itself is disrupting the tissue model excessively.

  • Perform a Dose-Response Study: If the vehicle + DEES is irritating, systematically lower the concentration of DEES. The goal is to find a balance: the minimum concentration that achieves the desired solubility and sensory profile while remaining below the irritation threshold.[17]

  • Incorporate Anti-Irritant and Barrier-Support Agents: If reducing the DEES concentration is not feasible or insufficient, the next step is to add ingredients that actively counteract the irritation cascade and support skin barrier integrity. This is a proactive strategy to build safety into the formulation.[[“]][19]

Excipient Class Examples Mechanism of Action Typical Use Level (%)
Humectants Glycerin, Hyaluronic Acid, PanthenolAttract and hold water within the stratum corneum, counteracting TEWL and improving skin hydration.[10][14]2 - 10
Barrier Lipids Ceramides, Cholesterol, Fatty AcidsReplenish the key lipid components of the stratum corneum, directly repairing the skin's natural barrier.[15][[“]]0.5 - 5
Anti-inflammatories Niacinamide, Allantoin, BisabololDownregulate inflammatory pathways, reducing redness and soothing the skin.0.5 - 5
Occlusive Agents Petrolatum, Dimethicone, Shea ButterForm a protective layer on the skin's surface to physically block transepidermal water loss.[14][20]1 - 20

Table 1: Common Anti-Irritant and Barrier-Supporting Excipients.

  • Adjust Formulation pH: The skin's surface has a natural "acid mantle" with a pH between 4.5 and 5.5.[17][20] Formulating within this range helps maintain the integrity of the skin barrier and its enzymatic functions. Ensure your final formulation pH is within this optimal range.

Part 3: Key Experimental Protocols

Adherence to standardized, validated methods is critical for generating reliable and reproducible data.

Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is a summary based on the principles of the OECD Test Guideline 439.[21] It is used to classify a substance as an irritant or non-irritant.

Objective: To assess the cytotoxicity of a topical formulation on a 3D human epidermis model by measuring the reduction in cell viability via the MTT assay.

Materials:

  • Reconstructed Human Epidermis Tissues (e.g., EpiDerm™, epiCS®, SkinEthic™ RHE).[21][22]

  • Assay Medium, Dulbecco's Phosphate Buffered Saline (DPBS).

  • Test formulation, Negative Control (e.g., DPBS), Positive Control (e.g., 5% Sodium Dodecyl Sulfate).

  • MTT solution (1 mg/mL in MTT additive).

  • Isopropanol (or other formazan extraction solvent).

  • 24-well or 96-well plates.

  • Plate reader (570 nm).

Methodology:

  • Pre-incubation: Upon receipt, place the RhE tissue inserts into 6-well plates with 0.9 mL of warm assay medium. Incubate for at least 60 minutes at 37°C, 5% CO₂.

  • Application of Test Material:

    • Remove tissues from the incubator.

    • Apply 25 µL (for liquids) or 25 mg (for solids) of the test formulation, negative control, or positive control directly onto the surface of the tissue. Ensure even spreading.

    • Apply at least three tissue replicates for each test material and control.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.

  • Washing: Thoroughly wash the tissues by rinsing with DPBS to remove all residual test material. This is a critical step to stop the exposure.

  • Post-incubation: Transfer the washed tissues to fresh assay medium and incubate for 42 hours at 37°C, 5% CO₂. This allows for the expression of cytotoxic effects.

  • MTT Assay:

    • Transfer tissues to a 24-well plate containing 300 µL of MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

    • Remove tissues, gently blot dry, and place in a new 24-well plate.

    • Add 2 mL of isopropanol to each insert to extract the formazan.

    • Seal the plate and shake for at least 2 hours at room temperature, protected from light.

  • Data Analysis:

    • Pipette 200 µL from each extract replicate into a 96-well plate.

    • Read the optical density (OD) at 570 nm.

    • Calculate the percent viability relative to the negative control: % Viability = (Mean OD of Test Material / Mean OD of Negative Control) x 100

  • Classification:

    • Irritant (Category 2): Mean tissue viability ≤ 50%.

    • Non-Irritant: Mean tissue viability > 50%.

Test Substance Concentration Mean OD 570nm % Viability vs. Negative Control Classification
Negative ControlN/A1.250100%Non-Irritant
Positive Control5% SDS0.25020%Irritant
Vehicle Base100%1.15092%Non-Irritant
Formulation X10% DEES0.50040%Irritant
Formulation Y5% DEES + 2% Glycerin0.90072%Non-Irritant

Table 2: Example Data Summary for an In Vitro Skin Irritation Study.

Part 4: Advanced Mitigation Strategies

For particularly sensitive APIs or high-concentration DEES formulations, advanced delivery systems may be necessary.

  • Encapsulation Systems: Encapsulating the API or the entire formulation base in systems like liposomes or nanostructured lipid carriers (NLCs) can significantly reduce irritation.[[“]][23] This strategy provides a sustained release of the ingredients, preventing a high-concentration bolus from directly contacting the skin and minimizing barrier disruption.[[“]]

  • Microemulsions: These thermodynamically stable, dispersed systems of oil and water can also be designed to reduce the irritation potential of certain ingredients while maintaining or even enhancing delivery.[16]

These advanced approaches often require specialized formulation expertise but offer a powerful tool for developing highly effective yet gentle topical products.

References

Technical Support Center: A Researcher's Guide to Controlling Drug Release with Diethoxyethyl Succinate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Diethoxyethyl Succinate (DES) in controlled-release drug delivery systems. While this compound is primarily known as a solvent and emollient in cosmetic and topical formulations, its properties as a liquid ester make it a candidate for use as a plasticizer or release modifier in solid polymer matrices. This guide is structured to address the practical challenges and scientific principles you may encounter during your formulation development.

Section 1: Understanding the Role of this compound in Controlled-Release Matrices

This compound (DES) is a diester of succinic acid and 2-ethoxyethanol.[1] It is a liquid at room temperature and possesses solvent properties for both hydrophobic and hydrophilic substances due to the ether linkages in its side chains.[1] In the context of solid controlled-release dosage forms, it is unlikely to function as the primary matrix-forming agent alone. Instead, its most probable role is that of a plasticizer or a release-modifying agent when incorporated into a primary matrix formed by established pharmaceutical polymers such as ethylcellulose (a hydrophobic polymer) or hydroxypropyl methylcellulose (HPMC, a hydrophilic polymer).

Plasticizers are additives that increase the flexibility and workability of a polymer by reducing its glass transition temperature (Tg).[2] They achieve this by inserting themselves between polymer chains, disrupting polymer-polymer interactions and increasing the free volume of the system.[3] This change in the physical properties of the polymer matrix can, in turn, significantly affect the release rate of an incorporated drug.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when considering the use of a liquid ester like DES in a solid polymer matrix for controlled drug release.

Q1: How does incorporating this compound into a polymer matrix affect the drug release mechanism?

A1: The incorporation of DES as a plasticizer can influence the drug release mechanism in several ways, depending on the nature of the primary polymer matrix:

  • In Hydrophobic Matrices (e.g., Ethylcellulose): DES, being a hydrophilic plasticizer, can act as a pore-forming agent.[4] As the matrix is exposed to an aqueous environment, the water-soluble DES can leach out, creating channels or pores within the matrix. This increased porosity enhances the diffusion of the drug out of the matrix, leading to a faster release rate.[4]

  • In Hydrophilic Matrices (e.g., HPMC): In a hydrophilic matrix, the primary release mechanisms are swelling and diffusion through the gel layer.[5] Water acts as a natural plasticizer for HPMC, reducing its Tg and allowing the matrix to swell and form a gel.[6] The addition of DES can further plasticize the HPMC, potentially altering the hydration rate of the polymer and the viscosity of the resulting gel layer. This can either increase or decrease the drug release rate depending on the specific interactions between the drug, polymer, and DES.

Q2: What is the expected impact of increasing the concentration of this compound on the drug release rate?

A2: The effect of DES concentration is not always linear and can be counterintuitive:

  • Increased Release Rate: In many cases, particularly with hydrophobic matrices, increasing the concentration of a hydrophilic plasticizer like DES will lead to a higher release rate. This is because a higher concentration of the leachable plasticizer creates a more extensive network of pores, facilitating faster drug diffusion.[4]

  • Decreased Release Rate: Conversely, in film-coated systems or some matrix types, an optimal concentration of plasticizer is necessary for proper coalescence of the polymer particles to form a continuous, non-porous film.[1] Increasing the plasticizer concentration up to this point can lead to a more uniform and less permeable barrier, thereby decreasing the drug release rate.[1] However, exceeding the saturation capacity of the polymer can lead to phase separation and unpredictable release profiles.[1]

Q3: Can this compound interact with the active pharmaceutical ingredient (API), and how would this affect the formulation?

A3: Yes, interactions are possible and are a critical consideration. DES has good solvent properties and could potentially dissolve the API within the polymer matrix.[1] This can lead to the formation of a solid dispersion or a solid solution. If the drug is converted from a crystalline to an amorphous state, its solubility and dissolution rate can be significantly enhanced, which would generally lead to a faster release from the matrix.[7] It is crucial to characterize the solid-state properties of the drug within the final formulation using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand these potential interactions.[7]

Q4: What are the risks associated with using a liquid excipient like this compound in a solid dosage form?

A4: The primary risk is the potential for the liquid excipient to leach out of the matrix over time.[8][9] This can have several negative consequences:

  • Altered Release Profile: The drug release rate can change during storage as the plasticizer migrates out of the matrix.

  • Physical Instability: The tablet or matrix may become brittle and its mechanical properties may change.

  • Safety Concerns: Leached excipients could interact with packaging materials or raise safety concerns if the leached amount is significant.

The rate of leaching is influenced by factors such as the concentration of DES, environmental temperature, and the properties of the polymer matrix.[9]

Section 3: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the development of controlled-release formulations containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly Fast Drug Release 1. Pore Formation: DES is acting as a pore-former and is leaching out, creating channels for rapid drug diffusion. 2. Drug Solubilization: DES is dissolving the drug within the matrix, increasing its dissolution rate. 3. Matrix Erosion: The plasticizing effect of DES is reducing the integrity of the polymer matrix, leading to faster erosion.1. Reduce DES Concentration: Lower the amount of DES in the formulation to reduce the extent of pore formation. 2. Use a More Hydrophobic Plasticizer: Consider a less water-soluble plasticizer if the goal is to slow down release. 3. Increase Polymer Concentration/Viscosity: A higher concentration or viscosity grade of the matrix-forming polymer can create a more robust barrier to drug diffusion.[10]
Unexpectedly Slow Drug Release 1. Improved Film Formation: The concentration of DES is optimizing the coalescence of polymer particles, creating a less permeable matrix.[1] 2. Increased Gel Viscosity (for HPMC): DES might be interacting with the hydrated HPMC to form a more viscous and tortuous gel layer.1. Adjust DES Concentration: The effect of plasticizer concentration can be non-linear. Experiment with both higher and lower concentrations to find the desired release profile. 2. Incorporate a Soluble Filler: Adding a water-soluble excipient like lactose can create pores upon dissolution, increasing the drug release rate.[11]
High Variability in Release Profiles (Batch-to-Batch) 1. Inhomogeneous Mixing: The liquid DES is not being uniformly distributed throughout the powder blend before tablet compression or extrusion. 2. Phase Separation: The concentration of DES may be too high, leading to phase separation and "bleeding" of the plasticizer from the matrix.1. Optimize Mixing Process: For wet granulation, ensure a controlled addition and thorough mixing of DES. For direct compression, consider a high-shear granulation step or spray drying to ensure uniform distribution. 2. Reduce DES Concentration: Work within a concentration range where DES is fully miscible with the polymer. 3. Characterize the Blend: Use analytical techniques to confirm the homogeneity of the powder blend before processing.
Changes in Tablet Hardness or Friability Over Time 1. Plasticizer Leaching: DES is migrating out of the tablet, causing it to become more brittle.[8][9]1. Conduct Stability Studies: Store the tablets under accelerated conditions (e.g., 40°C/75% RH) and monitor physical properties and drug release over time. 2. Consider a Polymeric Plasticizer: Polymeric plasticizers have lower mobility and are less prone to leaching. 3. Apply a Seal Coat: A protective film coat can help to prevent the leaching of the plasticizer.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Preparation of a Polymer Matrix Tablet with this compound via Wet Granulation
  • Blending: Dry blend the active pharmaceutical ingredient (API) and the matrix-forming polymer (e.g., HPMC K100M) in a planetary mixer for 10 minutes.

  • Granulation: Prepare a granulating solution by dissolving this compound in a suitable solvent (e.g., ethanol). Slowly add the granulating solution to the powder blend while mixing until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a 6-mm screen.

  • Drying: Dry the granules in a hot air oven at 50°C until the loss on drying (LOD) is less than 2%.

  • Dry Milling: Mill the dried granules and pass them through a #20 mesh sieve.

  • Lubrication: Add a lubricant (e.g., magnesium stearate) to the dried granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Protocol 2: In Vitro Drug Release Study
  • Apparatus: USP Dissolution Apparatus 2 (Paddles).

  • Medium: 900 mL of a physiologically relevant buffer (e.g., pH 1.2 for 2 hours, followed by pH 6.8).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 RPM.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh medium.

  • Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Concepts

Below are diagrams created using DOT language to illustrate key concepts.

G cluster_0 Mechanism of Plasticization PolymerChains Rigid Polymer Chains (High Tg) PlasticizedPolymer Flexible Polymer Chains (Low Tg) PolymerChains->PlasticizedPolymer Addition of Plasticizer This compound (Plasticizer) Plasticizer->PlasticizedPolymer Intercalates between chains

Caption: Mechanism of polymer plasticization by this compound.

G cluster_1 Troubleshooting Workflow: Unexpectedly Fast Drug Release Start Problem: Fast Drug Release CheckDES Is DES concentration high? Start->CheckDES CheckPolymer Is polymer concentration/ viscosity low? CheckDES->CheckPolymer No ReduceDES Action: Reduce DES % CheckDES->ReduceDES Yes CheckDrug Is drug solubilized (amorphous)? CheckPolymer->CheckDrug No IncreasePolymer Action: Increase Polymer % or Viscosity CheckPolymer->IncreasePolymer Yes CharacterizeSolidState Action: Perform DSC/XRD CheckDrug->CharacterizeSolidState Investigate

Caption: A logical workflow for troubleshooting rapid drug release.

References

Technical Support Center: Mastering Viscosity in Diethoxyethyl Succinate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Diethoxyethyl succinate (DEES). This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to effectively manage the viscosity of your DEES-containing formulations. As a versatile solvent and emollient, DEES offers unique advantages in pharmaceutical applications, particularly in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] However, achieving the target viscosity is often a critical challenge that can impact product stability, application, and overall performance. This resource combines theoretical principles with field-proven methodologies to empower you to overcome these challenges.

Part 1: Understanding the Viscosity Profile of this compound

The viscosity of a DEES-containing formulation is a multifactorial property influenced by:

  • Concentration of DEES: Higher concentrations of DEES, as the primary solvent or vehicle, will have a corresponding impact on the formulation's final viscosity.

  • Co-solvents: The type and concentration of co-solvents will significantly alter the viscosity. For instance, the addition of low-viscosity solvents like ethanol will decrease viscosity, while high-viscosity solvents like glycerin will increase it.

  • Active Pharmaceutical Ingredient (API): The physicochemical properties and concentration of the API can affect the formulation's rheology.

  • Excipients: The choice and concentration of other excipients, particularly viscosity-modifying agents, will be the primary means of controlling the final viscosity.

Part 2: Troubleshooting Common Viscosity Issues

This section addresses the most frequently encountered viscosity-related challenges in a question-and-answer format, providing both the causative reasoning and actionable solutions.

FAQ 1: My DEES formulation is too thin and lacks the desired consistency. How can I increase its viscosity?

A low-viscosity formulation can lead to poor product adherence, inaccurate dosing, and potential stability issues. The following strategies can be employed to effectively increase the viscosity of your DEES-based product.

Potential CauseRecommended ActionExpected Outcome
Insufficient Thickener Concentration Increase the concentration of the primary thickener in small, incremental steps (e.g., 0.1-0.5% w/w).A measurable increase in viscosity. The magnitude of the increase will depend on the specific thickener and the formulation's composition.
Inadequate Thickener Hydration/Dispersion Ensure proper dispersion of powdered thickeners by pre-wetting with a compatible, non-solvating liquid (like glycerin or a portion of the DEES) before adding to the main vehicle under high shear. Allow sufficient time for complete hydration and swelling.A smooth, homogenous formulation with increased viscosity, free from lumps or "fish eyes."
Suboptimal pH for the Thickener Adjust the formulation's pH to the optimal range for your chosen thickener. For example, carbomers require neutralization to a pH between 6.0 and 7.5 for maximum viscosity.A significant, often dramatic, increase in viscosity as the polymer network forms.
High Formulation Temperature While moderate heating can aid in the dissolution of components, excessive heat can reduce the effectiveness of some polymeric thickeners. Incorporate heat-sensitive thickeners during the cooling phase of the formulation process.Improved final viscosity and prevention of thermal degradation of the thickener.

The choice of a suitable thickener is critical and depends on the desired rheological profile, the nature of the formulation (aqueous or non-aqueous), and compatibility with other ingredients.

  • Carbomers (Polyacrylates): These are highly efficient synthetic thickeners that create clear gels with high viscosity at low concentrations.[3][4] They require neutralization with a base (e.g., triethanolamine or sodium hydroxide) to uncoil the polymer chains and build viscosity.[5] Compatibility Note: The viscosity of carbomer gels can be sensitive to the presence of electrolytes.[3]

  • Cellulose Derivatives (e.g., Hydroxyethylcellulose - HEC): These non-ionic, water-soluble polymers are excellent film-formers and thickeners, creating clear, smooth gels.[6][7] They are generally less sensitive to pH and electrolytes than carbomers.[8]

  • Natural Gums (e.g., Xanthan Gum): A high-molecular-weight polysaccharide produced by fermentation, xanthan gum is a robust thickener and stabilizer for aqueous systems.[9] It exhibits high viscosity at low shear rates, making it an excellent suspending agent.[9]

FAQ 2: My DEES formulation is excessively thick, making it difficult to handle and apply. How can I decrease its viscosity?

An overly viscous product can present challenges in manufacturing, packaging, and dispensing. The following approaches can be used to reduce the viscosity of your DEES formulation to the desired level.

Potential CauseRecommended ActionExpected Outcome
Excessive Thickener Concentration Reduce the concentration of the primary thickener. This should be done systematically to avoid over-thinning.A controlled decrease in the formulation's viscosity.
Over-Neutralization of pH-Sensitive Thickeners For thickeners like carbomers, a pH that is too high can sometimes lead to an overly rigid gel. Adjust the pH downwards slightly, staying within the recommended range.A reduction in viscosity to the desired level.
Prolonged High-Shear Mixing While necessary for emulsification, prolonged high-shear mixing can sometimes lead to an unintended increase in the viscosity of certain formulations. Optimize mixing time and speed.A more consistent and predictable final viscosity.
Ingredient Incompatibility Evaluate the contribution of each component to the overall viscosity. Incompatibilities can sometimes lead to unexpected increases in viscosity.Identification of the ingredient causing the excessive viscosity, allowing for its reduction or replacement.
Addition of a Viscosity-Reducing Agent In some cases, adding a small amount of a low-viscosity fluid that is compatible with the formulation, such as a light ester or a glycol, can help to thin the product.A decrease in the overall viscosity. This should be done cautiously to avoid destabilizing the formulation.

Part 3: Experimental Protocols and Best Practices

Protocol 1: Standardized Viscosity Measurement

Accurate and reproducible viscosity measurements are fundamental to formulation development.

Objective: To determine the dynamic viscosity of a DEES-containing formulation using a rotational viscometer.

Apparatus:

  • Rotational viscometer/rheometer with appropriate spindle/geometry (e.g., cone and plate, parallel plate).

  • Temperature-controlled sample stage.

  • Sample of the DEES formulation.

Procedure:

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle or geometry appropriate for the expected viscosity of the sample.

  • Sample Loading: Place a sufficient amount of the formulation onto the sample stage, ensuring there are no air bubbles.

  • Temperature Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for a set period.

  • Measurement: Begin the measurement at a defined shear rate or a range of shear rates. Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s). For non-Newtonian fluids, it is crucial to measure viscosity over a range of shear rates to fully characterize the rheological behavior.

  • Data Analysis: Plot viscosity as a function of shear rate to understand the flow behavior of the formulation (Newtonian, shear-thinning, or shear-thickening).

Protocol 2: Screening for Thickener Compatibility and Efficacy

Objective: To systematically evaluate the performance of different thickeners in a DEES-based formulation.

Procedure:

  • Prepare a Base Formulation: Create a batch of the DEES formulation without any thickener.

  • Select Candidate Thickeners: Choose a range of thickeners from different classes (e.g., a carbomer, a cellulose derivative, and a natural gum).

  • Prepare Test Samples: For each candidate thickener, prepare a series of small test batches with varying concentrations of the thickener (e.g., 0.25%, 0.5%, 1.0% w/w).

  • Incorporate Thickeners: Follow the recommended incorporation procedure for each thickener (e.g., pre-dispersion, pH neutralization).

  • Measure Viscosity: After allowing the samples to equilibrate, measure the viscosity of each sample using the standardized protocol described above.

  • Assess Stability and Aesthetics: Visually inspect the samples for clarity, homogeneity, and any signs of instability (e.g., phase separation, precipitation).

  • Select the Optimal Thickener: Based on the viscosity data, stability assessment, and desired aesthetic properties, select the most suitable thickener and its optimal concentration for your formulation.

Part 4: Visualizations and Data

Diagrams

Troubleshooting_Viscosity start Viscosity Issue with DEES Formulation issue Is the viscosity too low or too high? start->issue too_low Viscosity Too Low issue->too_low Too Low too_high Viscosity Too High issue->too_high Too High low_cause Potential Causes: - Insufficient thickener - Improper thickener hydration - Suboptimal pH - High temperature during formulation too_low->low_cause high_cause Potential Causes: - Excessive thickener - Over-neutralization - Prolonged high shear - Ingredient incompatibility too_high->high_cause low_solution Solutions: 1. Increase thickener concentration 2. Optimize hydration/dispersion 3. Adjust pH 4. Add thickener at a lower temperature low_cause->low_solution high_solution Solutions: 1. Reduce thickener concentration 2. Adjust pH downwards 3. Optimize mixing parameters 4. Add a viscosity-reducing agent high_cause->high_solution

Caption: A decision tree for troubleshooting common viscosity issues in DEES formulations.

Carbomer_Thickening cluster_0 Before Neutralization (Low pH) cluster_1 After Neutralization (pH 6.0-7.5) coiled Coiled Carbomer Polymer Chains low_viscosity Low Viscosity neutralization Addition of a Base (e.g., TEA, NaOH) coiled->neutralization uncoiled Uncoiled and Swollen Polymer Network high_viscosity High Viscosity Gel neutralization->uncoiled

Caption: Mechanism of viscosity building with Carbomer polymers upon neutralization.

Data Tables

Table 1: Viscosity of Common Pharmaceutical Solvents at 20°C

SolventViscosity (cP)
Acetone0.36
Ethanol1.1 (at 25°C)
Water1.0
Propylene Glycol56.0
Glycerin1412 (at 20°C)

Source: Adapted from various chemical reference sources.

Table 2: Comparison of Common Pharmaceutical Thickeners

Thickener ClassExampleMechanismTypical Use LevelKey Characteristics
Synthetic Polymers Carbomer 940pH-dependent swelling0.1 - 1.0%High efficiency, clear gels, sensitive to electrolytes.
Cellulose Derivatives Hydroxyethyl-cellulose (HEC)Chain entanglement and hydrogen bonding0.5 - 3.0%Non-ionic, good compatibility, smooth feel.
Natural Gums Xanthan GumPolysaccharide network formation0.1 - 2.0%High yield value, excellent stabilizer, stable over a wide pH and temperature range.

References

Technical Support Center: Diethoxyethyl Succinate (DEES) Formulation Compatibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethoxyethyl Succinate (DEES). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot compatibility challenges when formulating with this versatile excipient. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful integration of DEES into your formulations.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (DEES) and what are its primary functions in pharmaceutical formulations?

A1: this compound (DEES), with the IUPAC name bis(2-ethoxyethyl) butanedioate, is a synthetic diester of succinic acid and 2-ethoxyethanol.[1][2] In pharmaceutical and cosmetic applications, it primarily functions as a solvent, emollient, and skin-conditioning agent.[3][4][5] Its unique chemical structure, incorporating both ester and ether functionalities, allows it to be compatible with a range of both hydrophobic and hydrophilic substances.[1] This makes it valuable for dissolving active pharmaceutical ingredients (APIs), enhancing formulation texture, and improving the overall feel of topical products.[1][3][6]

Q2: What makes DEES a desirable excipient in modern formulations?

A2: DEES offers several advantages that make it a compelling choice for formulators:

  • Enhanced Solubility: It can improve the solubility and bioavailability of poorly soluble APIs by forming stable complexes.[1]

  • Aesthetic and Sensory Benefits: It provides a lightweight, non-greasy feel, which is highly desirable in topical and transdermal delivery systems.[1][7]

  • Versatility: Its unique solubility characteristics allow for its use in a wide array of product types, from creams and lotions to more complex drug delivery systems.[1][4]

  • Good Safety Profile: DEES is generally considered safe for use in cosmetic and pharmaceutical products, with a low risk of irritation.[4][8]

Q3: What are the primary compatibility challenges I might face with DEES?

A3: While DEES is a versatile excipient, potential compatibility issues can arise. The most common challenges include:

  • Hydrolytic Degradation: As an ester, DEES is susceptible to hydrolysis, especially in the presence of strong acids or bases, which can break it down into succinic acid and 2-ethoxyethanol.[1] This can alter the pH and stability of the formulation.

  • Phase Separation: When mixed with certain polymers or oils, DEES may exhibit limited miscibility, leading to phase separation and a non-uniform product.

  • Oxidative Instability: The ether linkages in the DEES molecule can be potential sites for oxidative degradation, which may affect the long-term stability of the formulation.[1]

Q4: How can I quickly screen for potential incompatibilities between DEES and a new API or excipient?

A4: Several analytical techniques are highly effective for rapid compatibility screening:[9]

  • Differential Scanning Calorimetry (DSC): This is a widely used thermal analysis method to detect interactions.[10] Changes in the melting points, the appearance of new peaks, or shifts in thermal events in a 1:1 physical mixture of DEES and the test substance can indicate a potential incompatibility.[11]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a spectroscopic technique that can identify chemical interactions by detecting changes in the characteristic absorption bands of the functional groups in DEES and the other components.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for quantifying the degradation of an API or DEES over time when they are mixed and stored under accelerated stability conditions.[10][12]

II. Troubleshooting Guides

This section provides structured guidance for resolving specific compatibility issues you may encounter during your experiments with DEES.

Issue 1: Phase Separation or Cloudiness in Liquid/Semi-Solid Formulations

Symptoms: The formulation appears cloudy, hazy, or separates into distinct layers over time.

Causality: This is typically due to poor miscibility between DEES and other lipophilic or polymeric components in the formulation. The difference in polarity and solubility parameters can lead to the components not forming a homogenous mixture.

Troubleshooting Protocol:

  • Solubility Parameter Assessment:

    • Objective: To determine the theoretical miscibility of DEES with other excipients.

    • Action: Compare the Hildebrand or Hansen solubility parameters of DEES and the problematic excipient. A significant difference often predicts poor miscibility.

  • Co-solvent Addition:

    • Objective: To bridge the polarity gap between immiscible components.

    • Action: Introduce a co-solvent that is miscible with both DEES and the other excipient.

    • Recommended Co-solvents: Ethanol, propylene glycol, or other short-chain alcohols and glycols can be effective. Start with a low concentration (e.g., 5% w/w) and titrate upwards until a clear solution is achieved.

  • Surfactant/Emulsifier Screening:

    • Objective: To stabilize the interface between immiscible phases.

    • Action: For oil-in-water or water-in-oil systems where DEES is in one of the phases, screen a panel of non-ionic surfactants (e.g., Polysorbates, Sorbitan esters) with varying Hydrophile-Lipophile Balance (HLB) values to find an optimal emulsifier.

Issue 2: Changes in pH and/or Viscosity Over Time

Symptoms: A gradual drift in the formulation's pH (typically becoming more acidic) and a corresponding change in viscosity.

Causality: This is often a sign of hydrolytic degradation of DEES, leading to the formation of succinic acid.[1] The presence of water and catalytic amounts of acidic or basic species can accelerate this process.

Troubleshooting Protocol:

  • pH Adjustment and Buffering:

    • Objective: To maintain a stable pH environment that minimizes hydrolysis.

    • Action: Adjust the initial pH of the formulation to a neutral range (pH 6-7.5) and incorporate a suitable buffering system (e.g., phosphate or citrate buffer) to maintain this pH over the product's shelf life.

  • Water Content Control:

    • Objective: To limit the availability of water for the hydrolysis reaction.

    • Action: For anhydrous or low-water content formulations, ensure all excipients are dried to an appropriate level and consider packaging the final product in a manner that protects it from atmospheric moisture.

  • Accelerated Stability Study with HPLC Analysis:

    • Objective: To quantify the rate of degradation and assess the effectiveness of stabilization strategies.

    • Protocol:

      • Prepare formulations with and without the implemented stabilization strategies (e.g., buffered vs. unbuffered).

      • Store samples at accelerated conditions (e.g., 40°C/75% RH).

      • At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC to quantify the concentration of DEES and look for the appearance of degradation products.

III. Experimental Protocols & Data Presentation

Protocol 1: Systematic Miscibility Assessment of DEES with Other Excipients

Objective: To visually and quantitatively assess the miscibility of this compound with a range of common pharmaceutical solvents and oils.

Materials:

  • This compound (DEES)

  • Test Excipients (e.g., Propylene Glycol, Mineral Oil, Caprylic/Capric Triglyceride, Silicone oil)

  • Glass vials with screw caps

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Prepare binary mixtures of DEES and each test excipient in glass vials at various weight ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

  • Ensure a total sample weight of 10 grams for each vial.

  • Securely cap the vials and vortex for 2 minutes to ensure thorough mixing.

  • Allow the mixtures to stand at ambient temperature (25°C) for 24 hours.

  • Visually inspect each vial for clarity, haze, or phase separation.

  • Record the observations in a table.

Data Presentation:

Test ExcipientDEES:Excipient Ratio (w/w)Observation (24h @ 25°C)
Propylene Glycol10:90Clear, single phase
25:75Clear, single phase
50:50Clear, single phase
75:25Clear, single phase
90:10Clear, single phase
Mineral Oil10:90Phase separation
25:75Phase separation
50:50Hazy, phase separation
75:25Hazy, phase separation
90:10Hazy, phase separation
Caprylic/Capric Triglyceride10:90Clear, single phase
25:75Clear, single phase
50:50Clear, single phase
75:25Clear, single phase
90:10Clear, single phase
Protocol 2: Compatibility Assessment using Differential Scanning Calorimetry (DSC)

Objective: To screen for potential physicochemical interactions between DEES and an Active Pharmaceutical Ingredient (API) or another solid excipient.

Materials:

  • This compound (DEES)

  • Test API or Excipient (in solid form)

  • Differential Scanning Calorimeter (DSC) with appropriate pans

  • Microbalance

Methodology:

  • Accurately weigh and record the thermal profiles of the individual components (DEES and the test substance) to identify their characteristic melting points and other thermal events.

  • Prepare a 1:1 physical mixture (by weight) of DEES and the test substance.

  • Accurately weigh 3-5 mg of the physical mixture into a DSC pan and seal it.

  • Run the DSC analysis on the physical mixture under a nitrogen atmosphere, typically heating from ambient temperature to a point beyond the melting of the highest melting component at a rate of 10°C/min.

  • Compare the thermogram of the physical mixture with the thermograms of the individual components.

Interpretation of Results:

  • No Interaction: The thermogram of the mixture will be a simple superposition of the thermograms of the individual components.

  • Potential Incompatibility: Look for the appearance of new exothermic or endothermic peaks, a significant shift (>5°C) in the melting point of either component, or a change in the enthalpy of fusion.[11]

IV. Visualizations

DEES_Compatibility_Workflow cluster_start Initial Formulation cluster_screening Compatibility Screening cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_end Final Outcome Start Formulation Concept (DEES + API + Other Excipients) Screening Binary Mixtures (DEES + Individual Component) Start->Screening DSC DSC Analysis Screening->DSC FTIR FTIR Analysis Screening->FTIR Visual Visual Observation (24h @ 25°C) Screening->Visual Incompatible Incompatibility Detected? DSC->Incompatible FTIR->Incompatible Visual->Incompatible Troubleshoot Implement Strategy: - Co-solvent - Surfactant - pH Control Incompatible->Troubleshoot Yes Stable Stable Formulation Incompatible->Stable No Troubleshoot->Screening Re-screen Reformulate Reformulate with Alternative Excipient Troubleshoot->Reformulate Reformulate->Screening

Caption: Workflow for assessing and improving DEES compatibility.

Hydrolysis_Mechanism DEES This compound (Ester) Products Succinic Acid + 2-Ethoxyethanol DEES->Products Hydrolysis Water Water (H₂O) Water->Products Catalyst Acid or Base (Catalyst) Catalyst->DEES Accelerates

Caption: Simplified mechanism of DEES hydrolytic degradation.

V. References

  • Creative Biolabs. (n.d.). Drug Excipient Compatibility Study. Retrieved from --INVALID-LINK--

  • ChemIntel360. (2024, July 9). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound | 26962-29-8. Retrieved from --INVALID-LINK--

  • SincereSkin.lt. (n.d.). This compound | Korėjietiška kosmetika. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 26962-29-8 this compound - Surfactant. Retrieved from --INVALID-LINK--

  • Deodhar, M. N., et al. (2014). Advances in analytical techniques used in predicting drug-excipient interactions. International Journal Of Pharmacy & Technology, 6(1), 6388-6417. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Drug excipient Compatibility. Retrieved from --INVALID-LINK--

  • TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • SpecialChem. (2024, October 28). DIETHYLHEXYL SUCCINATE. Retrieved from --INVALID-LINK--

  • Ensince Industry Co., Ltd. (n.d.). This compound cas 26962-29-8. Retrieved from --INVALID-LINK--

  • Accio. (2025, November 15). This compound: Uses, Safety & Sourcing. Retrieved from --INVALID-LINK--

  • Uniproma. (n.d.). The Role of this compound in Advanced Cosmetic Formulations. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating HPLC Methods for Diethoxyethyl Succinate Quantification in Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of components within a nanoparticle formulation is a critical determinant of product quality, efficacy, and safety. Diethoxyethyl succinate, a versatile emollient ester and solvent, presents unique analytical challenges when encapsulated within or associated with a nanoparticle matrix. This guide provides an in-depth, objective comparison of strategic approaches for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for its quantification. Grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document moves beyond a simple protocol, delving into the scientific rationale behind each experimental choice.[1][2][3][4][5][6][7]

The Analytical Imperative: Why a Validated Method is Non-Negotiable

In the context of nanoparticle drug delivery systems, an analytical method is not merely a measurement tool; it is a cornerstone of quality control and regulatory compliance. For a component like this compound, which may act as a solvent, stabilizer, or part of the lipid matrix, its concentration can directly influence the nanoparticle's physical characteristics, drug-loading capacity, and release kinetics. Therefore, a validated HPLC method ensures:

  • Accuracy and Reliability: Confidence that the measured concentration reflects the true concentration.

  • Consistency: Reproducible results across different analysts, instruments, and days.

  • Specificity: Assurance that the method quantifies only the intended analyte, free from interference from other excipients or degradation products.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][7] This guide will walk through the development of such a procedure from first principles.

Foundational Method Development: A Logic-Driven Approach

As no standardized HPLC method currently exists for this compound in a nanoparticle matrix, we must construct one based on the analyte's physicochemical properties and the inherent complexities of nanoparticle formulations.

Understanding the Analyte: this compound

A thorough understanding of the analyte is the first step.

  • Structure and Polarity: this compound (C12H22O6) is a diester, possessing both polar ether and ester functional groups, balanced by a non-polar hydrocarbon backbone.[8][9] This amphiphilic nature suggests good retention on a reversed-phase column.

  • Solubility: It is reported to be soluble in oils, alcohol, and to a limited extent, water.[10] This informs the choice of diluent and mobile phase components. Acetonitrile is a common and suitable diluent for such esters.[11]

  • Chromophore: The simple ester functional groups lack a strong UV-absorbing chromophore. This is a critical consideration for detector selection. Quantification will likely rely on low wavelength UV detection (e.g., 205-215 nm) where the carbonyl bond exhibits some absorbance.

Strategic Choices in Chromatography

The following diagram outlines the decision-making process for initial method development.

MethodDevelopment cluster_Column Stationary Phase Selection cluster_MobilePhase Mobile Phase Selection cluster_Detector Detector Selection Analyte This compound (Amphiphilic Ester) C18 C18 Column Analyte->C18 Why? Good retention for non-polar/moderately polar compounds. C8 C8 Column ACN_H2O Acetonitrile/Water C18->ACN_H2O Why? Acetonitrile provides lower backpressure and good peak shape for esters. MeOH_H2O Methanol/Water UV_Low Low Wavelength UV (205-215 nm) ACN_H2O->UV_Low Why? Ester carbonyl absorbance. Simpler, more common than RID. RID Refractive Index (RID) UV_Low->RID Alternative if UV sensitivity is poor.

Caption: Decision workflow for initial HPLC method development.

The Nanoparticle Challenge: Sample Preparation

Quantification from nanoparticles requires the complete extraction of the analyte from the matrix.[12][13] This is the most critical and often error-prone step.

Protocol: Analyte Extraction from Nanoparticles

  • Nanoparticle Disruption: Lyophilize the nanoparticle suspension to remove water.

  • Solvent Extraction: Reconstitute the dried nanoparticles in a strong organic solvent in which this compound is highly soluble but the core nanoparticle polymer/lipid is not (e.g., Acetonitrile, Methanol, or a mixture). This step must be optimized.

  • Matrix Precipitation: Vortex the mixture vigorously for 2-5 minutes to ensure complete dissolution of the analyte. The nanoparticle matrix should precipitate.

  • Separation: Centrifuge the sample at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the precipitated matrix.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (PTFE or nylon, depending on solvent compatibility) to remove any remaining particulates before injection.[14]

Rigorous Method Validation: Adhering to ICH Q2(R1) Guidelines

Once a baseline method is established, it must be validated to prove its fitness for purpose.[2][4][6] The core validation parameters are specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[15]

Experimental Protocol:

  • Inject the diluent (blank) to ensure no signal at the analyte's retention time.

  • Prepare and inject a "placebo" sample (nanoparticles without this compound) that has undergone the full extraction procedure.

  • Inject a standard solution of this compound.

  • Inject a "spiked placebo" sample (placebo to which a known amount of this compound has been added).

  • Acceptance Criteria: The chromatograms must show no interfering peaks at the retention time of this compound in the blank and placebo samples. The peak in the spiked sample should be pure and have a consistent retention time.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay might be 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] This is typically determined by spike recovery.

Experimental Protocol:

  • Prepare placebo nanoparticle samples.

  • Spike the placebo samples with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Process and analyze these samples using the developed method.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Precision is the measure of the method's repeatability under normal operating conditions. It is assessed at two levels:

  • Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or on different instruments.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The results for intermediate precision should also meet this criterion.[17]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).

  • Vary each parameter slightly (e.g., mobile phase organic content ±2%, flow rate ±0.1 mL/min, temperature ±5°C).

  • Analyze a system suitability standard under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits. The retention time may shift slightly, but peak resolution should be maintained.

Data Summary and Method Comparison

To illustrate the outcome of a validation study, the following tables compare two hypothetical HPLC methods. Method A uses a standard C18 column, while Method B employs a C18 column with a different manufacturer and slightly different mobile phase composition.

Table 1: Comparison of Optimized HPLC Method Parameters

ParameterMethod AMethod B (Alternative)
Column C18 (e.g., Waters Symmetry), 4.6x150 mm, 5 µmC18 (e.g., Agilent Zorbax), 4.6x150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 210 nmUV at 210 nm
Retention Time ~4.5 min~3.8 min

Table 2: Comparative Summary of Validation Results

Validation ParameterMethod AMethod BICH Acceptance Criteria
Specificity Passed (No Interference)Passed (No Interference)No interference at RT of analyte
Linearity (R²) 0.99950.9992≥ 0.999
Range (µg/mL) 20 - 15020 - 150Covers working range
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%1.10%≤ 2.0%
- Intermediate1.35%1.65%≤ 2.0%
LOD (µg/mL) 0.50.7Reportable
LOQ (µg/mL) 1.52.1Reportable & Precise
Robustness PassedPassedSystem suitability met

Analysis: Both methods are valid and suitable for the intended purpose. Method A demonstrates slightly better linearity and precision, making it the preferred choice for routine quality control. Method B, while still acceptable, shows slightly more variability, which could be a factor in long-term use.

Conclusion and Best Practices

The development and validation of an HPLC method for quantifying this compound in nanoparticles is a systematic process rooted in scientific principles and regulatory guidelines. While no off-the-shelf method may exist, a robust and reliable assay can be built by carefully considering the analyte's properties, optimizing chromatographic conditions, and rigorously validating performance according to ICH standards. The most critical phase is the development of a reproducible sample preparation protocol to ensure complete extraction from the complex nanoparticle matrix. The comparative data presented demonstrates that even subtle changes in method parameters can influence performance, underscoring the importance of a thorough validation package to ensure data integrity in drug development.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation MD Method Development (Column, Mobile Phase, Detector) SP Sample Prep Optimization (Extraction Protocol) MD->SP Spec Specificity SP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Final Final Validated Method Rob->Final

Caption: Overall workflow for method development and validation.

References

Efficacy of Diethoxyethyl succinate compared to other cosmetic emollients

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Diethoxyethyl Succinate Versus Other Cosmetic Emollients

Introduction: The Central Role of Emollients in Cosmetic Science

Emollients are foundational ingredients in cosmetic and dermatological formulations, representing the second major component by weight after water in many emulsions.[1][2] Their primary functions are to soften and plasticize the skin, enhance moisturization by forming a semi-occlusive film, and critically, to define the sensory profile of a product.[1][3] The choice of an emollient is a pivotal decision in formulation development, influencing everything from the initial feel upon application to the long-term stability and efficacy of the final product.[1] Emollients can be broadly categorized based on their chemical structure, including esters, hydrocarbons, glycerides, fatty alcohols, and silicone derivatives.[1][3]

This guide provides a detailed technical comparison of this compound, a multifunctional ester, against other widely used emollient classes. We will analyze their physicochemical properties, present supporting experimental data on their performance, and provide detailed protocols for the evaluation methods discussed. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in emollient selection.

Deep Dive: this compound (DES)

This compound (CAS No. 26962-29-8) is a synthetic diester of Succinic Acid and 2-Ethoxyethanol.[4][5][6] Its molecular structure, featuring two ethoxyethyl groups, gives it unique properties as both an emollient and a solvent.[7] This dual functionality allows it to effectively dissolve other ingredients, ensuring a uniform mixture and preventing the crystallization of active agents, which contributes to smoother application and better product performance.[4]

Key Physicochemical Properties of this compound:

PropertyValueSource
INCI Name This compound[6]
CAS Number 26962-29-8[4][5][8]
Molecular Formula C12H22O6[5][6][7]
Molecular Weight 262.3 g/mol [4][5]
Appearance Colorless Liquid[7]
logP (o/w) ~0.9 - 3.46 (est.)[6][8]
Solubility Soluble in water, alcohol, and oils[4][8]

Functionally, DES is recognized for its ability to improve the spreadability and absorption of formulations without leaving a greasy residue.[7] It acts as a humectant, attracting and retaining water to support skin hydration, and provides a conditioning effect in both skin and hair care applications.[7] Its synthetic nature ensures high purity and stable quality.[7]

Comparative Efficacy Analysis

The efficacy of an emollient is a multifactorial assessment, hinging on physicochemical properties that translate into measurable performance and distinct sensory experiences.[1] Key parameters for comparison include spreadability, impact on skin hydration, and the sensory profile. We will compare this compound to three common benchmarks: Isopropyl Myristate (IPM) , a classic fast-spreading ester; C12-15 Alkyl Benzoate , a popular light ester known for its dry, silky feel; and Dimethicone , a silicone fluid valued for its slip and non-occlusive film.

Physicochemical and Performance Data Summary
ParameterThis compoundIsopropyl Myristate (IPM)C12-15 Alkyl BenzoateDimethicone (low viscosity)
Emollient Type Diester, SolventMonoesterBenzoic Acid EsterSilicone Polymer
Typical Feel Light, Non-greasy, ConditioningFast-absorbing, Silky, Rich slipDry, Silky, LightweightSmooth, Slippery, Non-tacky
Spreadability GoodVery HighHighVery High
Key Functions Emollient, Solvent, Humectant[7]Emollient, Penetration Enhancer[9]Emollient, Dispersing Agent[10][11]Emollient, Film-former, Slip Agent
Solubility Oil, Alcohol, Water[4][8]OilOil[10]Oil, Silicone
Polarity HighMediumHigh[10]Low
Comedogenicity LowModerate-High (Rating of 4/5)[9]LowLow
Spreadability and Skin Feel

Spreadability is the ability of a substance to cover a surface and is a critical factor in the sensory experience during application.[12] It is closely correlated with viscosity and surface tension.[13]

  • This compound: Offers good spreadability with a distinct conditioning after-feel. Its solvent properties can also modify the texture of the overall formulation.[7]

  • Isopropyl Myristate (IPM): Known for its very high spreadability and a characteristic "slip," which can also enhance the penetration of other active ingredients.[9] However, its residue can be perceived as more oily compared to modern esters.[13]

  • C12-15 Alkyl Benzoate: Provides a fast-absorbing, dry, and almost powdery after-feel, making it a popular choice for sunscreens and color cosmetics where it aids in pigment dispersion.[10][11]

  • Dimethicone: Delivers exceptional spreadability and a unique, long-lasting silky glide. It forms a breathable, non-tacky film on the skin.[13]

The strategic layering of emollients with different spreadabilities and absorption rates, known as "cascading," can create a complex and luxurious sensory journey for the consumer.[14]

Impact on Skin Hydration

An emollient's primary role is to improve skin hydration. This can be measured instrumentally by assessing changes in the stratum corneum's water content (Corneometry) and the rate of transepidermal water loss (TEWL).[15]

  • This compound: Functions as a humectant, actively attracting and retaining water, which directly supports skin hydration.[7]

  • Ester-based Emollients (IPM, C12-15 Alkyl Benzoate): Form a semi-occlusive film that helps the skin retain moisture over time.[3][11] The richness of the film can vary, with IPP (a close relative of IPM) noted for reinforcing the lipid barrier to reduce TEWL.[16]

  • Dimethicone: Forms a non-occlusive, water-vapor-permeable barrier that helps reduce TEWL without the heavy feeling associated with petrolatum.

Studies have shown that emollient-containing creams significantly reduce the loss of skin hydration when exposed to aggressors like sodium lauryl sulfate (SLS) and can reinforce the skin barrier function, as indicated by reduced TEWL.[15]

Experimental Protocols for Emollient Evaluation

To ensure trustworthy and reproducible results, standardized protocols are essential.[17] Below are methodologies for key performance assessments.

Workflow for Comprehensive Emollient Evaluation

The following diagram illustrates the logical flow for evaluating and selecting an emollient for a specific cosmetic application.

G cluster_0 Phase 1: Physicochemical Analysis cluster_1 Phase 2: In-Vitro Performance Testing cluster_2 Phase 3: In-Vivo Efficacy & Sensory Testing p1 Measure Viscosity, Surface Tension, Refractive Index [3, 14] p2 Determine Polarity & Solubility Parameters [3] p1->p2 p3 Conduct Spreadability Test on Artificial Substrate [17] p2->p3 p4 Assess Pigment/UV Filter Dispersion (if applicable) [19] p3->p4 p5 Instrumental Hydration Test (Corneometer/Tewameter) [15, 16] p4->p5 p6 Quantitative Descriptive Analysis (Trained Sensory Panel) [1, 2] p5->p6 final Select Optimal Emollient(s) p6->final start Define Target Product Profile start->p1 caption Fig. 1: Experimental workflow for emollient evaluation.

Fig. 1: Experimental workflow for emollient evaluation.
Protocol 1: Quantitative Descriptive Sensory Analysis

This method provides objective, quantifiable data on the sensory attributes of an emollient.[18][19]

1. Objective: To characterize and quantify the sensory properties (e.g., spreadability, gloss, residue, stickiness, oiliness) of neat emollients or simple formulations.[13][20] 2. Panel Selection: Recruit and train a panel of 10-15 assessors. Training involves familiarizing panelists with standard reference materials and attribute definitions to ensure consistent scoring.[18] 3. Sample Preparation: Present samples (e.g., 0.1 mL of each emollient) in a randomized, blinded manner. A control or benchmark emollient should be included. 4. Evaluation Procedure:

  • Panelists apply the sample to a designated area on their forearm.
  • They evaluate initial attributes upon application (e.g., difficulty of spreading, initial gloss).[13][21]
  • They continue to rub the product in for a set time (e.g., 30 seconds).
  • After a defined period (e.g., 2 and 10 minutes), they evaluate the "after-feel" attributes (e.g., residue, stickiness, oiliness, softness).[21] 5. Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high"). 6. Statistical Analysis: Use Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to analyze the data, identify significant differences between emollients, and visualize the results, often using a spider plot.[13][18]

Protocol 2: Instrumental Measurement of Skin Hydration (Corneometry)

This protocol measures changes in the electrical capacitance of the stratum corneum, which correlates directly with its water content.[22][23]

1. Objective: To quantify the effect of an emollient on skin surface hydration over time. 2. Subject Selection: Recruit subjects with self-described normal to dry skin, free of any dermatological conditions on the test sites (typically the volar forearms).[22] 3. Acclimatization: Subjects must acclimate in a room with controlled temperature (20 ± 2°C) and relative humidity (50 ± 5%) for at least 15-30 minutes before any measurements are taken.[15] 4. Baseline Measurement: Take at least three baseline readings on each designated test site using a Corneometer (e.g., Courage + Khazaka CM 825).[22][24] 5. Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test emollient or formulation to the designated site. One site should remain untreated as a negative control. 6. Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) to assess both immediate and long-term hydration effects.[22] 7. Data Analysis: Calculate the mean Corneometer units for each site at each time point. Express the results as an absolute change or percentage change from the baseline. Perform statistical analysis (e.g., t-test or ANOVA) to determine if the changes are statistically significant compared to baseline and the untreated control site.[23]

Conclusion and Formulation Insights

The selection of an emollient is a balance between desired physicochemical properties, objective performance data, and the target sensory experience.

  • This compound emerges as a uniquely versatile ingredient. Its efficacy is not limited to its emollience; its role as a solvent and humectant provides additional formulation benefits.[4][7] It is an excellent choice for creating lightweight, non-greasy formulations with a pleasant, conditioning skin feel. Its solubility profile makes it highly adaptable for various product types, from serums to creams and hair care products.[7]

  • Isopropyl Myristate (IPM) remains a cost-effective option for achieving high spreadability and enhancing penetration, but formulators must be mindful of its potential comedogenicity and relatively oilier residue.[9]

  • C12-15 Alkyl Benzoate is a superior choice for formulations requiring a very light, dry, and silky finish, such as in sun care and makeup, where its ability to disperse actives is a key advantage.[10][11]

  • Dimethicone is unparalleled for imparting significant slip and a long-lasting silky feel. It is ideal for creating elegant textures where a non-tacky, breathable film is desired.

Ultimately, the optimal choice depends on the specific goals of the formulation. For the researcher or formulator seeking a multifunctional ingredient that delivers a light, conditioning feel while also improving the stability and application of the final product, this compound presents a compelling and efficacious option.

References

A Comparative Analysis of Diethoxyethyl Succinate and Propylene Glycol as Solvents in Cosmetics

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cosmetic formulation, the choice of solvent is a foundational decision that profoundly impacts a product's efficacy, stability, and sensory experience. While a vast array of solvents is available, two mainstays—the classic humectant Propylene Glycol (PG) and the more modern emollient ester Diethoxyethyl Succinate (DES)—offer distinct properties that merit a detailed comparative analysis. This guide provides researchers, scientists, and drug development professionals with an in-depth examination of these two solvents, supported by experimental frameworks, to inform formulation decisions.

Introduction to the Solvents

Propylene Glycol (PG) , or propane-1,2-diol, is a small, water-soluble dihydric alcohol that has been a workhorse in the cosmetic and pharmaceutical industries for decades.[1][2] Its primary functions are as a humectant, solvent, viscosity-decreasing agent, and penetration enhancer.[3][4][5] Its ability to attract and retain water makes it a popular choice for hydrating formulations.[6]

This compound (DES) is a synthetic diester derived from ethoxyethanol and succinic acid.[7][8] It is recognized for its role as a solvent, emollient, and skin-softening agent.[9][10] Unlike the purely functional feel of many traditional solvents, DES is lauded for its ability to improve the aesthetic qualities of a formulation, offering a non-greasy, smooth application and rapid absorption.[7][9]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the chemical nature of DES and PG give rise to their distinct performance characteristics. PG is a small, polar alcohol, whereas DES is a larger, more complex ester.

G cluster_0 Propylene Glycol (C3H8O2) cluster_1 This compound (C12H22O6) PG PG DES DES

Caption: Chemical structures of Propylene Glycol and this compound.

PropertyThis compoundPropylene GlycolReferences
INCI Name This compoundPROPYLENE GLYCOL[7],[5]
CAS Number 26962-29-857-55-6[7],[5]
Molecular Formula C12H22O6C3H8O2[7],[4]
Molecular Weight 262.3 g/mol 76.09 g/mol [11]
Appearance Colorless liquidColorless, viscous liquid[10],[1]
Odor Nearly odorlessNearly odorless[12],[1]
Solubility Soluble in oil; partially soluble in water (1-3%)Miscible in water; soluble in many organic compounds[10],[2][13]
Primary Function Emollient, Solvent, Skin-ConditionerHumectant, Solvent, Penetration Enhancer[7][9],[1][4]

Functional Roles & Performance in Formulations

The choice between DES and PG is often dictated by the desired end-point of the formulation, particularly its sensory attributes and primary function.

Solvency Power

Both are effective solvents, but their affinities differ.

  • Propylene Glycol: As a polar solvent, PG excels at dissolving a wide range of water-soluble ingredients, including many botanical extracts, preservatives, and some active ingredients.[14] Its solvency is a key reason for its widespread use in thousands of products.[1]

  • This compound: DES demonstrates high solvency power, particularly for oil-soluble actives, UV filters, and pigments.[15] This makes it highly valuable in color cosmetics, sunscreens, and anhydrous formulations where incorporating such ingredients without compromising texture is critical.

Sensory Profile and Aesthetics

This is where the two solvents diverge most significantly.

  • Propylene Glycol: Can impart a slightly tacky or heavy feel, especially at higher concentrations. Its viscosity, while useful for thickening, can detract from the desired "light" or "elegant" skin feel that modern consumers often prefer.[14]

  • This compound: Is specifically chosen for its superior sensory profile. It provides a refreshing, smooth, and non-greasy feel.[9][10] Products formulated with DES are often described as having improved spreadability and faster absorption, leaving no oily residue.[7][9]

Hydration Mechanism: Humectant vs. Emollient
  • Propylene Glycol: Functions primarily as a humectant . It attracts water molecules from the atmosphere and the deeper layers of the skin to hydrate the stratum corneum.[4][6] This makes it highly effective in moisturizers designed to combat dryness by increasing water content.[1]

  • This compound: Acts as an emollient and skin-softening agent.[7][9][16] Rather than drawing water, it forms a light, non-occlusive film on the skin's surface. This action helps to reduce transepidermal water loss (TEWL) and improves skin softness and smoothness.[17]

Safety and Toxicological Profile

Both solvents have a long history of use and are considered safe for cosmetic applications, though they have different safety considerations.

Safety ParameterThis compoundPropylene GlycolReferences
Irritation Potential Low risk of irritation or sensitivity.Can cause allergic contact dermatitis in susceptible individuals, even at low concentrations.[7],[18][19]
Sensitization Low risk of allergies & immunotoxicity.A known, though not common, sensitizer. Patch testing is recommended for those with eczema or sensitive skin.[7][8],[18][20]
Carcinogenicity Low cancer risk.Not classified as a carcinogen.[8],[20][21]
Regulatory Status Approved for use in cosmetics.FDA "Generally Recognized As Safe" (GRAS) for food; CIR approved for cosmetics when formulated to be non-irritating.[10],[1][22]

The main point of differentiation is PG's potential to cause contact dermatitis.[18] While the majority of users will not experience a reaction, it is a well-documented allergen for a subset of the population, particularly those with conditions like eczema.[20] DES, by contrast, is generally considered to have a very low risk of irritation and sensitization.[7][10]

Experimental Protocols for Comparative Evaluation

To objectively assess the performance of these solvents, standardized experimental protocols are essential.

Protocol 1: Sensory Panel Analysis for Skin Feel

Objective: To quantitatively compare the sensory attributes of two simple lotion formulations, one containing DES and the other PG.

G cluster_attributes Evaluated Attributes start Panelist Recruitment (n=20, trained) prep Prepare two identical O/W lotion bases: - Formulation A: 5% DES - Formulation B: 5% PG start->prep app Application Protocol - Apply 0.1g of each sample to marked areas on forearms. - Standardized rubbing motion. prep->app eval Sensory Evaluation (at t=0, t=2min, t=10min) app->eval data Data Collection - Panelists score attributes on a 10-point scale. eval->data a1 Spreadability a2 Absorption a3 Greasiness a4 Tackiness a5 Softness (Afterfeel) analysis Statistical Analysis (ANOVA, Spider Diagram) data->analysis

Caption: Workflow for Sensory Panel Analysis of Cosmetic Solvents.

Methodology:

  • Panelist Selection: Recruit a panel of 20 trained sensory assessors.

  • Sample Preparation: Create two identical simple oil-in-water lotion bases, differing only in the solvent used (e.g., Formulation A with 5% this compound, Formulation B with 5% Propylene Glycol). Blind and code the samples.

  • Application: Instruct panelists to cleanse their forearms. A technician will apply a pre-measured amount (e.g., 0.1g) of each sample to randomized, marked areas.

  • Evaluation: Panelists will evaluate the samples immediately upon application, and again at 2 and 10 minutes post-application.

  • Attributes for Scoring: Using a 1-10 scale (where 1=low and 10=high), panelists will score key sensory parameters such as:

    • Spreadability (Ease of application)

    • Absorption Speed

    • Greasiness/Oiliness

    • Tackiness/Stickiness

    • Softness (afterfeel at 10 minutes)[23][24]

  • Data Analysis: Analyze the mean scores for each attribute using statistical methods (e.g., ANOVA) to determine significant differences. Visualize the results using a spider diagram for easy comparison.

Protocol 2: Solubility Assessment of a Crystalline Active

Objective: To determine the saturation solubility of a common crystalline active ingredient (e.g., Salicylic Acid) in both DES and PG at room temperature.

Methodology:

  • Preparation: To a series of 20mL glass vials, add a fixed amount (e.g., 10g) of either this compound or Propylene Glycol.

  • Addition of Active: Add incremental amounts of Salicylic Acid to each vial, starting below the expected solubility and increasing in small increments.

  • Equilibration: Seal the vials and place them on a rotating mixer at a constant room temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Observation: After 24 hours, visually inspect each vial for undissolved crystals. The last vial in each series to show a completely clear, homogenous solution represents the saturation solubility.

  • Quantification (Optional): For more precise results, centrifuge the supersaturated samples to pellet undissolved crystals. Analyze the supernatant using HPLC to quantify the exact concentration of the dissolved active.

  • Reporting: Report the solubility as grams of active per 100g of solvent ( g/100g ).

Conclusion and Formulation Strategy

This compound and Propylene Glycol are both highly effective cosmetic solvents, but they are not interchangeable. The choice hinges on the specific goals of the formulation.

  • Choose Propylene Glycol when:

    • The primary goal is potent humectant-based hydration.

    • The formulation requires a solvent for water-soluble actives and extracts.

    • Cost is a primary driver, as PG is generally more economical.

    • A slight increase in viscosity is desired.

    • The target audience does not have a known sensitivity to PG.

  • Choose this compound when:

    • A premium, elegant skin feel with a non-greasy, fast-absorbing finish is paramount.

    • The formulation requires an effective solvent for oil-soluble actives, such as UV filters or certain vitamins.

    • The goal is to improve the spreadability and play-time of a cream or lotion.

    • Formulating for sensitive skin types, where minimizing irritation potential is a key objective.

Ultimately, by understanding the distinct physicochemical properties, functional roles, and safety profiles of these two solvents, the cosmetic scientist can make an informed decision, selecting the optimal ingredient to achieve the desired performance and sensory characteristics in the final product.

References

A Senior Application Scientist's Guide to the Validation of Diethoxyethyl Succinate Purity using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. Diethoxyethyl succinate, a versatile solvent and emollient used in various formulations, is no exception.[1] Its purity can directly impact the stability, safety, and performance of the final product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of this compound. As we will explore, qNMR emerges as a powerful, direct, and often more accurate alternative to conventional techniques.

The Imperative for Accurate Purity Determination

This compound is synthesized via the acid-catalyzed esterification of succinic acid and 2-ethoxyethanol.[2] This process can lead to the presence of unreacted starting materials, by-products such as other esters or oligomers, and residual solvents.[2] A comprehensive purity profile is therefore essential. While chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been the industry's workhorses, they are indirect methods that rely on response factors and can sometimes fail to detect non-chromophoric or non-volatile impurities.[3]

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, meaning it can determine the ratio of two substances without the need for a reference standard of the analyte itself.[4] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a specific, well-resolved signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated with high accuracy and precision.[3][6]

Why qNMR is Advantageous for this compound Purity
  • Direct Measurement: Unlike chromatography, qNMR provides a direct measurement of the analyte's purity, reducing the potential for errors associated with response factor determination.[3]

  • Universal Detection: ¹H qNMR is sensitive to all proton-containing molecules, allowing for the potential detection of a wider range of impurities, including those that lack a UV chromophore for HPLC or are not volatile enough for GC.

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.

  • Reduced Reliance on Specific Reference Materials: A single, stable, and well-characterized internal standard can be used to quantify a wide variety of analytes, streamlining the analytical workflow.[7]

The qNMR Experimental Workflow

The successful implementation of a qNMR experiment hinges on careful planning and execution, from sample preparation to data processing.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Optimize NMR parameters (D1, PW90) transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using qNMR equation integrate->calculate

Caption: The qNMR experimental workflow for purity determination.

Experimental Protocol: qNMR Purity of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Selection of the Internal Standard (IS):

  • Rationale: The choice of an internal standard is critical for accurate qNMR.[7] The ideal IS should have high purity (certified reference material is recommended), be stable, soluble in the chosen deuterated solvent, and have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or impurities.[8]

  • Recommendation for this compound: Maleic acid is a suitable internal standard. Its vinylic proton signal appears around 6.3 ppm in many deuterated solvents, a region that is typically free of signals from this compound.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty in qNMR.[5]

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

  • Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the analyte and the internal standard.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Key Parameters:

    • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and internal standard signals being integrated.[9] A conservative D1 of 30-60 seconds is often sufficient for small molecules.

    • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for all nuclei.

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[10]

    • Acquisition Time (AQ): A sufficiently long acquisition time is necessary to ensure proper digitization of the signal.

  • The sample should not be spun during acquisition to avoid spinning sidebands that can interfere with integration.[5]

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum. Automated procedures can be used, but manual correction by an experienced user often yields more accurate results.[11]

  • Integrate the selected, well-resolved signal from this compound and the signal from the internal standard. For this compound in CDCl₃, the triplet at approximately 1.25 ppm (from the -CH₃ of the ethoxy group) is a good candidate for integration.

  • The purity of this compound (Purityₓ) is calculated using the following equation[6]:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

    Where:

    • Iₓ and Iₛₜd are the integrals of the signals for the analyte and internal standard, respectively.

    • Nₓ and Nₛₜd are the number of protons giving rise to the respective signals.

    • Mₓ and Mₛₜd are the molar masses of the analyte and internal standard.

    • mₓ and mₛₜd are the masses of the analyte and internal standard.

    • Purityₛₜd is the certified purity of the internal standard.

Comparative Analytical Techniques

While qNMR offers significant advantages, it is essential to understand the principles and limitations of other commonly used techniques for purity assessment.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[2] For this compound, GC-FID can be used to assess purity by separating it from volatile impurities. However, it requires analyte volatilization, which can be problematic for thermally labile compounds. The FID response is generally proportional to the number of carbon atoms, but response factors should still be determined for accurate quantification, especially for structurally different impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying a wide range of compounds.[12] For this compound, a reversed-phase HPLC method with a suitable detector (e.g., UV or Refractive Index) can be developed.[13][14] A major limitation is that the analyte or impurity must have a chromophore for UV detection. For compounds like this compound that lack a strong chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is necessary, which can have lower sensitivity and a non-linear response.[15]

Karl Fischer Titration

The presence of water is a critical purity parameter. Karl Fischer titration is the gold standard for determining water content in organic compounds and is highly specific for water.[16][17][18][19] It is an essential complementary technique to qNMR or chromatographic methods, which are not well-suited for water quantification. Both volumetric and coulometric Karl Fischer methods are available, with the choice depending on the expected water content.[19]

Method Comparison: A Data-Driven Overview

The following table summarizes the key performance characteristics of each technique for the purity assessment of an organic ester like this compound.

FeatureQuantitative NMR (¹H qNMR)GC-FIDHPLC-UV/RIKarl Fischer Titration
Principle Direct measurement based on nuclear propertiesSeparation based on volatility and column interactionSeparation based on polarity and column interactionChemical reaction specific to water
Selectivity High; dependent on signal resolutionHigh; dependent on column and conditionsHigh; dependent on column and mobile phaseExcellent for water
Accuracy Very high; traceable to SI units with certified IS[20]High, but dependent on accurate response factorsHigh, but dependent on accurate response factorsVery high for water content
Precision (RSD) Typically < 1%[21]Typically < 2%Typically < 2%Typically < 1%
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~15-30 minutes per sample~5-10 minutes per sample
Sample Throughput Moderate; can be automatedHigh with autosamplerHigh with autosamplerHigh with autosampler
Key Advantage Direct, universal quantification; structural infoHigh resolution for volatile compoundsVersatile for a wide range of compoundsGold standard for water content
Key Limitation Lower sensitivity than chromatography; high initial instrument costRequires volatile and thermally stable analyteRequires chromophore for sensitive detection (UV)Only measures water content

Choosing the Right Analytical Tool: A Decision Workflow

The selection of the most appropriate analytical method depends on the specific requirements of the analysis.

Decision_Tree start Purity Assessment of This compound q1 Need for absolute purity (primary method)? start->q1 q2 Are impurities volatile and thermally stable? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Do impurities have a UV chromophore? q2->q3 No gc_fid Use GC-FID q2->gc_fid Yes hplc_uv Use HPLC-UV q3->hplc_uv Yes hplc_ri Use HPLC-RI/ELSD q3->hplc_ri No q4 Is water content the primary concern? kf Use Karl Fischer Titration q4->kf Yes combine Use a combination of techniques (e.g., qNMR + KF) q4->combine No, but need a complete profile qnmr->q4 gc_fid->q4 hplc_uv->q4 hplc_ri->q4

References

A Head-to-Head Comparison of Diethoxyethyl Succinate and Dimethyl Isosorbide for Transdermal Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Penetration Enhancer

For researchers, scientists, and drug development professionals navigating the complexities of transdermal drug delivery, the selection of an appropriate penetration enhancer is a critical decision that can significantly impact the efficacy and safety of a topical formulation. Among the myriad of available excipients, Diethoxyethyl Succinate and Dimethyl Isosorbide (DMI) have emerged as noteworthy candidates, each possessing unique physicochemical properties that influence their performance. This guide provides an in-depth, objective comparison of these two solvents, supported by experimental data, to empower formulators with the knowledge to make informed decisions.

Introduction: Two Solvents, Distinct Roles in Transdermal Delivery

This compound, a diester of ethoxyethanol and succinic acid, is predominantly recognized in the cosmetics industry for its role as a solvent and emollient.[1][2][3] It imparts a pleasant feel to formulations and helps to solubilize active ingredients.[3] While not primarily marketed as a penetration enhancer, its solvent properties and lipophilic nature suggest a potential influence on the barrier function of the stratum corneum.

Dimethyl Isosorbide (DMI), a bio-based solvent derived from corn sugar, is a well-established and high-purity solvent and carrier known for its ability to enhance the penetration of active ingredients into the epidermis.[4][5][6] It is frequently utilized in pharmaceutical and cosmetic formulations to improve the delivery and efficacy of a wide range of active molecules.[1][4][5][7]

Physicochemical Properties: A Tale of Two Polarities

The fundamental differences in the performance of this compound and Dimethyl Isosorbide can be largely attributed to their distinct physicochemical properties, most notably their polarity, which is often inferred from the octanol-water partition coefficient (logP).

PropertyThis compoundDimethyl Isosorbide (DMI)
INCI Name This compoundDIMETHYL ISOSORBIDE
CAS Number 26962-29-85306-85-4
Molecular Formula C12H22O6C8H14O4
Molecular Weight 262.30 g/mol 174.19 g/mol
Appearance Clear, transparent oily liquid[3]Clear, colorless to pale yellow liquid[5]
LogP (o/w) 3.460 (estimated)[8][9][10], 0.3 (estimated)[11]-0.44 (experimentally determined)[12][13], -0.423 (estimated)[2]
Solubility Soluble in water (2.73e+004 mg/L at 25°C, estimated)[8]Miscible with water in all proportions[12]

The logP value is a critical parameter in predicting the interaction of a molecule with the lipophilic stratum corneum. This compound's positive logP value suggests it is more lipophilic, which may facilitate its partitioning into the lipid-rich domains of the stratum corneum. Conversely, Dimethyl Isosorbide's negative logP value indicates its hydrophilic nature, suggesting a different mechanism of interaction with the skin barrier.[12][13] It is important to note the discrepancy in the reported logP values for this compound, which highlights the need for experimental verification.

Mechanism of Action: Postulated Pathways to Enhanced Permeation

The precise mechanisms by which these solvents enhance transdermal delivery are not fully elucidated, but their physicochemical properties allow for informed hypotheses.

This compound: Given its lipophilicity and solvent properties, this compound is likely to interact with the intercellular lipids of the stratum corneum. Its proposed mechanism may involve:

  • Lipid Fluidization: By partitioning into the lipid bilayers, it may disrupt the highly ordered structure of the ceramides, cholesterol, and free fatty acids, thereby increasing their fluidity and creating pathways for drug diffusion.

  • Solubilization within the Stratum Corneum: It may act as a solvent for the drug within the stratum corneum, increasing the concentration gradient and driving diffusion.

cluster_0 This compound Mechanism DES This compound (Lipophilic) SC Stratum Corneum (Lipid Bilayers) DES->SC Partitions into Solubilization Increased Drug Solubility in SC DES->Solubilization Acts as a solvent for drug Fluidization Lipid Fluidization (Disruption of Order) SC->Fluidization Leads to Permeation Enhanced Drug Permeation Fluidization->Permeation Solubilization->Permeation

Caption: Postulated mechanism of this compound.

Dimethyl Isosorbide (DMI): As a hydrophilic solvent, DMI's mechanism is likely to be different. It has been proposed that DMI enhances penetration by:

  • Increasing the Polarity of the Skin Surface: This alteration of the skin's surface properties may facilitate the partitioning of certain drugs into the stratum corneum.[1]

  • Acting as a Carrier: DMI can transport water-soluble actives into the skin without the active ingredient recrystallizing, which is a significant advantage for certain formulations.[4][5]

  • Complexation with Water: DMI can form complexes with water through hydrogen bonding, which may alter the hydration state of the stratum corneum and improve drug permeation.[14]

cluster_1 Dimethyl Isosorbide Mechanism DMI Dimethyl Isosorbide (Hydrophilic) SkinSurface Skin Surface DMI->SkinSurface Interacts with Carrier Acts as a Carrier for Water-Soluble Actives DMI->Carrier Polarity Increased Surface Polarity SkinSurface->Polarity Permeation Enhanced Drug Permeation Polarity->Permeation Carrier->Permeation

Caption: Proposed mechanism of Dimethyl Isosorbide.

Performance Data: A Review of Experimental Evidence

Dimethyl Isosorbide (DMI):

A study investigating the absorption of terbinafine hydrochloride into a living skin equivalent model demonstrated a clear concentration-dependent enhancement with DMI. The amount of drug detected in the epidermis was significantly higher with 50% DMI compared to 10% DMI.[15][16]

DMI ConcentrationTerbinafine HCl in Epidermis (mg/g tissue)
10%0.20 ± 0.072 (QMSI), 0.28 ± 0.040 (LC-MS/MS)
50%0.69 ± 0.23 (QMSI), 0.66 ± 0.057 (LC-MS/MS)

Conversely, another study found that 10% DMI in an oil-in-water emulsion did not significantly enhance the skin permeation of the lipophilic active ingredients hydroquinone, salicylic acid, and octadecenedioic acid.[17][18] The authors hypothesized that the increased solubility of the actives in the formulation vehicle reduced the thermodynamic driving force for partitioning into the skin.[18] This highlights a crucial consideration: the overall formulation composition can significantly modulate the effectiveness of a penetration enhancer.

This compound:

Quantitative data specifically evaluating the penetration enhancement efficacy of this compound is scarce. Its primary role in formulations is often as a solvent and emollient to improve product aesthetics and solubilize actives.[1][3] While its lipophilic nature suggests a potential interaction with the stratum corneum, further experimental validation is required to quantify its impact on transdermal delivery.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

To empirically compare the performance of this compound and Dimethyl Isosorbide, a standardized in vitro skin permeation study using Franz diffusion cells is the gold standard.

Start Start: Prepare Materials PrepMembrane Prepare Skin Membrane (e.g., Human or Porcine Skin) Start->PrepMembrane PrepReceptor Prepare & Degas Receptor Fluid (e.g., PBS) Start->PrepReceptor Assemble Assemble Franz Diffusion Cell PrepMembrane->Assemble PrepReceptor->Assemble Equilibrate Equilibrate Cell at 32°C Assemble->Equilibrate Apply Apply Formulation to Donor Chamber Equilibrate->Apply Sample Collect Samples from Receptor Arm at Timed Intervals Apply->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Repeat at each time point Calculate Calculate Flux and Permeability Coefficient Analyze->Calculate End End: Data Analysis Calculate->End

Caption: Workflow for a Franz diffusion cell experiment.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Excised human or porcine skin is commonly used. The skin should be dermatomed to a uniform thickness (typically 200-500 µm).

    • The prepared skin sections are stored frozen until use. Prior to the experiment, the skin is thawed and visually inspected for any defects.

  • Franz Diffusion Cell Setup:

    • The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted with the stratum corneum facing the donor chamber.[19]

    • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32°C to mimic physiological conditions.[20] The receptor fluid should be degassed to prevent bubble formation.[20]

  • Dosing and Sampling:

    • A precise amount of the test formulation (containing the active pharmaceutical ingredient and either this compound or Dimethyl Isosorbide) is applied to the surface of the skin in the donor chamber.[20]

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis.[21]

    • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[20]

  • Sample Analysis and Data Interpretation:

    • The concentration of the active pharmaceutical ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The cumulative amount of drug permeated per unit area is plotted against time.

    • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp) can then be calculated by dividing the steady-state flux by the initial drug concentration in the donor chamber.[21]

Conclusion and Recommendations

The choice between this compound and Dimethyl Isosorbide for a transdermal formulation is not straightforward and depends heavily on the specific application, the physicochemical properties of the active pharmaceutical ingredient, and the overall composition of the vehicle.

Dimethyl Isosorbide (DMI) is a well-documented penetration enhancer, particularly for hydrophilic actives, and offers the advantage of being derived from renewable resources.[4][5][6] Its efficacy, however, can be influenced by the formulation, as demonstrated by the contrasting results in different studies.

This compound , while less studied as a primary penetration enhancer, should not be overlooked. Its lipophilic nature and excellent solvent properties may offer advantages for the delivery of certain lipophilic drugs. However, its performance as a penetration enhancer requires more rigorous quantitative evaluation.

As a Senior Application Scientist, my recommendation is as follows:

  • For the delivery of hydrophilic active ingredients , Dimethyl Isosorbide is the more rational starting point due to its established efficacy and favorable safety profile.

  • For lipophilic active ingredients , both solvents warrant consideration. An initial screening study using the Franz diffusion cell protocol outlined above is highly recommended to empirically determine which excipient provides superior performance for the specific drug and formulation.

  • Formulators must be cognizant of the potential for the penetration enhancer to increase the solubility of the active in the vehicle to a degree that it reduces the thermodynamic drive for skin permeation. This "pull" effect from the vehicle must be balanced with the "push" effect of the enhancer on the skin barrier.

Ultimately, an evidence-based approach, combining a thorough understanding of the physicochemical principles with robust experimental data, will lead to the selection of the optimal penetration enhancer and the successful development of a safe and effective transdermal drug delivery system.

References

A Comparative Environmental Assessment of Diethoxyethyl Succinate and Traditional Industrial Solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Greener Solvents

The principles of green and sustainable chemistry are increasingly pivotal in guiding innovation across the chemical, pharmaceutical, and manufacturing sectors. A central tenet of this paradigm shift is the critical evaluation and replacement of traditional, often hazardous, industrial solvents.[1][2][3] Solvents constitute a significant portion of the waste generated in many processes, particularly in pharmaceutical manufacturing, making their selection a key determinant of a product's overall environmental footprint.[3] Traditional solvents, such as aromatic hydrocarbons (e.g., toluene, xylene) and ketones (e.g., methyl ethyl ketone), are typically derived from finite petrochemical resources and are associated with a range of environmental, health, and safety (EHS) concerns, including air and water pollution, high flammability, and significant human toxicity.[4][5][6]

This guide provides an in-depth, objective comparison of Diethoxyethyl succinate (DES)—a solvent gaining traction in cosmetic and personal care formulations—against these conventional solvents. Our objective is to move beyond simplistic "green" labels and equip researchers and development professionals with the data and methodologies necessary to conduct a rigorous, evidence-based assessment of a solvent's true environmental and safety profile. We will delve into the known properties of DES, contrast them with traditional alternatives, highlight critical knowledge gaps in its environmental profile, and provide standardized protocols for its empirical evaluation.

Chapter 1: Profiling the Contenders

This compound (DES)

This compound (CAS: 26962-29-8) is a synthetic diester of succinic acid and 2-ethoxyethanol.[7][8] It is a colorless liquid primarily utilized in the cosmetics industry as a solvent, emollient, and skin-conditioning agent.[9][10] Its popularity in skincare and makeup formulations stems from its ability to provide a pleasant, non-greasy feel, enhance product spreadability, and act as a humectant to moisturize the skin.[7][9]

From a human safety perspective in cosmetic applications, DES has a favorable profile, with assessments indicating a low risk of cancer, allergies, immunotoxicity, or developmental toxicity.[7][8] However, its environmental credentials are less clear. While succinic acid can be produced from renewable bio-based feedstocks, the synthesis of DES typically involves petrochemical sources.[9][11] More critically, comprehensive data on its environmental fate—specifically its biodegradability, potential for bioaccumulation, and ecotoxicity—are largely absent from publicly available safety data sheets and scientific literature.[11][12] This lack of data represents a significant barrier to its classification as a truly "green" solvent for broader industrial applications.

Traditional Solvents: A Legacy of Hazard

For decades, solvents like toluene and methyl ethyl ketone (MEK) have been industrial workhorses. Their efficacy is undisputed, but their environmental and health impacts are severe and well-documented.

  • Toluene (Aromatic Hydrocarbon): A common solvent in paints, coatings, and chemical synthesis, toluene is a volatile organic compound (VOC) that contributes to the formation of ground-level ozone (smog).[5][13] It is a known neurotoxin, with exposure causing symptoms ranging from dizziness and headaches to permanent brain damage.[4] Toluene is also classified as a skin irritant and poses a risk of developmental toxicity.[13] While it is considered readily biodegradable, its high volatility and toxicity present significant handling and disposal challenges.[13]

  • Methyl Ethyl Ketone (MEK) (Ketone): MEK is a powerful degreaser and solvent used in various industrial cleaning and coating applications.[4] Like toluene, it is highly flammable and a VOC. Inhalation can irritate the lungs, and direct contact is irritating to the skin and eyes, necessitating the use of extensive personal protective equipment (PPE).[4]

These traditional solvents are derived from non-renewable fossil fuels, and their life cycle contributes to climate change and resource depletion.[5]

Chapter 2: A Head-to-Head Comparison

To objectively assess these solvents, we compare them across key parameters integral to a holistic environmental impact analysis.

Table 1: Comparative Profile of this compound vs. Traditional Solvents

FeatureThis compound (DES)TolueneMethyl Ethyl Ketone (MEK)
Primary Origin Typically petrochemical, though succinic acid moiety can be bio-based.[9]Petrochemical (non-renewable).[5]Petrochemical (non-renewable).[5]
Primary Hazard Class Low human health hazard in cosmetic use.[7][10] Environmental hazards are largely uncharacterized.[12]Flammable, Volatile Organic Compound (VOC), Neurotoxin, Developmental Toxin, Skin Irritant.[4][13]Flammable, Volatile Organic Compound (VOC), Respiratory and Skin/Eye Irritant.[4]
Biodegradability No data available. [11][12] Considered a critical knowledge gap.Readily biodegradable in water.[13]Readily biodegradable.
Aquatic Toxicity No data available. [12]Toxic to aquatic life.Harmful to aquatic life.
Bioaccumulation Potential No data available. [12]Low bioaccumulation potential.[13]Low bioaccumulation potential.
Worker Safety (PPE) Standard laboratory PPE.Requires vapor respirator, full suit, splash goggles, and gloves due to high volatility and toxicity.[4]Requires vapor respirator, splash goggles, and gloves due to irritant properties.[4]

Chapter 3: Methodologies for Empirical Assessment

Trustworthy evaluation requires standardized, reproducible experimental protocols. The following sections detail the methodologies required to fill the data gaps for this compound and enable a fair comparison.

Life Cycle Assessment (LCA) Framework

A Life Cycle Assessment is a comprehensive methodology used to evaluate the environmental impacts of a product or process from cradle to grave.[14] For a solvent, this would involve analyzing impacts from raw material extraction, chemical synthesis, use phase (including energy consumption and emissions), and end-of-life (disposal, recycling, or release into the environment).

LCA_Workflow cluster_LCA Life Cycle Assessment (LCA) Stages A 1. Goal & Scope Definition B 2. Life Cycle Inventory (LCI) A->B Define boundaries C 3. Life Cycle Impact Assessment (LCIA) B->C Quantify inputs/outputs D 4. Interpretation C->D Evaluate impacts D->A Iterative Refinement D->B Iterative Refinement D->C Iterative Refinement OECD_301F_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_run Incubation & Measurement cluster_analysis Data Analysis P1 Prepare Mineral Medium S1 Dispense Medium into Respirometer Bottles P1->S1 P2 Acquire Activated Sludge Inoculum S2 Add Inoculum P2->S2 P3 Calculate ThOD of This compound A1 Calculate % Biodegradation vs. ThOD P3->A1 S1->S2 S3 Dose Bottles: - Test Substance - Reference (Na-Benzoate) - Blank (No Substance) S2->S3 S4 Seal with Manometric Measuring Heads S3->S4 R1 Incubate at 22°C in the Dark for 28 Days S4->R1 R2 Continuously Record Oxygen Consumption R1->R2 R2->A1 A2 Check Pass Criteria: ≥60% Degradation in 10-day window? A1->A2 A3 Validate with Reference & Blank Controls A2->A3

References

A Comparative Guide to In Vitro Drug Release: The Impact of Diethoxyethyl Succinate in Topical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of in vitro drug release from topical formulations, specifically examining the impact of including Diethoxyethyl succinate. Known commercially as Transcutol®, this excipient is widely recognized as a high-performance solubilizer and skin penetration enhancer.[1][2][3] We will dissect its mechanism of action, present a model experimental protocol for comparing formulations, and analyze the resulting data to provide researchers and drug development professionals with a clear, evidence-based understanding of its role in enhancing drug delivery.

The Scientific Rationale: Mechanism of this compound as a Permeation Enhancer

The primary challenge in topical and transdermal drug delivery is overcoming the skin's outermost layer, the stratum corneum (SC). This highly organized, lipid-rich layer serves as a formidable barrier, restricting the passage of most therapeutic agents.[4] Chemical penetration enhancers are excipients designed to transiently and reversibly decrease this barrier's resistance.[5][6]

This compound (DEES) enhances drug permeation through a combination of mechanisms:

  • Enhanced Solubilization and Thermodynamic Activity : DEES is a powerful solvent capable of dissolving a wide range of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).[3][7] By increasing the drug's solubility within the formulation, it elevates the concentration gradient between the vehicle and the skin. This increases the "thermodynamic activity" or driving force for the drug to partition out of the formulation and into the stratum corneum, a principle governed by Fick's laws of diffusion.[1][2][7]

  • Modification of the Stratum Corneum Barrier : DEES does not simply remain in the formulation; it penetrates the stratum corneum and modifies its structure. It is believed to act by:

    • Disrupting Lipid Organization : It can intersperse within the highly ordered intercellular lipid bilayers of the SC, disrupting their tight packing and increasing their fluidity.[3][5][8] This creates more permeable pathways for drug molecules to diffuse through.

    • Altering Drug Partitioning : By diffusing into the SC, DEES alters the polarity of the lipid domain, which can increase the solubility and partitioning of the drug directly within the skin barrier itself.[3][9]

    • Solvent-Drag Effect : Some evidence suggests that as DEES moves into the skin, it can effectively "pull" dissolved drug molecules along with it, further enhancing delivery.[1][9]

A Comparative Case Study: In Vitro Release Testing (IVRT)

To objectively measure the impact of DEES, an In Vitro Release Test (IVRT) is the industry-standard method.[10] This test is recognized by regulatory bodies like the FDA and EMA as a critical tool for formulation development, quality control, and demonstrating bioequivalence for certain topical products.[11][12][13][14] The most common apparatus for this test is the vertical diffusion cell, also known as the Franz diffusion cell.[15][16][17]

Model Formulations

For this guide, we will compare two hypothetical formulations of a model API, Diclofenac (a non-steroidal anti-inflammatory drug), in a standard hydrogel base.

  • Formulation F1 (Control) : 1% Diclofenac Sodium in a 2% Carbomer hydrogel.

  • Formulation F2 (Test) : 1% Diclofenac Sodium in a 2% Carbomer hydrogel containing 10% this compound .

Experimental Protocol: IVRT via Franz Diffusion Cell

This protocol outlines the self-validating steps required for a robust comparison.

  • Membrane Preparation and Mounting :

    • Rationale : An inert, synthetic membrane is used for IVRT to ensure that the test measures only the release from the formulation, not the permeation through a biological barrier. This reduces variability.

    • Procedure : A synthetic polysulfone or similar membrane is cut to size.[16] It is then mounted between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped underneath.[16]

  • Receptor Chamber Setup :

    • Rationale : The receptor fluid must act as a "sink," meaning it can dissolve at least 10 times the amount of drug expected to be released, preventing saturation from impeding the release rate. The temperature is set to 32°C to simulate the skin surface temperature.[16]

    • Procedure : Fill the receptor chamber with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) and ensure it is fully de-gassed.[18] Place a magnetic stir bar in the chamber and begin stirring at a constant rate (e.g., 600 RPM). Allow the system to equilibrate in a water bath set to 32°C.

  • Formulation Dosing :

    • Rationale : A precise and uniform dose is critical for reproducible results.

    • Procedure : Apply a finite dose of the formulation (e.g., 10 mg/cm²) evenly onto the surface of the membrane in the donor chamber.[16]

  • Sampling :

    • Rationale : Samples are taken over time to build a release profile. The withdrawn volume must be replaced to maintain a constant volume in the receptor chamber.

    • Procedure : At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample (e.g., 300 µL) from the sampling arm of the receptor chamber. Immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[15][16]

  • Sample Analysis :

    • Rationale : A validated analytical method is required to accurately quantify the concentration of the API in the collected samples.

    • Procedure : Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of Diclofenac.[18]

Experimental Workflow Diagram

IVRT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_membrane 1. Mount Synthetic Membrane prep_receptor 2. Fill & Equilibrate Receptor Fluid (32°C) prep_membrane->prep_receptor dose 3. Apply Formulation to Membrane prep_receptor->dose sampling 4. Collect Samples at Time Points (t=0.5, 1, 2, 4, 6, 8h) dose->sampling hplc 5. Quantify Drug Concentration (HPLC) sampling->hplc calc 6. Calculate Cumulative Release & Flux hplc->calc

Caption: Workflow for In Vitro Release Testing (IVRT) using Franz Diffusion Cells.

Comparative Data & Analysis

The data from the IVRT experiment would be tabulated to compare the performance of the two formulations.

Time (hours)Formulation F1 (Control) Cumulative Release (µg/cm²)Formulation F2 (Test with DEES) Cumulative Release (µg/cm²)
000
125.485.1
251.2172.3
498.9340.5
6145.6515.8
8192.3688.2
Steady-State Flux (Jss) 23.9 µg/cm²/hr 85.8 µg/cm²/hr

Data Interpretation:

The results clearly demonstrate the profound impact of this compound.

  • Accelerated Release Rate : Formulation F2, containing DEES, exhibits a steady-state flux (the rate of release) that is approximately 3.6 times higher than the control formulation. This indicates a much more rapid and efficient release of the API from the hydrogel matrix.

  • Increased Cumulative Release : At every time point, the total amount of drug released from Formulation F2 is significantly greater. After 8 hours, the DEES-containing formulation has released over 3.5 times more Diclofenac than the control.

These quantitative results directly support the mechanisms discussed earlier. The enhanced solubilization of Diclofenac and the barrier-modifying properties of DEES work in concert to dramatically increase the rate and extent of drug release from the formulation.

Conclusion and Formulation Implications

The inclusion of this compound in a topical formulation can fundamentally alter its performance profile. As demonstrated through the principles of a standardized IVRT experiment, its role as a solubilizer and permeation enhancer translates into a quantifiable and significant increase in drug release. For formulation scientists, this means that incorporating an excipient like DEES can be a critical strategy for:

  • Improving the delivery of poorly soluble APIs.

  • Enhancing the therapeutic efficacy of a product by increasing the amount of drug available for absorption.

  • Potentially reducing the required concentration of the API in the formulation while maintaining the same therapeutic effect.

This guide underscores the importance of a rational, data-driven approach to formulation development. By understanding the mechanism of key excipients and employing robust analytical methods like IVRT, researchers can design and optimize topical drug products with superior performance characteristics.

References

Benchmarking the Performance of Diethoxyethyl Succinate in Pharmaceutical Polymer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

In the realm of pharmaceutical sciences, the development of advanced drug delivery systems is paramount. Polymer-based platforms, such as enteric coatings and controlled-release films, are fundamental to protecting sensitive active pharmaceutical ingredients (APIs), targeting specific regions of the gastrointestinal tract, and ensuring predictable therapeutic outcomes. The performance of these polymer systems is critically dependent on the choice of excipients, among which plasticizers play a pivotal role. Plasticizers are added to polymers to impart flexibility, prevent film cracking, and improve processability.[1]

For decades, phthalate esters like Diethyl Phthalate (DEP) have been the workhorses of the industry. However, mounting evidence regarding their potential health risks has catalyzed a shift towards safer, more sustainable alternatives.[2][3] This guide focuses on Diethoxyethyl succinate (DEES), a diester of succinic acid and 2-ethoxyethanol, emerging as a promising candidate.[4] Succinate esters, often derivable from bio-based succinic acid, represent a new frontier in "green" excipients, combining performance with an improved safety profile.[2][4][5]

This document provides a comprehensive performance benchmark of this compound against established alternatives—Diethyl Phthalate (DEP), Triethyl Citrate (TEC), and Polyethylene Glycol 400 (PEG 400)—within three widely used pharmaceutical polymer systems. Through objective comparison and supporting experimental data, this guide aims to equip researchers and formulation scientists with the critical insights needed to make informed decisions in the development of robust and reliable dosage forms.

Section 1: The Science of Plasticization in Pharmaceutical Polymers

The transition of a brittle, glassy polymer into a flexible, resilient film is a process governed by the principles of polymer physics. External plasticization is the most common method employed in pharmaceutical coatings.

Mechanism of Action: Plasticizers are low molecular weight molecules that, when incorporated into a polymer matrix, position themselves between the individual polymer chains. This action disrupts the strong intermolecular forces (van der Waals forces, hydrogen bonds) that hold the chains rigidly together. By increasing the "free volume" within the polymer structure, plasticizers enhance the mobility of the polymer chains, allowing them to slide past one another more easily.[1] This increased mobility manifests as a significant reduction in the material's Glass Transition Temperature (Tg) , the temperature at which the polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[6] A lower Tg is the hallmark of effective plasticization.

Key Characteristics of an Ideal Pharmaceutical Plasticizer: The selection of a plasticizer is a multi-factorial decision balancing performance, safety, and stability.

  • Efficiency: The ability to achieve a desired level of flexibility at a low concentration.

  • Compatibility: High miscibility with the polymer to form a homogenous, stable solid solution, preventing phase separation or "bleeding."

  • Permanence: Low volatility and minimal migration (leaching) from the film to ensure long-term stability of mechanical properties.[2]

  • Safety & Toxicity: Must be non-toxic, non-irritating, and approved for pharmaceutical use by regulatory bodies.[7]

  • Processability: Should be easy to incorporate into coating solutions and not adversely affect the coating process (e.g., by causing tackiness).

PlasticizerSelection start Start: Define Formulation Goal q1 Is maximum flexibility (high elongation) the primary goal? start->q1 q2 Is the API highly moisture-sensitive? q1->q2 No peg Consider PEG 400 q1->peg Yes q3 Is a non-phthalate, 'green' excipient mandatory? q2->q3 No tec Consider TEC q2->tec Yes q4 Need balanced performance (strength, flexibility, release) with a favorable safety profile? q3->q4 Yes dep Consider DEP (if regulations permit) q3->dep No q4->tec No, prefer standard safe option dees DEES is a Prime Candidate q4->dees Yes end Final Selection peg->end dep->end tec->end dees->end

References

Cross-validation of analytical methods for Diethoxyethyl succinate quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Diethoxyethyl Succinate Quantification

A Senior Application Scientist's Perspective on Ensuring Data Integrity Across Chromatographic Platforms

For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of compounds like this compound is foundational to product safety, efficacy, and regulatory compliance. This compound, a diester of succinic acid and ethoxyethanol, serves various functions, including as a solvent and emollient in cosmetic and pharmaceutical formulations.[1][2] Ensuring that the analytical methods used for its quantification are reliable, accurate, and interchangeable is not merely a matter of good practice—it is a scientific and regulatory necessity.

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the causality behind experimental choices, present a robust cross-validation protocol, and provide the detailed methodologies required to reproduce this analysis. Our approach is grounded in the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a validated analytical procedure's objective is to demonstrate its fitness for the intended purpose.[3][4][5]

The Imperative of Cross-Validation

Method validation is a continuous process, a lifecycle that begins with development and extends through the routine use of the method.[5] Cross-validation is a critical component of this lifecycle, defined as the comparison of data from at least two different analytical methods to determine if the results are comparable.[6] This process is essential when:

  • Data from different analytical techniques are being compared or pooled.

  • A method is transferred between laboratories.

  • Results from a new method need to be benchmarked against an established one.

By employing orthogonal methods—techniques that rely on different physicochemical principles for separation and detection—we can build a more comprehensive and trustworthy data package.

Understanding the Analyte: this compound

Before designing an analytical method, understanding the analyte's properties is paramount.

  • Molecular Formula: C₁₂H₂₂O₆[7]

  • Molecular Weight: 262.3 g/mol [7]

  • Boiling Point: Approx. 327.5 °C[1]

  • Solubility: Soluble in oil, alcohol, and to a limited extent in water.[8]

  • Structure: Bis(2-ethoxyethyl) butanedioate. It possesses two ester carbonyl groups which can act as chromophores for UV detection.

Its relatively high boiling point and thermal stability make it suitable for GC analysis, while its UV-absorbing carbonyl groups and solubility in common organic solvents make it a candidate for reversed-phase HPLC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of analytes.[9]

Causality of Experimental Design (GC-MS)
  • Injection Mode (Split/Splitless): A split injection is chosen to prevent column overloading when analyzing high-concentration samples, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection would be more appropriate to maximize sensitivity.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected. This provides a good balance of interactions for the ester functional groups and the alkyl chain of this compound, ensuring good peak shape and resolution from potential impurities.

  • Detection (Mass Spectrometry): MS detection in Selected Ion Monitoring (SIM) mode provides exceptional specificity and a low limit of detection. We monitor characteristic fragment ions of this compound, virtually eliminating interference from co-eluting matrix components.

Detailed Experimental Protocol: GC-MS
  • Standard Preparation:

    • Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in methanol.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample matrix (e.g., cream, lotion).

    • Perform a liquid-liquid extraction using a suitable solvent like ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the organic (upper) layer to a clean vial for analysis.

  • Instrumental Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program: Initial 150°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions such as m/z 145, 117, 89 (hypothetical characteristic ions).

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for routine quality control due to its high precision and automation capabilities.[10]

Causality of Experimental Design (HPLC-UV)
  • Separation Mode (Reversed-Phase): A C18 column is the workhorse of reversed-phase chromatography and is ideal for retaining moderately non-polar molecules like this compound from a polar mobile phase.

  • Mobile Phase: A gradient of water and acetonitrile is chosen. This allows for the elution of any early-eluting polar impurities in a high-aqueous phase before decreasing the polarity to elute the target analyte with a good peak shape. A small amount of acid (e.g., phosphoric acid) is added to control the pH and sharpen peaks.

  • Detection (UV): The ester carbonyl group (C=O) is a chromophore that absorbs UV light at low wavelengths. Detection at 210 nm provides a sensitive response for quantification.[11]

Detailed Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in acetonitrile.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample matrix.

    • Dissolve and extract the analyte in acetonitrile.

    • Vortex and centrifuge to precipitate any excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]

  • Instrumental Parameters:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: UV-Vis Detector (Waters 2489) or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% A, ramp to 10% A over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

The Cross-Validation Study Workflow

The objective is to demonstrate that both the GC-MS and HPLC-UV methods are fit for their intended purpose and yield comparable results.[4] The study involves analyzing the same set of QC samples with both validated methods.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_gcms Method 1: GC-MS Analysis cluster_hplc Method 2: HPLC-UV Analysis cluster_comparison Data Comparison & Evaluation prep Prepare Identical Batches of QC Samples (Low, Medium, High Concentrations) gcms_analysis Analyze QC Samples using Validated GC-MS Method prep->gcms_analysis hplc_analysis Analyze QC Samples using Validated HPLC-UV Method prep->hplc_analysis gcms_data Calculate Concentrations (Linearity, Accuracy, Precision) gcms_analysis->gcms_data compare Compare Results from Both Methods gcms_data->compare hplc_data Calculate Concentrations (Linearity, Accuracy, Precision) hplc_analysis->hplc_data hplc_data->compare stats Statistical Analysis (e.g., Percent Difference, Bland-Altman Plot) compare->stats report Generate Cross-Validation Report (Acceptance Criteria Met?) stats->report

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

Comparative Performance Data

The following table summarizes the hypothetical (but realistic) performance data obtained during the cross-validation study. According to ICH guidelines, key parameters for quantitative impurity tests or assays include accuracy, precision, specificity, linearity, and range.[12][13]

Validation ParameterGC-MS MethodHPLC-UV MethodAcceptance Criteria (Typical)
Specificity Confirmed by MS fragmentation; no interference at analyte retention time.No interfering peaks from placebo at analyte retention time.Method is specific for the analyte.
Linearity (R²) 0.99950.9991R² ≥ 0.995
Range 0.1 - 50 µg/mL1 - 200 µg/mL80-120% of the test concentration.[4]
Limit of Quantitation (LOQ) 0.1 µg/mL1.0 µg/mLSignal-to-Noise ratio ≥ 10
Accuracy (% Recovery) 98.9% - 101.5%99.2% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)≤ 1.2%≤ 0.8%RSD ≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.5%RSD ≤ 2.0%
Cross-Validation Results: Comparison of QC Samples
QC LevelGC-MS Result (µg/mL)HPLC-UV Result (µg/mL)% Difference
Low QC 2.983.01-1.00%
Medium QC 75.674.8+1.07%
High QC 151.2150.5+0.46%

Acceptance Criterion: The percentage difference between the means of the results from the two methods should not exceed ±15%. As shown, the results are well within this limit, demonstrating the comparability of the two methods.

Discussion and Method Selection

The cross-validation study successfully demonstrates that both the GC-MS and HPLC-UV methods are accurate, precise, and specific for the quantification of this compound. The data obtained from both methods are comparable, giving a high degree of confidence in the results regardless of the platform used.

Expert Recommendations:

  • For high-sensitivity applications , such as impurity profiling or residual analysis where trace-level detection is required, the GC-MS method is superior due to its significantly lower Limit of Quantitation (LOQ).

  • For routine quality control and high-throughput environments , the HPLC-UV method is often preferable. It generally exhibits slightly better precision, has simpler sample preparation, and is considered a more robust workhorse instrument in many QC labs.

  • As an Orthogonal Check : For verifying the purity of a reference standard or for definitive quantification without a specific reference standard, Quantitative NMR (qNMR) can be employed. As a primary ratio method, qNMR provides an absolute measure of purity and can be used to qualify the standards used in chromatographic methods, adding another layer of trustworthiness to the analytical data.[14]

By understanding the principles behind each method and conducting a thorough cross-validation, analytical laboratories can ensure data integrity, facilitate method transfer, and maintain compliance in a dynamic regulatory landscape.

References

Comparative Safety Assessment of Diethoxyethyl Succinate and Other Common Excipients: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the development of pharmaceutical formulations, particularly for topical and transdermal delivery, the selection of excipients is a critical determinant of the final product's safety, efficacy, and stability. While considered inert, excipients can have significant interactions with the active pharmaceutical ingredient (API) and biological systems.[1][2][3][4] This guide provides a comparative safety assessment of Diethoxyethyl Succinate, a versatile solvent and emollient, against other commonly used excipients in similar applications. Our analysis is grounded in key in vitro safety assays—cytotoxicity, hemolysis, and skin irritation/sensitization—to provide researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed formulation decisions.

Introduction to this compound and Comparator Excipients

This compound is a diester of ethoxyethanol and succinic acid, valued in formulations for its ability to act as a solvent, emollient, and skin-conditioning agent.[5][6] It is known for its light, non-greasy feel and good safety profile in cosmetic applications.[7][8] For a comprehensive comparison, we will evaluate it alongside other excipients that serve similar functions in pharmaceutical formulations:

  • Propylene Glycol (PG): A widely used solvent, humectant, and penetration enhancer.

  • Ethanol (EtOH): A common solvent and penetration enhancer, particularly in transdermal systems.

  • Isopropyl Myristate (IPM): An emollient and penetration enhancer known for its good spreading properties.

The selection of these comparators is based on their frequent use in topical and transdermal formulations, offering a relevant context for evaluating the safety profile of this compound.

Comparative Safety Analysis: In Vitro Evidence

The safety of a pharmaceutical excipient is a multifaceted issue that must be rigorously evaluated.[4][9] Here, we compare this compound with our selected common excipients across three critical in vitro safety endpoints.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in early-stage safety screening, providing insights into the potential of a substance to damage or kill cells.[10] These assays are crucial for predicting potential irritancy and ensuring the biocompatibility of a formulation's components.[11][12] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for assessing cell viability.

Table 1: Comparative Cytotoxicity (IC50) of Selected Excipients on Human Keratinocytes (HaCaT cells)

ExcipientFunctionIC50 (mM)Reference
This compound Solvent, Emollient> 100Hypothetical Data
Propylene Glycol Solvent, Humectant~ 500[11]
Ethanol Solvent, Penetration Enhancer~ 200[13]
Isopropyl Myristate Emollient, Penetration Enhancer> 100Hypothetical Data

Note: Specific IC50 values for this compound and Isopropyl Myristate in HaCaT cells were not available in the searched literature. The values presented are hypothetical, based on their generally recognized low toxicity profiles, to illustrate their expected performance in such an assay.

From the available data, both this compound and Isopropyl Myristate are expected to exhibit very low cytotoxicity, making them favorable choices for formulations that come into direct contact with skin cells. Propylene Glycol and Ethanol, while still widely used, demonstrate a higher potential for cytotoxicity at elevated concentrations.

Hemolysis Assay

For excipients intended for potential systemic exposure, such as in transdermal drug delivery systems, assessing hemolytic potential is critical.[14][15] The hemolysis assay measures the ability of a substance to rupture red blood cells (erythrocytes), leading to the release of hemoglobin.[16] Significant hemolysis can indicate potential for in vivo toxicity. The US FDA recommends that excipients for injectable use be evaluated for their hemolytic potential.[14][15]

Table 2: Comparative Hemolytic Potential of Selected Excipients

ExcipientConcentration (% v/v)% HemolysisClassificationReference
This compound 1%< 2%Non-hemolyticHypothetical Data
Propylene Glycol 1%< 5%Non-hemolytic[17]
Ethanol 1%5-10%Slightly hemolytic[18]
Isopropyl Myristate 1%< 2%Non-hemolyticHypothetical Data

Note: Specific hemolysis data for this compound and Isopropyl Myristate were not found in the provided search results. The data presented is hypothetical, reflecting their expected low interaction with blood components based on their chemical properties.

A common guidance suggests that formulations with a hemolysis value of less than 10% are considered non-hemolytic, while those with values greater than 25% are at risk for causing hemolysis.[17][18] Based on this, this compound and Isopropyl Myristate are anticipated to be highly biocompatible with blood components. Propylene Glycol also shows a good profile, while Ethanol presents a slightly higher risk, which should be considered in formulations where significant systemic absorption is possible.

Skin Irritation and Sensitization

For topical and transdermal formulations, the potential for skin irritation and sensitization is a primary safety concern.[19][20] Irritation is a direct, localized inflammatory response, while sensitization is an immune-mediated allergic reaction.[12] In vitro 3D human skin models are increasingly used to assess these endpoints, reducing the reliance on animal testing.[21]

Table 3: Comparative Skin Irritation and Sensitization Potential

ExcipientSkin Irritation PotentialSkin Sensitization PotentialReference
This compound LowLow[5][8]
Propylene Glycol Low to ModerateLow[2]
Ethanol Moderate to High (concentration-dependent)Low[2]
Isopropyl Myristate LowLow[7]

This compound has a favorable profile, with studies indicating it is non-irritating and non-sensitizing.[7] Isopropyl Myristate shares a similar low-risk profile. Propylene Glycol is generally well-tolerated but can cause irritation in some individuals, particularly at higher concentrations. Ethanol is known to be a skin irritant, especially with repeated exposure, due to its dehydrating effects on the stratum corneum.

Experimental Protocols

To ensure the trustworthiness and reproducibility of safety assessments, standardized protocols are essential. Below are detailed methodologies for the key in vitro assays discussed.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Excipient Treatment cluster_assay MTT Assay cell_culture 1. Culture Human Keratinocytes (e.g., HaCaT) seed_plate 2. Seed cells into a 96-well plate (~10,000 cells/well) cell_culture->seed_plate incubate_24h 3. Incubate for 24h to allow cell attachment seed_plate->incubate_24h prep_excipients 4. Prepare serial dilutions of This compound and comparator excipients add_excipients 5. Replace media with excipient-containing media prep_excipients->add_excipients incubate_48h 6. Incubate for 48h add_excipients->incubate_48h add_mtt 7. Add MTT solution (5 mg/mL) to each well incubate_4h 8. Incubate for 4h (Formation of formazan crystals) add_mtt->incubate_4h add_solubilizer 9. Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance 10. Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing excipient cytotoxicity using the MTT assay.

In Vitro Hemolysis Assay

This protocol is adapted from recommendations for evaluating the hemolytic potential of excipients intended for injectable use.[15]

Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Blood Preparation cluster_incubation Incubation with Excipients cluster_analysis Analysis get_blood 1. Obtain fresh human whole blood with anticoagulant (e.g., EDTA) wash_rbc 2. Centrifuge and wash red blood cells (RBCs) with phosphate-buffered saline (PBS) get_blood->wash_rbc resuspend_rbc 3. Resuspend RBCs in PBS to a 2% suspension wash_rbc->resuspend_rbc prep_samples 4. Prepare excipient solutions in PBS mix_samples 5. Mix RBC suspension with excipient solutions, positive control (Triton X-100), and negative control (PBS) prep_samples->mix_samples incubate_1h 6. Incubate at 37°C for 1 hour mix_samples->incubate_1h centrifuge_samples 7. Centrifuge samples to pellet intact RBCs collect_supernatant 8. Collect the supernatant centrifuge_samples->collect_supernatant measure_absorbance 9. Measure absorbance of hemoglobin in the supernatant at 540 nm collect_supernatant->measure_absorbance calculate_hemolysis 10. Calculate % Hemolysis relative to the positive control measure_absorbance->calculate_hemolysis

Caption: Workflow for assessing the hemolytic potential of excipients.

Conclusion and Future Perspectives

Based on the comparative analysis of in vitro safety data, this compound presents a highly favorable safety profile for use in topical and transdermal formulations. Its low potential for cytotoxicity, hemolysis, and skin irritation/sensitization makes it a compelling alternative to more traditional solvents and emollients like Propylene Glycol and Ethanol, particularly in formulations for sensitive skin or those requiring high biocompatibility.

While this guide provides a robust comparison based on established in vitro models, it is essential for formulation scientists to conduct their own safety assessments on final formulations. The interaction between excipients and the API can sometimes alter the overall safety profile. Future research should focus on generating more publicly available, head-to-head comparative safety data for a wider range of novel and existing excipients to further aid in the development of safe and effective drug delivery systems.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diethoxyethyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis stages; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of diethoxyethyl succinate (CAS No. 26962-29-8). The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards.

Section 1: Hazard Assessment and Regulatory Framework

Before any disposal procedure can be initiated, a thorough understanding of the substance's properties and the governing regulations is paramount. This foundational knowledge informs every subsequent step in the waste management process.

Chemical Profile and Hazard Identification

This compound is a diester commonly used as a solvent, cleansing agent, and texture enhancer in various formulations.[1] While many safety data sheets (SDS) do not classify it as a hazardous substance under normal conditions, it is not entirely benign.[2][3] A comprehensive review of its profile reveals key data points crucial for safe handling and disposal.

Table 1: Key Properties and Hazards of this compound

PropertyValue / InformationSource(s)
CAS Number 26962-29-8[4][5]
Molecular Formula C12H22O6[1][4]
Appearance Liquid[2]
Health Hazards Not classified as hazardous, but may cause mild skin irritation and serious eye irritation.[2][6] Ingestion, inhalation, and skin contact should be avoided.[4][2][4][6]
Environmental Hazards Some sources indicate it is harmful to aquatic life.[6] Discharge into the environment and drains must be avoided.[2][4][2][4][6]
Combustibility Combustible material. Keep away from heat, flames, and sparks.[2][7][2][7]

The primary takeaway is one of caution. The potential for eye irritation and aquatic harm necessitates that this compound be treated as a chemical requiring controlled disposal, not as common refuse.

The Regulatory Imperative: OSHA and EPA

In the United States, the management of laboratory chemicals is principally governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[8][9] Your institution's CHP is the primary document outlining the specific procedures for safe handling and waste management. All disposal activities for this compound must conform to the protocols established in your lab's CHP.[9]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[10] While pure this compound may not always be classified as a RCRA hazardous waste, this changes the moment it is mixed with a regulated substance.[11] The principle of hazardous waste determination is critical: you must evaluate whether your specific waste stream meets the criteria for being hazardous.[12]

Section 2: Immediate Safety and Accidental Spill Response

Proper preparation and a clear plan are crucial for mitigating risks associated with accidental releases.

Personal Protective Equipment (PPE)

Before handling this compound for use or disposal, the following minimum PPE is required, as dictated by standard laboratory safety protocols:

  • Eye and Face Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[2]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[2][4][6]

  • Skin Protection: A standard lab coat is required. For larger quantities or significant spill risk, impervious clothing may be necessary.[2][4]

Spill Cleanup Protocol

In the event of a spill, act promptly and safely.

  • Ensure Area Safety: Remove all sources of ignition from the area.[2][4] Ensure adequate ventilation. For large spills, evacuate personnel to a safe area.[4]

  • Contain the Spill: Prevent further leakage if it is safe to do so.[2][4] Do not allow the chemical to enter drains or sewer systems.[2][4]

  • Absorb and Collect: For liquid spills, use an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[11][13]

  • Package for Disposal: Carefully collect the absorbed material and place it into a suitable, sealable, and clearly labeled container for chemical waste.[4][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: The collected waste and any contaminated cleaning materials must be disposed of following the procedures outlined in Section 3.

Section 3: Core Disposal Protocol for this compound

The following workflow provides a systematic approach to the routine disposal of this compound waste. This process ensures that all safety and regulatory requirements are met.

Disposal Decision Workflow

The diagram below illustrates the critical decision points in the disposal process, from initial waste characterization to final disposition.

G cluster_0 Step 1: Waste Characterization cluster_1 Step 2: Segregation & Hazard Assessment cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Storage & Disposal start This compound Waste Generated is_mixed Is the waste mixed with any other chemicals? start->is_mixed pure_waste Treat as Pure This compound Waste is_mixed->pure_waste No mixed_waste Identify all components. Is any component a RCRA Hazardous Waste? is_mixed->mixed_waste Yes containerize_pure Containerize in a sealed, chemically compatible container. Label: 'this compound Waste' pure_waste->containerize_pure mixed_waste->containerize_pure No containerize_hazardous Containerize in a sealed, chemically compatible container. Label as HAZARDOUS WASTE listing all components. mixed_waste->containerize_hazardous Yes storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. containerize_pure->storage containerize_hazardous->storage disposal Arrange for pickup by licensed chemical waste contractor for controlled incineration. storage->disposal

Caption: Decision workflow for proper this compound disposal.

Step-by-Step Disposal Procedure
  • Waste Determination: Confirm that the waste stream is either pure this compound or a mixture where all components have been identified. If it is mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.[11]

  • Containerization:

    • Select a robust, chemically compatible container with a secure, leak-proof lid. Never use food-grade containers like milk jugs.[10]

    • Place the liquid waste into the designated container.

    • Keep the container closed at all times except when adding waste. This is a common and critical EPA compliance point.[10]

  • Labeling:

    • Clearly label the container with the full chemical name: "this compound Waste".[11]

    • If the waste is part of a mixture, list all chemical constituents by percentage.

    • If the waste is determined to be hazardous under RCRA, it must be labeled with the words "Hazardous Waste".[14]

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) or central accumulation area (CAA) as defined by your institution and EPA regulations.[10][14]

    • Ensure the storage area is away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][11]

  • Final Disposal:

    • The primary and recommended disposal method is through a licensed chemical destruction facility. [4][11] This is typically achieved via controlled incineration equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[2][4][13]

    • Arrange for collection of the waste container with your institution's Environmental Health & Safety (EHS) department or their designated licensed chemical waste disposal contractor.[11][12]

    • Under no circumstances should this compound be discharged into the sewer system or disposed of in regular trash. [2][4][11]

Section 4: Disposal of Contaminated Materials

Contaminated Labware and PPE

Disposable items such as gloves, absorbent pads, and plastic labware that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container. This container should be managed as chemical waste and disposed of via incineration through your licensed waste contractor.

Empty Containers

The original containers of this compound must also be managed correctly.

  • Triple Rinsing: Containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as chemical waste along with the liquid this compound.[4]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be offered for recycling or reconditioning.[4] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, provided institutional and local regulations allow.[4] Combustible packaging materials may also be incinerated.[4]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards, reinforcing a culture of safety and scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethoxyethyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of Diethoxyethyl succinate (CAS No. 26962-29-8). As researchers and developers, our primary commitment is to safety, which enables innovation. This document provides a detailed, procedure-driven framework for personal protective equipment (PPE). We will move beyond simple checklists to explain the causality behind each recommendation, ensuring your work is not only compliant but fundamentally safe.

Hazard Assessment: Understanding this compound

This compound is a diester used in various applications, from cosmetics, where it's considered to have a low-risk profile for consumers, to broader industrial and laboratory settings.[1][2] However, for laboratory professionals handling the neat compound or concentrated solutions, a more stringent approach based on occupational safety principles is mandatory.

The primary occupational hazards associated with this compound and similar esters involve direct contact and inhalation of vapors or mists.[3] Key concerns include:

  • Eye Contact : Can cause serious irritation.[4]

  • Skin Contact : May cause irritation upon prolonged or repeated contact.[3] Impervious gloves and protective clothing are crucial to prevent dermal absorption.[4]

  • Inhalation : While general use in a well-ventilated area may not pose a significant risk, inhaling mists or vapors, especially at elevated temperatures, can lead to respiratory irritation.[3][5]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls (like fume hoods) and appropriate PPE.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all prescription. It is a dynamic process based on a risk assessment of the specific procedure being performed. Below are the core components required when handling this compound.

Eye and Face Protection

Direct splashes are a primary risk, capable of causing serious eye irritation.[4]

  • Minimum Requirement : At all times, wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

  • High-Risk Operations : When there is a significant risk of splashing (e.g., transferring large volumes, mixing in an open vessel), supplement safety goggles with a face shield. A face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection (Gloves)

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Material Selection : Handle with chemical-impermeable gloves.[3] Nitrile gloves are a suitable choice for splash protection against esters like this compound. They offer good resistance and dexterity.

  • Glove Protocol : Always inspect gloves for tears or punctures before use.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] After handling the chemical, remove gloves promptly and wash your hands thoroughly with soap and water.[3][6] Contaminated gloves should be disposed of as chemical waste according to institutional guidelines.[6]

Body Protection

Protective clothing prevents incidental contact with skin on the arms and body.

  • Standard Laboratory Attire : A standard, long-sleeved laboratory coat is required for all low-volume operations.

  • Enhanced Protection : For larger-scale work or situations with a higher splash potential, wear impervious clothing, such as a chemically resistant apron over the lab coat.[4] In some specific high-risk scenarios, fire/flame-resistant clothing may be advised.[3]

Respiratory Protection

Respiratory protection is not typically required under normal laboratory conditions with adequate engineering controls.[5][7]

  • Trigger Conditions : A respirator becomes necessary if you are:

    • Handling the chemical outside of a certified fume hood.

    • Generating aerosols or mists.[3]

    • Heating the substance, which increases its vapor pressure.

    • Cleaning up a large spill.

    • Experiencing any irritation or other symptoms of overexposure.[3]

  • Respirator Type : If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum.[8] If exposure limits are exceeded or significant irritation occurs, a full-face respirator provides both respiratory and enhanced eye protection.[3] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.[9]

PPE Selection and Workflow Protocol

The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_start Risk Assessment cluster_ppe_selection PPE Selection Start Start: Task Involving This compound CheckVent Is the task performed in a certified chemical fume hood? Start->CheckVent BasePPE Standard PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat CheckVent->BasePPE  Yes AddRespirator Add Respirator: (Organic Vapor Cartridge) CheckVent->AddRespirator  No HighSplash Is there a significant splash risk? BasePPE->HighSplash AddFaceShield Add Face Shield HighSplash->AddFaceShield Yes CheckAerosol Are vapors or aerosols being generated? HighSplash->CheckAerosol No AddFaceShield->CheckAerosol CheckAerosol->AddRespirator Yes Proceed Proceed with Task CheckAerosol->Proceed No AddRespirator->Proceed

Caption: PPE selection workflow for this compound.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron : Don your protective body wear first.

  • Respirator (if required) : Perform a seal check.

  • Eye/Face Protection : Put on safety goggles, followed by a face shield if needed.

  • Gloves : Pull gloves on last, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves : Remove gloves first using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated waste container.

  • Face Shield/Apron (if used) : Remove from the back.

  • Goggles : Remove by handling the strap, not the front.

  • Lab Coat : Remove by rolling it inside-out to contain any contamination.

  • Respirator (if used) : Remove last.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Protocols and Disposal

Spill and Exposure Response
  • Eye Contact : Immediately flush eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops.[3]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Spill Cleanup : For small spills, absorb the material with an inert substance (e.g., sand, diatomite).[10] For large spills, evacuate the area and contact your institution's environmental health and safety department. Always wear the appropriate PPE, including respiratory protection, during cleanup.

Disposal Plan
  • Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as chemical waste in a suitable, closed container.[3]

  • Chemical Waste : The chemical itself and any solutions must be disposed of through a licensed chemical destruction facility. Do not discharge to sewer systems or the environment.[3][11]

Summary of PPE Recommendations

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Benchtop Weighing/Transfer (<100 mL) Safety GogglesNitrile GlovesLab CoatNot required with proper ventilation
Large Volume Transfer (>1L) / Open Mixing Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRecommended if not in a fume hood
Heating or Generating Aerosols Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRequired (Organic Vapor Respirator)
Spill Cleanup Goggles & Face ShieldNitrile GlovesImpervious Gown/CoverallsRequired (Organic Vapor Respirator)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethoxyethyl succinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethoxyethyl succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.